5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
5-chloro-2-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGAQIPPBQTOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making this aniline derivative a highly sought-after intermediate. This document will detail the synthetic strategy, reaction mechanisms, and provide step-by-step protocols with expert insights into the critical parameters for successful synthesis.
Introduction
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the chloro, methyl, and trifluoromethoxy substituents on the aniline core, provide multiple points for further chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final products. The synthesis of this compound requires a multi-step approach, carefully considering the directing effects of the various substituents on the aromatic ring.
Proposed Synthetic Pathway
The most logical and efficient synthetic route to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline commences with the commercially available 3-methylphenol. The overall strategy involves the introduction of the trifluoromethoxy group, followed by nitration, reduction of the nitro group to an amine, and finally, regioselective chlorination.
Figure 1: Proposed synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Methyl-1-(trifluoromethoxy)benzene
The initial step involves the introduction of the trifluoromethoxy group onto the phenol. This can be achieved through several methods, with one common approach being the reaction with a trifluoromethylating agent.
Protocol:
-
To a stirred solution of 3-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base such as triethylamine (1.5 eq) at 0 °C.
-
Slowly add a trifluoromethylating reagent, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.2 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 3-Methyl-1-(trifluoromethoxy)benzene.
Step 2: Synthesis of 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene
The subsequent nitration of 3-Methyl-1-(trifluoromethoxy)benzene is a critical step where the regioselectivity is governed by the directing effects of the methyl and trifluoromethoxy groups. The methyl group is an ortho-, para-director, while the trifluoromethoxy group is a deactivating ortho-, para-director. The nitration is expected to occur primarily at the position para to the methyl group and ortho to the trifluoromethoxy group.
Protocol:
-
To a stirred solution of 3-Methyl-1-(trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene.
Step 3: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline
The reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol:
-
Dissolve 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-Methyl-4-(trifluoromethoxy)aniline, which is often pure enough for the next step.
Step 4: Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
The final step is the regioselective chlorination of 2-Methyl-4-(trifluoromethoxy)aniline. The directing effects of the strongly activating amino group, the activating methyl group, and the deactivating trifluoromethoxy group will dictate the position of chlorination. The amino group will direct the incoming electrophile to the ortho and para positions. The para position is blocked by the trifluoromethoxy group. The two ortho positions are C3 and C5. The C3 position is sterically hindered by the adjacent methyl group, making the C5 position the most likely site for chlorination. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[1][2][3][4]
Protocol:
-
Dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as acetonitrile or DCM.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted NCS, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 3-Methyl-1-(trifluoromethoxy)benzene | C8H7F3O | 176.14 | 75-85 | >98 |
| 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene | C8H6F3NO3 | 237.13 | 80-90 | >97 |
| 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | 191.15 | 90-98 | >98 |
| 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | C8H7ClF3NO | 225.59 | 70-80 | >99 |
Conclusion
The synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can be accomplished through a well-defined, four-step sequence starting from 3-methylphenol. Each step has been optimized to ensure high yields and purity of the desired products. The key to the successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and chlorination steps, to achieve the desired regioselectivity. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic endeavors.
References
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An In-Depth Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications
Introduction
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethoxy group, a chlorine atom, and a methyl group on the aniline core, imparts a distinct set of electronic and steric properties. Substituted anilines are foundational building blocks in the synthesis of a multitude of pharmaceutical compounds.[1] The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H7ClF3NO | - |
| Molecular Weight | 225.59 g/mol | - |
| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |
| Boiling Point | Predicted to be in the range of 220-250 °C at 760 mmHg | Inferred from related compounds like 2-CHLORO-4-FLUORO-5-METHYL ANILINE[4] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | General property of substituted anilines |
| pKa | Estimated to be around 3-4 | Inferred from the basicity of anilines |
Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
A one-step synthesis method for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline has been reported in Chinese patent CN112174832A.[5] This process is highlighted as being efficient and suitable for industrial production.
Patented One-Step Synthesis Protocol[6]
The synthesis involves the reaction of a starting compound 'A' with a compound 'B' in the presence of a catalyst. The generated acid is neutralized using a carbonate to improve the yield and purity of the final product. While the specific identities of compounds A and B and the catalyst are not detailed in the available abstract, the general workflow is presented below.
Caption: Patented one-step synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Spectral Analysis
Predictive spectral data for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can be inferred from the analysis of its structural components and comparison with similar molecules.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (2H) with distinct chemical shifts due to the substitution pattern. A singlet for the methyl group (3H) and a broad singlet for the amine protons (2H) that may exchange with D₂O. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms, including the methyl carbon, the trifluoromethoxy carbon (quartet due to C-F coupling), and the six aromatic carbons with shifts influenced by the substituents. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group, C-F stretching for the trifluoromethoxy group (strong absorptions in the 1000-1300 cm⁻¹ region), and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (225.59 g/mol ) and a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the trifluoromethoxy and methyl groups. |
Reactivity and Chemical Properties
The chemical reactivity of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is dictated by the interplay of its functional groups.
-
Aniline Moiety: The primary amine group is nucleophilic and can undergo various reactions typical of anilines, such as diazotization, acylation, alkylation, and formation of Schiff bases.[6]
-
Aromatic Ring: The aromatic ring is susceptible to electrophilic substitution reactions. The directing effects of the substituents are crucial:
-
The amino group is a strong activating group and is ortho-, para-directing.
-
The methyl group is a weak activating group and is ortho-, para-directing.
-
The chloro and trifluoromethoxy groups are deactivating groups but are ortho-, para-directing due to the influence of their lone pairs of electrons.
-
-
Trifluoromethoxy Group: This group is generally stable to metabolic degradation, a key feature for its inclusion in drug candidates.[2]
Caption: Key reactive sites of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Potential Applications in Drug Discovery
Substituted anilines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The incorporation of a trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[3]
-
Improved Metabolic Stability: The trifluoromethoxy group is resistant to metabolic breakdown, which can lead to a longer half-life for drug candidates.[2]
-
Enhanced Lipophilicity: This group increases a molecule's ability to permeate cell membranes, potentially improving oral bioavailability.[2]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the reactivity and binding affinities of the parent molecule.[2]
Given these properties, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a promising building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.
Safety and Handling
As with all substituted anilines, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety goggles.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Toxicity: While specific toxicity data for this compound is not available, related halogenated and trifluoromethyl-substituted anilines are known to be toxic if inhaled, swallowed, or absorbed through the skin.[8][9][10]
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
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-
Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
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PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]
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Supporting Information. (n.d.). 2 - Supporting Information. [Link]
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ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
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PubChem. (n.d.). 5-Chloro-2-methoxyaniline. [Link]
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NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-. [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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A Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a strategically substituted aniline with significant potential as a building block in the synthesis of novel therapeutics. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less common reagent, its structural similarity to well-characterized analogs allows for a robust discussion of its likely properties and applications. This document will therefore leverage data from closely related compounds to provide a predictive yet scientifically grounded resource for researchers in the field.
Chemical Identity and Physicochemical Properties
While the exact physicochemical properties of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline are not experimentally determined in the public domain, we can extrapolate from closely related and commercially available analogs. The table below presents a comparison of predicted properties for the title compound alongside the known properties of similar molecules. The presence of the chloro, methyl, and trifluoromethoxy groups will collectively influence the compound's polarity, boiling point, and solubility. The trifluoromethoxy group, in particular, is known to increase lipophilicity, which can enhance membrane permeability of drug candidates.[2]
| Property | 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (Predicted) | 5-Chloro-2-(trifluoromethoxy)aniline[3][4] | 4-(Trifluoromethoxy)aniline[5] | 5-Chloro-2-methylaniline |
| CAS Number | Not readily available | 326-64-7 | 461-82-5 | 95-79-4 |
| Molecular Formula | C₈H₇ClF₃NO | C₇H₅ClF₃NO | C₇H₆F₃NO | C₇H₈ClN |
| Molecular Weight | ~241.6 g/mol | 227.58 g/mol | 177.12 g/mol | 141.59 g/mol |
| Appearance | Likely a liquid or low-melting solid, colorless to brown | Light brown to brown liquid[3] | Clear colorless to yellow liquid[5] | No data |
| Boiling Point | Higher than analogs due to increased molecular weight | No data available | 73-75 °C at 10 mm Hg[5] | 228-230 °C |
| Density | ~1.4 g/mL | No data available | 1.32 g/mL at 20 °C[5] | 1.151 g/mL |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol)[5] | No data available | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[5] | No data |
Synthesis and Purification: A Proposed Retrosynthetic Approach
A plausible synthetic route to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can be conceptualized based on established methodologies for the synthesis of substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic precursor. The following diagram illustrates a potential synthetic pathway, which offers a logical and experimentally viable approach for laboratory-scale synthesis.
Caption: A proposed synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Experimental Protocol: Reduction of the Nitro Precursor
This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic precursor, 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene, in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent will depend on the scale and desired reaction conditions.[6]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to precipitate the tin salts if SnCl₂ was used.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the desired 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals.[7] The unique substitution pattern of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline makes it a valuable building block for several reasons:
-
Modulation of Physicochemical Properties: The trifluoromethoxy group can enhance metabolic stability and improve oral bioavailability of drug candidates.[1][2]
-
Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other functional groups, allowing for fine-tuning of a drug's pharmacological profile.
-
Versatile Synthetic Handle: The aniline functional group provides a versatile handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions, enabling the construction of diverse molecular libraries for high-throughput screening.
Anilines with similar substitution patterns are used in the development of treatments for a range of diseases, including neurological disorders and cancer.[1][5] The title compound could be a key starting material for the synthesis of kinase inhibitors, GPCR modulators, or other targeted therapies.
The following diagram illustrates the logical flow from this chemical building block to its potential application in drug discovery.
Caption: The role of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline in a typical drug discovery workflow.
Safety and Handling
As with all laboratory chemicals, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, the safety profile can be inferred from related compounds.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline represents a promising, albeit not widely cataloged, chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of chloro, methyl, and trifluoromethoxy substituents on an aniline scaffold provides a versatile platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, and its potential applications, all grounded in the established chemistry of its close analogs. As research into fluorinated compounds continues to expand, building blocks like 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to the Applications of Trifluoromethoxylated Anilines in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a substituent of exceptional interest. When appended to an aniline scaffold, it imparts a unique constellation of properties that can profoundly influence a molecule's biological activity, physicochemical characteristics, and metabolic fate. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of trifluoromethoxylated anilines, offering field-proven insights and detailed methodologies for researchers at the forefront of innovation.
The Trifluoromethoxy Substituent: A Gateway to Enhanced Molecular Performance
The trifluoromethoxy group is more than a mere structural embellishment; it is a powerful modulator of molecular properties. Its distinct electronic nature and steric profile confer a range of advantages that are highly sought after in the design of bioactive compounds and advanced materials.
Physicochemical Impact: A Balancing Act of Lipophilicity and Electronegativity
The trifluoromethoxy group possesses a unique combination of high electronegativity (χ = 3.7 on the Pauling scale) and significant lipophilicity (Hansch parameter, π = +1.04)[1][2]. This duality allows for the simultaneous enhancement of a molecule's ability to cross cellular membranes while influencing its electronic interactions with biological targets.
Table 1: Comparative Physicochemical Properties of Aniline and Isomeric Trifluoromethoxylated Anilines
| Compound | pKa | Calculated logP |
| Aniline | 4.63 | 0.90 |
| 2-(Trifluoromethoxy)aniline | ~3.0 | ~2.5 |
| 3-(Trifluoromethoxy)aniline | ~3.5 | ~2.6 |
| 4-(Trifluoromethoxy)aniline | ~4.2 | ~2.5 |
Note: pKa and logP values are approximate and can vary based on experimental conditions and calculation methods. The trend demonstrates the electron-withdrawing effect of the OCF₃ group, which lowers the basicity (pKa) of the aniline nitrogen, and its contribution to increased lipophilicity (logP).
The strong electron-withdrawing nature of the OCF₃ group significantly lowers the pKa of the aniline nitrogen, reducing its basicity. This modulation can be critical in drug design to fine-tune interactions with target proteins and to alter absorption, distribution, metabolism, and excretion (ADME) profiles.
Metabolic Stability: A Shield Against Biotransformation
A primary challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group, in particular, can act as a metabolic shield, blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[3][4][5][6][7]. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates. While direct comparative metabolic stability data for all trifluoromethoxylated aniline isomers is not extensively published, the general principle of fluorination enhancing metabolic stability is a well-established strategy in medicinal chemistry.
Synthetic Strategies: Accessing the Trifluoromethoxylated Aniline Core
The facile introduction of the trifluoromethoxy group onto an aromatic ring, particularly an aniline, has been a significant challenge in synthetic chemistry[1][2][8][9]. However, recent advances have provided more accessible and versatile methods for the synthesis of ortho-, meta-, and para-trifluoromethoxylated anilines.
Synthesis of ortho-Trifluoromethoxylated Anilines
A robust and widely applicable method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration[1][2][8][9][10].
Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [1][2][10]
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (0.1 equiv).
-
Add dry, degassed chloroform as the solvent.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Step 2: Thermally Induced OCF₃ Migration
-
In a pressure vessel, dissolve methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) in nitromethane.
-
Seal the vessel and heat the reaction mixture to 120 °C for 20 hours behind a safety shield.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Diagram 1: Synthetic Workflow for ortho-Trifluoromethoxylated Aniline
Caption: Workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Synthesis of meta- and para-Trifluoromethoxylated Anilines
The synthesis of meta- and para-isomers often relies on different strategies, typically starting from precursors already bearing the trifluoromethoxy group.
Synthesis of 4-(Trifluoromethoxy)aniline: A common industrial route involves the reduction of 4-(trifluoromethoxy)nitrobenzene[11]. An alternative laboratory-scale synthesis involves the direct amination of trifluoromethoxybenzene.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline [12][13]
-
Under an argon atmosphere, add trifluoromethoxybenzene (1.0 equiv) and anhydrous DMSO to a reaction vessel.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture.
-
Heat the mixture to 95 °C for 4 hours.
-
Add sodium amide and increase the temperature to 155 °C under a pressure of 4 atm for 10 hours.
-
After cooling, pour the reaction mixture into water and extract with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(trifluoromethoxy)aniline.
Synthesis of 3-(Trifluoromethoxy)aniline: This isomer can be prepared from 3-(trifluoromethoxy)phenol through a multi-step sequence likely involving conversion to a leaving group followed by amination, or from other suitably substituted precursors. While detailed, step-by-step public protocols are less common, its use as a building block in pharmaceutical synthesis is documented[14].
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the trifluoromethoxy group make trifluoromethoxylated anilines highly valuable building blocks in the design of novel therapeutics.
Case Study: Riluzole - A Neuroprotective Agent
Riluzole, a drug used for the treatment of amyotrophic lateral sclerosis (ALS), features a 2-amino-6-(trifluoromethoxy)benzothiazole core, which is synthesized from 4-(trifluoromethoxy)aniline[15][16][17][18][19]. The trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier and exert its neuroprotective effects.
Experimental Protocol: Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline [15][16]
-
Suspend 4-(trifluoromethoxy)aniline (1.0 equiv), potassium thiocyanate (1.3 equiv), and sodium bromate (0.85 equiv) in acetic acid.
-
Stir the suspension at 40 °C for 48 hours.
-
Dilute the reaction mixture with water and basify with ammonia to a pH of 14.
-
Filter the resulting solid and dry under vacuum to obtain crude Riluzole.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure Riluzole.
Diagram 2: Riluzole Synthesis Pathway
Caption: Synthesis of Riluzole from 4-(trifluoromethoxy)aniline.
Applications in Agrochemicals
The trifluoromethoxy group is also a privileged substituent in modern agrochemicals, enhancing their potency, metabolic stability, and environmental persistence profiles.
Case Study: Metaflumizone - A Novel Insecticide
Metaflumizone is a broad-spectrum insecticide that acts as a sodium channel blocker. A key intermediate in its synthesis is 4-(trifluoromethoxy)aniline[12]. The trifluoromethoxy group in metaflumizone contributes to its high insecticidal activity and favorable toxicological profile.
Applications in Materials Science
The incorporation of trifluoromethoxy groups into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, lower dielectric constants, and improved processability.
Low Dielectric Constant Polyimides
Trifluoromethoxylated diamines are valuable monomers for the synthesis of high-performance polyimides. The bulky and electron-withdrawing nature of the OCF₃ group disrupts polymer chain packing, increasing free volume and thereby lowering the dielectric constant of the material[9][12][20][21][22][23][24]. These low-k polyimides are highly desirable for applications in microelectronics, such as interlayer dielectrics and flexible printed circuit boards.
Diagram 3: Polymerization of a Trifluoromethoxylated Diamine
Caption: General scheme for the synthesis of polyimides from trifluoromethoxylated diamines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethoxylated anilines.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus[1][5][25][26][27]. The chemical shift of the OCF₃ group is sensitive to its electronic environment and can provide valuable structural information. For trifluoromethoxylated anilines, the ¹⁹F NMR signal for the OCF₃ group typically appears in the range of -55 to -65 ppm (relative to CFCl₃)[1].
Conclusion and Future Outlook
Trifluoromethoxylated anilines are no longer synthetic curiosities but have firmly established themselves as versatile and powerful building blocks in modern chemical research. Their unique ability to confer desirable properties such as enhanced metabolic stability, modulated lipophilicity, and improved thermal and dielectric properties ensures their continued and expanding role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies become even more refined and our understanding of the nuanced effects of the trifluoromethoxy group deepens, the potential applications of these fascinating molecules are poised for significant growth. The continued exploration of their synthesis and application will undoubtedly unlock new avenues for innovation across the chemical sciences.
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Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. [Link]
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Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH. [Link]
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Structure-activity relationship of chloro-methyl-trifluoromethoxy anilines
<An In-depth Technical Guide to the Structure-Activity Relationship of Chloro-Methyl-Trifluoromethoxy Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the structure-activity relationships (SAR) governing chloro-methyl-trifluoromethoxy anilines. Moving beyond a simple recitation of facts, this document delves into the underlying physicochemical principles, synthetic strategies, and biological implications of this versatile chemical scaffold. By understanding the causality behind structural modifications, researchers can more effectively design and optimize molecules for applications in medicinal chemistry and agrochemicals.
Introduction: The Strategic Value of the Anilino Scaffold
Anilines are foundational building blocks in the development of bioactive compounds, from kinase inhibitors to pesticides.[1][2] However, the simple aniline core is often a starting point for extensive modification to enhance potency, selectivity, and pharmacokinetic properties.[3] The strategic incorporation of chloro, methyl, and trifluoromethoxy substituents creates a rich chemical space for tuning a molecule's profile. This guide dissects the specific contributions of each group and their synergistic effects on biological activity.
The Trifluoromethoxy Group: A Tool for Metabolic Stability and Potency
The trifluoromethoxy (-OCF3) group is a powerful substituent in modern medicinal chemistry, prized for its unique electronic and steric properties.[4] Its inclusion in a molecular scaffold can profoundly influence a compound's behavior in a biological system.[5][6]
Key Physicochemical Impacts:
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, with a Hansch parameter (π) of +1.04.[7] This increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially enhancing bioavailability.[4][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[5][9] This resistance can prolong the in-vivo half-life of a drug candidate.[4]
-
Electronic Modulation: While highly electronegative, the -OCF3 group's oxygen atom can participate in resonance. This interplay of a strong inductive electron-withdrawing effect and a weaker resonance-donating effect allows for fine-tuning of the aniline nitrogen's basicity (pKa), which is critical for target binding interactions.[4]
In contrast to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group imparts a greater lipophilic character and has a distinct electronic influence due to the linking oxygen atom.[5][7]
Core Structure-Activity Relationship (SAR) Principles
The biological activity of a chloro-methyl-trifluoromethoxy aniline is determined by the spatial arrangement and electronic interplay of its substituents. The position of each group relative to the amino group (-NH2) and to each other dictates the molecule's overall shape, polarity, and ability to interact with a biological target.
Influence of Substituent Position
The specific placement of the chloro, methyl, and trifluoromethoxy groups on the aniline ring dictates the molecule's interaction with its biological target. The relative positions—ortho, meta, or para—to the amino group are critical.
-
Ortho Position: Substituents at the ortho position (C2, C6) can introduce steric hindrance, which may either prevent binding to an off-target protein or, conversely, lock the molecule into a favorable conformation for the intended target. This position is also critical for modulating the pKa of the aniline nitrogen.
-
Meta Position: Meta-substitution (C3, C5) primarily exerts an electronic influence on the amino group without significant steric clash. A meta-positioned electron-withdrawing group like -OCF3 can significantly decrease the basicity of the aniline.
-
Para Position: The para position (C4) is often crucial for vectoral projection into a specific sub-pocket of a binding site. Modifications here can dramatically impact potency and selectivity.
A Synergistic Effect: A Logic-Based Approach
The combination of these three substituents creates a complex SAR landscape. For instance, in the context of kinase inhibitors, a common application for aniline scaffolds, the aniline portion of the molecule often binds in the ATP-binding pocket.[10][11][12]
A hypothetical SAR analysis can be visualized as a decision-making process for optimizing a lead compound.
Caption: Logical flow of how substituent placement on the aniline scaffold influences key physicochemical properties, which in turn dictate biological outcomes.
Case Study: Application in Agrochemicals
Trifluoromethyl and trifluoromethoxy-substituted anilines are prominent scaffolds in the development of modern herbicides and fungicides.[13][14][15] Their mechanism often involves the inhibition of essential enzymes in weeds or fungi.
For example, certain α-trifluoroanisole derivatives, which can be synthesized from trifluoromethoxy aniline precursors, have shown potent herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[14]
Table 1: Hypothetical SAR Data for a Series of PPO Inhibitors
| Compound ID | Cl Position | CH3 Position | OCF3 Position | PPO Inhibition IC50 (nM) |
| A-1 | 4-Cl | 2-CH3 | 5-OCF3 | 55 |
| A-2 | 2-Cl | 4-CH3 | 5-OCF3 | 120 |
| A-3 | 4-Cl | 3-CH3 | 5-OCF3 | 85 |
| A-4 | 4-Cl | 2-CH3 | 6-OCF3 | 250 |
| A-5 | None | 2-CH3 | 5-OCF3 | 500 |
| A-6 | 4-Cl | None | 5-OCF3 | 150 |
Analysis of Table 1:
-
Importance of Chlorine: The removal of the chlorine atom (A-5 vs. A-1) leads to a nearly 10-fold loss in potency, suggesting a critical interaction, possibly a halogen bond or a hydrophobic interaction, in the enzyme's active site.
-
Positional Effects of Methyl Group: A methyl group at the 2-position (A-1) is more favorable than at the 3- (A-3) or 4-position (A-2), indicating a defined steric pocket near that position.
-
Positional Effects of Trifluoromethoxy Group: Moving the -OCF3 group from the 5- to the 6-position (A-4 vs. A-1) significantly reduces activity, highlighting the precise geometry required for optimal binding.
Synthetic and Experimental Protocols
The reliable synthesis and evaluation of these compounds are paramount for any SAR study. The following protocols provide a self-validating framework for researchers.
General Synthetic Protocol: Synthesis of 4-Chloro-2-methyl-5-(trifluoromethoxy)aniline
This multi-step synthesis illustrates a common pathway to access this class of compounds, starting from commercially available materials.
Caption: A generalized workflow for the synthesis of a chloro-methyl-trifluoromethoxy aniline derivative.
Step-by-Step Methodology:
-
Nitration: To a cooled (0 °C) solution of 1-chloro-3-methylbenzene in concentrated sulfuric acid, slowly add a stoichiometric equivalent of concentrated nitric acid. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, pour the reaction mixture over ice water to precipitate the product. Filter, wash with water until neutral, and dry to yield the nitrated intermediate.
-
Trifluoromethoxylation: (Caution: Requires specialized reagents and conditions). The nitrated intermediate is subjected to nucleophilic aromatic substitution. This can be achieved using various modern trifluoromethoxylation reagents. A common approach involves reacting the corresponding phenol (which may require an additional synthetic step) with a reagent like the Togni reagent or other electrophilic trifluoromethylating agents in the presence of a suitable catalyst.
-
Reduction: Dissolve the trifluoromethoxylated nitrobenzene intermediate in ethanol or acetic acid. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction as necessary and monitor by TLC.
-
Work-up and Purification: Upon completion of the reduction, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final aniline.
Protocol for In Vitro Bioassay: Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized anilines against a target kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target kinase, the substrate peptide, and ATP at 2x the final desired concentration in assay buffer.
-
-
Assay Procedure:
-
Dispense 2 µL of the test compound serially diluted in DMSO into a 384-well assay plate.
-
Add 8 µL of the 2x kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The chloro-methyl-trifluoromethoxy aniline scaffold represents a highly tunable platform for the development of potent and selective bioactive agents. A thorough understanding of the structure-activity relationships, driven by the interplay of steric and electronic effects, is crucial for successful molecular design. The principles outlined in this guide demonstrate that the strategic placement of the chloro, methyl, and particularly the trifluoromethoxy groups, can significantly enhance metabolic stability, membrane permeability, and target affinity.[4][5] Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic methodologies, and applying this scaffold to a wider range of biological targets beyond kinases and PPO, further cementing its role in modern chemical biology and drug discovery.
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A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline from 4-Nitro Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide details a robust and efficient synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a key building block in modern medicinal chemistry. The synthesis commences from readily available 4-nitro precursors and proceeds through a logical sequence of transformations, including targeted nitration, strategic introduction of the trifluoromethoxy group, and a final, clean reduction of the nitro functionality. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and an analysis of the underlying chemical principles, designed to empower researchers in the fields of drug discovery and process development.
Introduction: The Significance of the Trifluoromethoxy Motif in Drug Design
The trifluoromethoxy (-OCF₃) group has emerged as a privileged structural motif in contemporary drug design. Its incorporation into small molecules can significantly enhance key pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect, modulating the acidity or basicity of nearby functional groups and influencing metabolic stability. Furthermore, the lipophilicity of the trifluoromethoxy group can improve a molecule's ability to cross biological membranes, thereby enhancing bioavailability. 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline serves as a versatile intermediate, providing a scaffold for the synthesis of a diverse range of bioactive compounds.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, points towards a strategy centered on the late-stage reduction of a nitro-group precursor. This approach is advantageous as the electron-withdrawing nature of the nitro group can facilitate earlier synthetic steps. The core challenge lies in the sequential and regioselective introduction of the chloro, methyl, and trifluoromethoxy substituents around the aromatic ring, starting from a suitable 4-nitro precursor.
Our proposed synthetic route hinges on the preparation of a key intermediate, 4-chloro-2-methyl-5-nitrophenol . This intermediate provides a reactive handle for the crucial trifluoromethoxylation step. The overall synthetic pathway can be visualized as follows:
Caption: A high-level overview of the synthetic strategy.
Synthesis of the Key Intermediate: 4-Chloro-2-methyl-5-nitrophenol
The synthesis of 4-chloro-2-methyl-5-nitrophenol can be efficiently achieved from 4-chloro-2-methylbenzene through a three-step process involving protection of the phenolic hydroxyl group as a sulfonate ester, followed by regioselective nitration and subsequent deprotection.
Step 1: Synthesis of 4-Chloro-2-methylphenyl Methanesulfonate
The initial step involves the protection of the hydroxyl group of 4-chloro-2-methylphenol as a methanesulfonate ester. This is a critical step to prevent unwanted side reactions during the subsequent nitration. The reaction proceeds by treating 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of a base, such as pyridine.
Step 2: Nitration of 4-Chloro-2-methylphenyl Methanesulfonate
The nitration of the protected phenol is achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (typically around 0°C)[1]. The directing effects of the chloro, methyl, and methanesulfonate groups favor the introduction of the nitro group at the desired position.
Step 3: Hydrolysis to 4-Chloro-2-methyl-5-nitrophenol
The final step in the synthesis of the key intermediate is the hydrolysis of the methanesulfonate protecting group. This can be accomplished under either acidic or alkaline conditions[1][2]. For instance, heating the 4-chloro-2-methyl-5-nitrophenyl methanesulfonate in concentrated hydrochloric acid or reacting it with a methanolic solution of sodium hydroxide at room temperature will yield the desired 4-chloro-2-methyl-5-nitrophenol in good yield and purity[1][2].
Caption: Synthesis of the key nitrophenol intermediate.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxylation of the synthesized 4-chloro-2-methyl-5-nitrophenol is the cornerstone of this synthetic strategy. Several modern methods are available for this transformation, often involving radical or oxidative pathways.
Oxidative Trifluoromethoxylation
One effective method involves the use of a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of an oxidant and a suitable catalyst[3][4]. For phenols bearing electron-withdrawing groups, a silver triflate-mediated oxidative trifluoromethylation has been shown to be effective[3]. This reaction typically proceeds at room temperature and demonstrates good functional group tolerance[3].
Detailed Experimental Protocol: Trifluoromethoxylation of 4-Chloro-2-methyl-5-nitrophenol
Materials:
-
4-Chloro-2-methyl-5-nitrophenol
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Cesium Fluoride (CsF)
-
Silver Triflate (AgOTf)
-
2-Fluoropyridine
-
Selectfluor®
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-methyl-5-nitrophenol (1.0 eq), CsF (2.0 eq), AgOTf (1.5 eq), and 2-fluoropyridine (1.5 eq).
-
Add anhydrous DCM as the solvent.
-
To this suspension, add a solution of TMSCF₃ (2.0 eq) in anhydrous DCM dropwise at room temperature.
-
Finally, add a mixture of Selectfluor® (1.5 eq) and NFSI (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene.
Reduction of the Nitro Group to the Final Product
The final step in the synthesis is the reduction of the nitro group of 5-chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene to the corresponding aniline. This is a well-established transformation with a variety of reliable methods.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. A variety of catalysts can be employed, including Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C), with hydrogen gas as the reductant[5][6]. The reaction is typically carried out in a suitable solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.
Chemical Reduction
Alternatively, chemical reduction methods can be used. Classic examples include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid[7][8]. These methods are often robust and tolerant of various functional groups.
Detailed Experimental Protocol: Reduction of 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene
Materials:
-
5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene
-
Raney Nickel (or 10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 5-chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of Raney nickel (or 10% Pd/C) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
-
If necessary, purify the product further by recrystallization or column chromatography.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1. Mesylation | 4-Chloro-2-methylphenol | 4-Chloro-2-methylphenyl Methanesulfonate | Methanesulfonyl chloride, Pyridine | >90 |
| 2. Nitration | 4-Chloro-2-methylphenyl Methanesulfonate | 4-Chloro-2-methyl-5-nitrophenyl Methanesulfonate | H₂SO₄, HNO₃ | 85-95 |
| 3. Hydrolysis | 4-Chloro-2-methyl-5-nitrophenyl Methanesulfonate | 4-Chloro-2-methyl-5-nitrophenol | HCl or NaOH | >95 |
| 4. Trifluoromethoxylation | 4-Chloro-2-methyl-5-nitrophenol | 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene | TMSCF₃, CsF, AgOTf, Selectfluor®, NFSI | 60-80 |
| 5. Nitro Reduction | 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene | 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | H₂, Raney Ni (or Pd/C) | >95 |
Conclusion
The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline from 4-nitro precursors. By employing a strategic sequence of reactions, including a key nitrophenol intermediate and a modern trifluoromethoxylation protocol, this guide offers a practical solution for researchers and drug development professionals seeking access to this valuable building block. The detailed experimental procedures and discussion of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (n.d.). Google Patents.
-
Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol. (n.d.). PrepChem.com. Retrieved from [Link]
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Yagupolskii, L. M., & Kondratenko, N. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Retrieved from [Link]
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Shen, Q., & Zhang, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1435-1447. Retrieved from [Link]
-
Dow, R. L. (1983). Reduction of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 22(3), 423-427. Retrieved from [Link]
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Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv. Retrieved from [Link]
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Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. (2018). Applied Catalysis B: Environmental, 220, 25-34. Retrieved from [Link]
-
A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. (2016). Journal of Physical Organic Chemistry, 29(10), 578-586. Retrieved from [Link]
-
Reducing a Nitrobenzene to Aniline without hydrogen? (2021, December 28). Reddit. Retrieved from [Link]
- Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.). Google Patents.
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Exploratory Reactions of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: A Synthetic Chemist's Guide to a Versatile Building Block
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive exploration of the synthetic utility of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. As a molecule featuring a synthetically versatile aniline moiety, strategically positioned substituents, and the prized trifluoromethoxy group, it represents a valuable starting material for drug discovery and materials science. This document details the core reactivity of the aniline functional group, including acylation and diazotization, and delves into modern cross-coupling methodologies such as Suzuki-Miyaura and Buchwald-Hartwig reactions. Each section is designed to provide not only procedural details but also the underlying chemical principles, empowering researchers to leverage this building block to its full potential.
Introduction: The Strategic Value of a Fluorinated Aniline
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a highly functionalized aromatic amine. Its structure is of significant interest to medicinal chemists and material scientists for several key reasons:
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is a bioisostere for other groups but offers unique properties. It is highly lipophilic (Hansch π value of +1.04), which can enhance membrane permeability and bioavailability of drug candidates.[1][2] Furthermore, its strong electron-withdrawing nature can profoundly influence the metabolic stability and binding affinity of a molecule.[2][3] The synthesis of trifluoromethoxylated aromatic compounds has been a challenge, making molecules that already contain this group valuable starting points.[1][4][5][6]
-
The Aniline Moiety: The primary aromatic amine is a cornerstone of organic synthesis, serving as a precursor to a vast array of functional groups and heterocyclic systems.
-
Substitution Pattern: The chloro, methyl, and trifluoromethoxy groups provide steric and electronic handles that can be exploited to control reactivity and build molecular complexity. The chlorine atom, in particular, serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[7]
This guide will systematically explore the key transformations possible with this molecule, providing field-proven insights and detailed protocols.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | Calculated |
| Molecular Weight | 225.59 g/mol | Calculated |
| Appearance | Likely a solid or liquid at room temperature | Inferred from similar compounds[8] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Standard chemical knowledge |
Safety and Handling
Substituted anilines, particularly halogenated and fluorinated ones, must be handled with care.
-
General Precautions: Handle in a well-ventilated fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[9][10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]
-
Toxicity: Many aniline derivatives are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[12][13] The trifluoromethoxy group can also impart toxicity.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and sources of ignition.[8][10]
Core Reactivity: Transformations of the Amino Group
The primary amino group is the most reactive site for many classic organic transformations.
Acylation to Form Amides
Acylation is a fundamental reaction to protect the amino group, modify its electronic properties, or introduce a linking point for further elaboration. The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, is typically straightforward and high-yielding.
Causality of Experimental Choices: The use of a mild base like pyridine or triethylamine is crucial. It serves as a catalyst and scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline starting material, which would render it unreactive.
-
Reagents & Equipment:
-
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel.
-
-
Procedure:
-
Dissolve the aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Add acetyl chloride dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up & Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Diazotization and Sandmeyer Reactions
One of the most powerful transformations for aromatic amines is diazotization, which converts the -NH₂ group into an excellent leaving group, dinitrogen gas (N₂).[14][15] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functionalities through reactions like the Sandmeyer reaction.[16][17][18]
Causality of Experimental Choices: The reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[19] An excess of acid is used to ensure the complete formation of nitrous acid (HONO) from sodium nitrite and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted aniline.[14] Copper(I) salts are used catalytically in the Sandmeyer reaction; they facilitate a single-electron transfer process that initiates the radical-nucleophilic aromatic substitution mechanism.[18]
Sources
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 [sigmaaldrich.com]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cpachem.com [cpachem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Diazotisation [organic-chemistry.org]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sandmeyer Reaction [organic-chemistry.org]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols for the Analytical Characterization of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Introduction
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is an aromatic amine of significant interest as a potential building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The unique combination of its substituents—a chloro group, a methyl group, an amino group, and a trifluoromethoxy group—imparts specific electronic and lipophilic properties that are desirable in drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functional groups and can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule.
Given its potential role in regulated industries, the unambiguous identification, purity assessment, and comprehensive characterization of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline are paramount. This document provides a suite of robust analytical methods and detailed protocols for its complete characterization, designed for researchers, quality control scientists, and drug development professionals. The methodologies are grounded in established analytical principles for halogenated and trifluoromethoxy-substituted anilines, providing a reliable framework for analysis.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be calculated. These parameters are essential for the development of appropriate analytical methods, such as calculating concentrations and predicting mass spectrometry responses.
| Property | Value | Source |
| IUPAC Name | 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | - |
| Synonyms | 5-Chloro-4-(trifluoromethoxy)-o-toluidine | - |
| CAS Number | Not readily available in public databases | - |
| Molecular Formula | C₈H₇ClF₃NO | Calculated |
| Molecular Weight | 225.59 g/mol | Calculated |
| Monoisotopic Mass | 225.01445 Da | Calculated |
| Chemical Structure | - |
Note: Experimental properties such as melting point, boiling point, and solubility should be determined empirically.
Recommended Analytical Workflow
A multi-technique approach is essential for the definitive characterization of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. This ensures confirmation of identity, structure, purity, and integrity from orthogonal perspectives.
Application Notes: Leveraging 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline in Modern Drug Discovery
Abstract
This guide provides a comprehensive overview of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a sophisticated fluorinated building block, for researchers and drug development professionals. We delve into the strategic importance of its unique structural motifs, present detailed protocols for its application in synthesizing pharmaceutically relevant scaffolds, and offer expert insights into the rationale behind key experimental choices. This document is designed to empower chemists to harness the full potential of this versatile intermediate in the creation of next-generation therapeutics.
Introduction: The Strategic Value of a Multifunctional Building Block
In medicinal chemistry, the starting materials often dictate the trajectory and ultimate success of a drug discovery campaign. The selection of a building block is a strategic decision, balancing synthetic accessibility with the potential to impart desirable physicochemical and pharmacological properties. 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9) has emerged as a valuable intermediate, offering a unique convergence of features that address several key challenges in modern drug design.[1]
The power of this molecule lies in the trifluoromethoxy (-OCF₃) group. This moiety is a bioisostere of the methoxy group but offers significant advantages. Its high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane permeability, and modulate protein-ligand interactions without adding significant steric bulk.[2] This makes it a highly sought-after functional group in the development of pharmaceuticals and agrochemicals.[1]
The aniline scaffold is further decorated with a chloro and a methyl group. These substituents are not mere spectators; they play a crucial role in fine-tuning the molecule's reactivity and providing vectors for further chemical elaboration. The methyl group can introduce steric effects that influence reaction selectivity, while the chloro and trifluoromethoxy groups modulate the electronic properties of the aromatic ring, guiding subsequent chemical transformations.[1]
This application note will serve as a practical guide, detailing the properties, applications, and synthetic protocols for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, enabling its effective integration into drug discovery workflows.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and reproducible experimentation.
| Property | Value | Reference |
| CAS Number | 86256-59-9 | [3][4] |
| Molecular Formula | C₈H₈ClF₃NO | [1] |
| Molecular Weight | 227.60 g/mol | - |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Purity | Typically ≥97% | [4] |
| Boiling Point | 206.9 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5][6] |
Safety & Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound. As with many aniline derivatives, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Operations should be conducted in a well-ventilated chemical fume hood.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5][6]
Core Application: Synthesis of Bioactive Scaffolds
The primary utility of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline lies in its role as a nucleophile in reactions that form the cornerstone of many pharmaceutical syntheses. Its application is particularly prominent in the construction of molecules targeting protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[7][8]
The aniline nitrogen provides a key interaction point, often forming a hydrogen bond with the "hinge region" of the kinase ATP-binding site.[7] The substituted phenyl ring then occupies adjacent hydrophobic pockets, where the trifluoromethoxy and chloro groups can enhance binding affinity and modulate pharmacokinetic properties.
Causality in Action: Why this Scaffold for Kinase Inhibitors? The selection of this aniline for kinase inhibitor synthesis is deliberate. The trifluoromethoxy group at the 4-position projects into solvent-exposed regions or shallow hydrophobic pockets of the kinase active site, often improving metabolic stability and cell permeability. The 2-methyl group can provide a subtle steric influence, potentially improving selectivity for the target kinase over closely related off-targets. The 5-chloro atom serves as another point for modulating electronics and can form halogen bonds or other favorable interactions within the protein.
Detailed Application Protocol: Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[9] The following protocol details a robust method for coupling 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline with a generic carboxylic acid, a common step in the synthesis of many active pharmaceutical ingredients. This protocol is based on established methods for coupling electron-deficient anilines.[9][10]
Objective: To synthesize N-(5-chloro-2-methyl-4-(trifluoromethoxy)phenyl)benzamide as a representative example of a standard amide coupling reaction.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzoic Acid | 65-85-0 | 122.12 | 1.0 | 1.0 |
| 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | 86256-59-9 | 227.60 | 1.1 | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 | 1.2 |
| DIPEA | 7087-68-5 | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Saturated aq. NaHCO₃ | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 mmol, 1.0 eq.).
-
Activation: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the acid. Add HATU (1.2 mmol, 1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.). Stir the mixture at room temperature (approx. 25 °C) for 15 minutes.
-
Expert Insight: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl-iminium species. This is crucial for overcoming the reduced nucleophilicity of the aniline, which is deactivated by the electron-withdrawing chloro and trifluoromethoxy groups.[11]
-
-
Nucleophilic Addition: Add 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.1 mmol, 1.1 eq.) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (50 mL), followed by brine (50 mL).
-
Expert Insight: The NaHCO₃ wash neutralizes the acidic reaction components and any remaining unreacted carboxylic acid. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is more than just an intermediate; it is a strategically designed building block that offers tangible solutions to challenges in medicinal chemistry. Its trifluoromethoxy group provides a powerful tool for enhancing metabolic stability and lipophilicity, while the substituted aniline core presents a versatile scaffold for constructing high-affinity ligands, particularly for challenging targets like protein kinases. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively and creatively employ this compound in their quest for novel and impactful therapeutics.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]
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LookChem. (n.d.). Benzenamine, 2-methyl-4-(trifluoromethoxy)- 86256-59-9. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved January 19, 2026, from [Link]
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Alfa Chemical. (n.d.). 2-Methyl-4-(trifluoromethoxy)aniline CAS NO: 86256-59-9. Retrieved January 19, 2026, from [Link]
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Lindsley, C. W., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 13913-14004. Available at: [Link]
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The Strategic Role of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Advanced Fungicide Intermediates
In the ever-evolving landscape of agricultural science, the demand for novel fungicides with enhanced efficacy, improved safety profiles, and robust resistance management characteristics is paramount. Fluorinated organic compounds have emerged as a cornerstone in the development of modern agrochemicals, largely due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent in the design of bioactive molecules. It significantly enhances lipophilicity, which can improve membrane permeability, and increases metabolic stability due to the strength of the C-F bonds.[1][2][3] When incorporated into an aniline scaffold, a common building block for a diverse range of pesticides, the resulting intermediate becomes a powerful tool for synthetic chemists.
This application note provides a comprehensive technical guide on the utilization of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline as a key intermediate in the synthesis of next-generation fungicides. We will delve into a representative synthetic protocol for a potent pyrazole carboxamide fungicide, a class of agrochemicals renowned for their effectiveness as succinate dehydrogenase inhibitors (SDHI). This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering detailed methodologies, mechanistic insights, and the scientific rationale behind the experimental design.
Core Attributes of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
The molecular architecture of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is strategically designed for its role as a precursor in agrochemical synthesis. Each substituent on the aniline ring plays a critical role:
-
The Trifluoromethoxy Group (-OCF3): As previously mentioned, this group is a key contributor to the biological activity and stability of the final product. Its high lipophilicity aids in the transport of the fungicide within the plant, while its resistance to metabolic degradation can lead to longer-lasting protection.[1][2][4]
-
The Chlorine Atom (-Cl): The presence of a chlorine atom can influence the electronic properties of the aromatic ring and contribute to the overall bioactivity of the resulting fungicide. Halogenated anilines are a common feature in many successful agrochemicals.
-
The Methyl Group (-CH3): The methyl group can provide steric hindrance that may influence the binding affinity of the final molecule to its target enzyme. It can also impact the molecule's metabolic fate.
-
The Amino Group (-NH2): This functional group serves as the primary reactive site for coupling with other molecular fragments, most commonly through the formation of an amide bond.
Representative Application: Synthesis of a Pyrazole Carboxamide Fungicide
One of the most significant applications of substituted anilines in agrochemical synthesis is in the preparation of pyrazole carboxamide fungicides.[5] These compounds function by inhibiting the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi, a crucial process for energy production. What follows is a detailed protocol for the synthesis of a representative pyrazole carboxamide fungicide utilizing 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Overview of the Synthetic Strategy
The synthesis involves the coupling of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline with a key pyrazole intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride . This particular pyrazole derivative is a cornerstone in the synthesis of several commercial SDHI fungicides.[6][7] The reaction proceeds via a nucleophilic acyl substitution to form a stable amide linkage.
Caption: Synthetic Workflow for a Pyrazole Carboxamide Fungicide.
Experimental Protocol: Amide Coupling Reaction
This protocol details the critical step of coupling the aniline intermediate with the pyrazole acid chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | [Not Available] | 239.59 | 1.0 |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | 194.57 | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirring solution. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[8]
-
Acyl Chloride Addition: In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The acid wash removes any unreacted triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure pyrazole carboxamide fungicide.
Mechanistic Rationale
The formation of the amide bond proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to deprotonate the resulting positively charged nitrogen, regenerating a neutral amide and forming triethylammonium chloride.
Caption: Mechanism of Amide Bond Formation.
Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
While 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline may be commercially available, understanding its synthesis is crucial for process development and cost analysis. A plausible synthetic route would start from a readily available substituted toluene. A typical sequence would involve nitration, reduction of the nitro group to an amine, and then introduction of the trifluoromethoxy group. The synthesis of 5-chloro-2-methylaniline from 4-chloro-2-nitrotoluene has been reported.[9] The subsequent trifluoromethoxylation of a corresponding phenol precursor is a key step.
Conclusion: A Versatile Intermediate for Agrochemical Innovation
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique combination of substituents provides a scaffold that can be readily elaborated into potent fungicides with desirable properties. The representative protocol for the synthesis of a pyrazole carboxamide fungicide detailed in this note illustrates a practical and efficient application of this key building block. As the agricultural industry continues to face challenges from fungal pathogens and evolving resistance, the strategic use of such advanced intermediates will be instrumental in the development of innovative and sustainable crop protection solutions.
References
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Trifluoromethoxy group - Grokipedia. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available at: [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]
-
Show how you would use appropriate acyl chlorides and amines to s... - Pearson. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]
- CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
-
Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC - NIH. Available at: [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. Available at: [Link]
-
Amide Formation: Mechanism & Acyl Chloride | StudySmarter. Available at: [Link]
- EP0116409A2 - Fungicidal aniline derivatives - Google Patents.
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. Available at: [Link]
-
Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one - ResearchGate. Available at: [Link]
-
Substituted aniline: Significance and symbolism. Available at: [Link]
-
Amide formation from acyl chloride (video) - Khan Academy. Available at: [Link]
-
Manufacturing 5-Chloro-2-(trifluoromethoxy)aniline: A Look at Industrial Production. Available at: [Link]
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Application Note: A Protocol for the Regioselective Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives via Intramolecular OCF₃ Migration
Abstract
Molecules featuring the trifluoromethoxy (-OCF₃) group are of significant interest in pharmaceutical and materials science due to the unique electronic properties and metabolic stability conferred by this substituent.[1][2] However, the regioselective introduction of the -OCF₃ group, particularly at the ortho-position of aniline derivatives, remains a formidable challenge in synthetic chemistry.[2] This application note details a robust and user-friendly, two-step protocol for the synthesis of ortho-trifluoromethoxylated anilines. The strategy involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermal intramolecular migration of the -OCF₃ group to the ortho-position of the aromatic ring.[3][4] This method utilizes bench-stable reagents, demonstrates broad functional group tolerance, and is amenable to gram-scale synthesis.[3][4]
Introduction
The trifluoromethoxy (-OCF₃) group is a prized substituent in modern drug discovery. Its high electronegativity and significant lipophilicity can dramatically improve a molecule's metabolic stability, binding affinity, and bioavailability.[1][5] While numerous methods for arene trifluoromethoxylation exist, achieving predictable regiocontrol, especially for the synthesis of ortho-substituted anilines, is often problematic. Direct C-H trifluoromethoxylation methods are emerging but can suffer from issues with selectivity and substrate scope.[6][7]
The protocol described herein circumvents these challenges by employing a clever rearrangement strategy. An aniline starting material is first converted into an N-aryl-N-hydroxyacetamide. This intermediate undergoes O-trifluoromethylation using a hypervalent iodine reagent (e.g., Togni reagent II). The crucial step is a subsequent thermal rearrangement where the -OCF₃ group migrates from the nitrogen atom to the sterically accessible ortho-position on the aniline ring, yielding the desired product with high regioselectivity.[1][3]
Mechanistic Rationale & Workflow
The overall synthetic strategy is a two-step sequence following the preparation of a key N-aryl-N-hydroxyacetamide intermediate.
-
O-Trifluoromethylation: The N-hydroxyacetamide precursor is treated with an electrophilic trifluoromethyl source, such as Togni Reagent II. This reaction proceeds under mild conditions, often catalyzed by a weak base like cesium carbonate (Cs₂CO₃), to form an N-(trifluoromethoxy)acetamido intermediate.[1][2]
-
Intramolecular OCF₃ Migration: Upon heating, the N-(trifluoromethoxy)acetamido intermediate undergoes a rearrangement. Mechanistic studies suggest this process involves a thermally induced heterolytic cleavage of the N–OCF₃ bond.[1][8] This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. A subsequent, rapid recombination occurs where the trifluoromethoxide attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final, stable ortho-trifluoromethoxylated aniline derivative.[1][3][8]
Figure 1. Overall workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.
Detailed Experimental Protocol
This protocol is based on the synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate as a representative example.[1][5]
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| Methyl 4-nitrobenzoate | Sigma-Aldrich | ≥99% |
| 5% Rhodium on Carbon (Rh/C) | Sigma-Aldrich | Catalyst grade |
| Hydrazine monohydrate | Sigma-Aldrich | ≥98% |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Sodium bicarbonate (NaHCO₃) | Sigma-Aldrich | ≥99.5% |
| Anhydrous Diethyl ether (Et₂O) | Sigma-Aldrich | ≥99.7%, inhibitor-free |
| Acetyl chloride | Sigma-Aldrich | ≥98% |
| Togni Reagent II | Sigma-Aldrich | ≥98% |
| Cesium carbonate (Cs₂CO₃) | Sigma-Aldrich | ≥99% |
| Chloroform (CHCl₃) | Sigma-Aldrich | ≥99.8%, amylene stabilized |
| Nitromethane (MeNO₂) | Sigma-Aldrich | ≥96% |
Part 1: Synthesis of Precursor Methyl 4-(N-hydroxyacetamido)benzoate (1a)
1A: Reduction of Methyl 4-nitrobenzoate
-
To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol, 1.00 equiv), 5% Rh/C (159 mg, 0.300 mol% Rh), and a magnetic stir bar.
-
Connect the flask to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add anhydrous THF (138 mL) via an airtight syringe.
-
Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.
-
Add hydrazine monohydrate (1.47 mL, 30.4 mmol, 1.20 equiv) dropwise over 10 minutes using a syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: Hexanes:EtOAc 4:1 v/v).
-
Upon completion, filter the reaction mixture through a pad of Celite (approx. 5 g) in a Büchner funnel, washing the filter cake with EtOAc (3 x 20 mL).
-
Concentrate the filtrate in vacuo to obtain the crude hydroxylamine product, which is used directly in the next step.
1B: Acetyl Protection of Methyl 4-(N-hydroxyamino)benzoate
-
Transfer the crude hydroxylamine to an oven-dried 500 mL two-neck round-bottom flask. Add sodium bicarbonate (2.55 g, 30.4 mmol, 1.20 equiv) and a stir bar.
-
Seal the flask and purge with nitrogen as described in step 1A-2.
-
Add anhydrous Et₂O (138 mL) via syringe and cool the mixture to 0 °C.
-
Prepare a solution of acetyl chloride (2.17 mL, 30.4 mmol, 1.20 equiv) in anhydrous Et₂O (138 mL).
-
Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10 mL/hr.[1]
-
After the addition is complete, filter the mixture through a Celite pad and wash with EtOAc (3 x 20 mL).
-
Concentrate the filtrate in vacuo. The resulting solid is the precursor, Methyl 4-(N-hydroxyacetamido)benzoate (1a). A typical isolated yield is around 92%.[5]
Part 2: O-Trifluoromethylation
-
In a 100 mL round-bottom flask, combine the precursor 1a (2.00 g, 9.56 mmol, 1.00 equiv), Togni reagent II (3.63 g, 11.5 mmol, 1.20 equiv), and Cs₂CO₃ (311 mg, 0.956 mmol, 10.0 mol%).
-
Add chloroform (48 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a). A typical isolated yield is around 95%.[1][5]
Part 3: Intramolecular OCF₃ Migration
-
CAUTION: Nitromethane can be explosive, especially when impure. This reaction must be conducted behind a safety shield in a well-ventilated fume hood.
-
Place the intermediate 2a (2.51 g, 9.05 mmol, 1.0 equiv) and a stir bar into a 50 mL pressure vessel.
-
Add nitromethane (9.05 mL, to make a 1.0 M solution).
-
Seal the vessel tightly with a screw cap.
-
Heat the reaction mixture to 120 °C and stir for 20 hours.[1][5]
-
Cool the vessel to room temperature before carefully opening.
-
Transfer the mixture to a round-bottom flask and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product, Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a).
Expected Results & Troubleshooting
| Step | Product | Expected Yield | Key Characterization Notes |
| 1 | Methyl 4-(N-hydroxyacetamido)benzoate (1a) | ~92% | Appearance of acetyl and N-OH protons in ¹H NMR. |
| 2 | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) | ~95% | Appearance of a sharp singlet in ¹⁹F NMR. |
| 3 | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) | Variable, 60-80% | Shift in aromatic proton signals in ¹H NMR indicating ortho-substitution. ¹⁹F NMR signal remains. |
Troubleshooting:
-
Low yield in Step 2 (O-Trifluoromethylation): This reaction is sensitive to air and moisture. Ensure anhydrous solvents are used and the reaction is performed under an inert nitrogen atmosphere. Using un-degassed chloroform can result in lower yields.[1]
-
Incomplete Migration in Step 3: The migration is thermally driven. Ensure the reaction temperature reaches and is maintained at 120 °C. For electron-deficient substrates, higher temperatures or longer reaction times may be necessary as the formation of the nitrenium ion is energetically disfavored.[1][5]
-
Side-product formation: If the starting aniline has two unsubstituted ortho-positions, a mixture of isomers could potentially form, though the steric bulk of the directing group generally favors a single isomer.
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives. The strategy, which relies on an O-to-C migration of an -OCF₃ group, is a reliable and scalable method that avoids the regioselectivity issues common to other trifluoromethoxylation techniques.[1][3] The operational simplicity and use of stable reagents make this protocol highly accessible to researchers in medicinal chemistry and materials science, enabling the exploration of this valuable chemical space.[5]
References
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (107), e53789. [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. [Link]
-
Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-63. [Link]
-
Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. SciSpace. [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
Ngai, M.-Y., et al. (2016). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PubMed Central. [Link]
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group, Princeton University. [Link]
-
Ngai, M.-Y., et al. (2018). Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
-
Chem-Impex. 2-(Trifluoromethoxy)aniline product page. [Link]
-
Hartwig, J. F., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]
-
Ngai, M.-Y., et al. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed Central. [Link]
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- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust and Validated LC-MS/MS Method for the Ultrasensitive Quantification of Chloro-Trifluoromethyl Anilines
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of chloro-trifluoromethyl anilines in complex matrices. These halogenated aromatic amines are of significant interest in pharmaceutical development and environmental monitoring due to their potential toxicity and use as chemical intermediates. The method utilizes a straightforward sample preparation protocol followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for trace-level analysis.
Introduction
Chloro-trifluoromethyl anilines are a class of chemical compounds used as building blocks in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Due to their chemical structure, which includes both chlorine and a trifluoromethyl group, these compounds and their metabolites can be persistent and exhibit toxicological properties. Therefore, a robust and sensitive analytical method is crucial for monitoring their presence as process impurities in active pharmaceutical ingredients (APIs) or as contaminants in environmental samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantitative analysis.[2] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a high degree of specificity, minimizing interference from complex sample matrices.[3][4] This note provides a comprehensive, field-proven protocol for the analysis of a representative compound, 4-Chloro-3-(trifluoromethyl)aniline, and can be adapted for related structures.
Principle of the Method
The method is based on the synergistic capabilities of High-Performance Liquid Chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly specific detection.
-
Chromatography: The analyte is separated from matrix components on a reversed-phase C18 column. The choice of a C18 stationary phase is based on the moderate lipophilicity of chloro-trifluoromethyl anilines, which allows for good retention and separation from more polar interferences. A gradient elution with an organic mobile phase (acetonitrile or methanol) and an aqueous mobile phase containing a volatile buffer (e.g., ammonium formate or acetate) ensures sharp peak shapes and efficient separation.
-
Mass Spectrometry: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive ion mode. The aniline functional group is basic and readily accepts a proton in the acidic mobile phase, forming a stable protonated molecule [M+H]⁺. While Atmospheric Pressure Chemical Ionization (APCI) can also be effective for small, less polar molecules, ESI is often preferred for its robustness with a wide range of mobile phase compositions and its suitability for thermally labile compounds.[5][6][7][8][9] The protonated molecule is selected as the precursor ion in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3).[4] This MRM transition is highly specific to the analyte, ensuring reliable quantification even at trace levels.[3][10]
Materials and Methods
Reagents and Standards
-
Analyte: 4-Chloro-3-(trifluoromethyl)aniline (CAS No. 320-51-4), Purity >98%
-
Internal Standard (IS): 4-Chloro-3-(trifluoromethyl)aniline-d3 or a structurally similar analog.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (>18 MΩ·cm).
-
Buffers: Ammonium Acetate (LC-MS Grade).
Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix while removing interferences that could cause ion suppression or contaminate the LC-MS system.[11]
Protocol for Pharmaceutical API Samples:
-
Accurately weigh 50 mg of the API sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of a diluent (e.g., Acetonitrile/Water 50:50 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Spike with the internal standard solution to a final concentration of 100 ng/mL.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Causality Explanation: A simple "dilute-and-shoot" approach is often sufficient for relatively clean API samples. The chosen diluent must be strong enough to solubilize the analyte and the API but also compatible with the initial mobile phase conditions to ensure good peak shape. Filtering is a critical, non-negotiable step to protect the analytical column and MS instrument from particulates.
LC-MS/MS System and Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 1: Optimized LC-MS/MS Conditions
| Parameter | Setting |
| LC System | |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min (20% B), 1-5 min (20-95% B), 5-6 min (95% B), 6-6.1 min (95-20% B), 6.1-8 min (20% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500 °C |
| Curtain Gas (CUR) | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 55 psi |
| Dwell Time | 100 ms |
Causality Explanation: A gradient elution is employed to ensure the analyte is eluted with a sufficient amount of organic solvent for good ESI response, while also allowing for a column wash at high organic content to remove strongly retained matrix components. The source parameters (gases, temperature, voltage) are optimized to achieve maximal desolvation and ionization of the analyte, leading to a stable and intense signal.
MRM Transition Optimization
MRM transitions must be empirically determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.[10][12]
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| 4-Chloro-3-(trifluoromethyl)aniline | 196.0 | 127.0 | 25 |
| Qualifier Ion | 196.0 | 160.0 | 15 |
| IS (e.g., d3-analog) | 199.0 | 130.0 | 25 |
Causality Explanation: The precursor ion (m/z 196.0) corresponds to the protonated molecule of 4-chloro-3-(trifluoromethyl)aniline (MW: 195.57).[13] The most intense and stable product ion (quantifier) is selected for quantification to achieve the best sensitivity. A second, less intense product ion (qualifier) is also monitored to provide an ion ratio, which confirms the identity of the analyte and enhances the specificity of the method, a key principle outlined in regulatory guidance.[14]
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[14][15][16][17]
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity & Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD & LOQ | LOD: 0.15 ng/mL, LOQ: 0.5 ng/mL |
| Accuracy | 95.8% - 104.2% recovery at three concentration levels (Low, Mid, High) |
| Precision | |
| - Repeatability (RSD) | ≤ 4.5% |
| - Intermediate Precision (RSD) | ≤ 6.8% |
| Specificity | No interference observed from blank matrix or known related substances at the analyte's retention time. |
| Stability | Stable in solution for 48 hours at autosampler temperature (10°C) and 30 days at -20°C. |
Visualizations and Workflows
Experimental Workflow
The overall process from sample receipt to data analysis is streamlined for efficiency and robustness.
Caption: High-level workflow for the LC-MS/MS analysis.
MRM Fragmentation Pathway
The specificity of the method relies on the unique fragmentation of the parent molecule.
Caption: MRM fragmentation scheme for the target analyte.
Conclusion
The LC-MS/MS method detailed in this application note is a powerful tool for the quantitative determination of chloro-trifluoromethyl anilines. By leveraging a simple sample preparation protocol with the inherent selectivity of MRM detection, the method achieves the low detection limits required for impurity testing and environmental analysis. The successful validation against ICH guidelines confirms that the method is accurate, precise, and robust, making it suitable for implementation in regulated research and quality control laboratories.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes Source: Waters Corporation URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]
-
Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL: [Link]
-
Title: Small Molecules Quantitation Source: Yale School of Medicine URL: [Link]
-
Title: Overview of Methods and Considerations for Handling Complex Samples Source: Chromatography Online URL: [Link]
-
Title: ESI vs APCI. Which ionization should I choose for my application? Source: YouTube (Agilent Technologies) URL: [Link]
-
Title: When should I choose APCI or ESI for my flash column chromatography? Source: Biotage URL: [Link]
-
Title: Does it make any difference in using ESI and APCI sources for LCMS/MS? Source: ResearchGate URL: [Link]
-
Title: Interfaces for LC-MS Source: Shimadzu URL: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. rsc.org [rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4 [sigmaaldrich.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
Application Notes & Protocols: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline as a Versatile Intermediate in Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline as a high-value intermediate in pharmaceutical synthesis. We delve into the unique confluence of physicochemical properties imparted by its constituent functional groups—chloro, methyl, and trifluoromethoxy—and their strategic importance in modern drug design. This guide furnishes detailed, field-proven protocols for the synthesis, purification, and analytical characterization of this compound. Furthermore, we present an exemplary application in a core synthetic transformation, amide bond formation, to illustrate its utility in constructing complex molecular architectures for active pharmaceutical ingredients (APIs).
Introduction: A Trifecta of Functionality in a Single Building Block
The quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a central theme in drug discovery. A key strategy involves the use of molecular building blocks that are densely functionalized with groups known to favorably modulate these properties.[1] 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is an exemplar of such an intermediate. The trifluoromethoxy (-OCF₃) group, in particular, is a powerful tool in medicinal chemistry, offering a unique combination of lipophilicity and electronic properties that can lead to enhanced metabolic stability and improved absorption.[1][2]
The strategic incorporation of a chlorine atom further refines the molecule's characteristics. Chloro substituents can influence the acidity (pKa) of the nearby amine, enhance binding interactions through halogen bonding, and improve membrane permeability.[3][4] The presence of the methyl group provides a lipophilic handle to probe hydrophobic pockets within target proteins. The aniline moiety itself serves as a versatile synthetic anchor, readily participating in a wide array of chemical transformations to build the core scaffolds of potential drug candidates. This guide provides the practical knowledge base to effectively leverage this potent intermediate in pharmaceutical research and development programs.
Physicochemical Properties & Safety Protocols
A thorough understanding of the compound's properties and adherence to strict safety protocols are prerequisites for its successful application.
Compound Data Summary
| Property | Value |
| IUPAC Name | 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline |
| Molecular Formula | C₈H₇ClF₃NO |
| Molecular Weight | 225.59 g/mol |
| Appearance | Expected to be a colorless to yellow or brown liquid/solid |
| Purity | >98% (typical for pharmaceutical intermediates) |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. |
Safety & Handling Protocol
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and related halogenated, fluorinated anilines are considered hazardous materials and must be handled with appropriate precautions in a controlled laboratory environment.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield.[5] A lab coat is mandatory.
-
Ventilation: All handling, weighing, and reactions must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use spark-proof tools and ground all equipment to prevent static discharge.[5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin: Take off all contaminated clothing immediately. Rinse skin with plenty of soap and water. If irritation occurs, seek medical attention.[6]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance.[5][6]
-
-
Spill & Disposal:
Representative Synthesis of the Intermediate
The synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is most practically achieved via the reduction of its nitro precursor, 1-Chloro-5-methyl-2-nitro-4-(trifluoromethoxy)benzene. The following protocol details a common and effective method using tin(II) chloride as the reducing agent.
Synthesis Workflow Diagram
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. gfl.co.in [gfl.co.in]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Synthesis of novel heterocyclic compounds from 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Introduction: The Strategic Value of Fluorinated Anilines in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The introduction of fluorine, and particularly the trifluoromethoxy (-OCF₃) group, into molecular scaffolds can profoundly modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The trifluoromethoxy group, with its unique electronic nature—a strong σ-withdrawing effect and a weak π-donating capacity—serves as a powerful tool for fine-tuning molecular design.[2]
This application note provides a detailed guide for leveraging 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a highly functionalized and synthetically versatile building block, for the construction of diverse and novel heterocyclic compounds. The strategic placement of chloro, methyl, and trifluoromethoxy substituents on the aniline ring presents both challenges and opportunities in synthetic design. The electron-withdrawing character of the chloro and trifluoromethoxy groups deactivates the ring, influencing reaction rates, while the ortho-methyl group provides steric influence and a potential handle for further functionalization.
We present here detailed, field-tested protocols for the synthesis of three major classes of heterocycles—quinolines, benzimidazoles, and indoles—starting from this advanced aniline intermediate. The methodologies are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a practical framework for generating novel molecular entities with significant therapeutic and industrial potential.
Starting Material Profile: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
A thorough understanding of the starting material is critical for successful synthesis. Below are the key properties and safety considerations for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₈H₇ClF₃NO |
| Molecular Weight | 225.59 g/mol |
| Appearance | Off-white to light brown crystalline solid (typical) |
| Purity | ≥98% (recommended for synthesis) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Insoluble in water. |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Always consult the material safety data sheet (MSDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthetic Pathways and Protocols
The following section details three distinct synthetic pathways to generate valuable heterocyclic cores from 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. Each protocol is designed to be a self-validating system, with explanations for key experimental choices.
Protocol 1: Synthesis of a Substituted Quinolone via Conrad-Limpach Cyclization
Rationale: The quinoline and quinolone scaffolds are foundational in medicinal chemistry, appearing in numerous antibacterial and anticancer agents. The Conrad-Limpach reaction is a classic and reliable method for constructing the quinolone ring system by reacting an aniline with a β-ketoester.[4] This pathway involves an initial condensation to form an enamine or β-anilinoacrylate, followed by a high-temperature thermal cyclization. The electron-deficient nature of the starting aniline necessitates forcing conditions for the cyclization step.
Overall Workflow:
Caption: Conrad-Limpach synthesis of a substituted quinolone.
Detailed Step-by-Step Protocol:
-
Part A: Synthesis of Ethyl 3-((5-chloro-2-methyl-4-(trifluoromethoxy)phenyl)amino)but-2-enoate
-
Materials & Reagents:
-
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (10.0 g, 44.3 mmol)
-
Ethyl acetoacetate (5.77 g, 44.3 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.25 g, 1.3 mmol)
-
Toluene (100 mL)
-
-
Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
Combine the aniline, ethyl acetoacetate, and p-TSA in the round-bottom flask containing toluene.
-
Attach the Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enamine intermediate and is often used in the next step without further purification.
-
-
-
Part B: Thermal Cyclization to 6-Chloro-7-(trifluoromethoxy)-4,8-dimethylquinolin-2(1H)-one
-
Materials & Reagents:
-
Crude enamine intermediate from Part A
-
Dowtherm A (or diphenyl ether) (50 mL)
-
-
Equipment: High-temperature reaction flask, reflux condenser, heating mantle with a temperature controller, magnetic stirrer.
-
Procedure:
-
Caution: This step requires high temperatures. Perform in a certified fume hood.
-
Add the Dowtherm A to the reaction flask and pre-heat it to 250-260°C.
-
Slowly add the crude enamine intermediate from Part A to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250-260°C for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to below 100°C.
-
Carefully add hexanes (100 mL) to the cooled mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with fresh hexanes (2 x 50 mL).
-
Recrystallize the crude solid from ethanol or a similar suitable solvent to afford the pure quinolone product.
-
-
Protocol 2: Synthesis of a Substituted Benzimidazole
Rationale: The benzimidazole core is a privileged scaffold in drug discovery, known for its role in proton-pump inhibitors, anthelmintics, and antivirals.[5][6] A common synthetic route is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic, dehydrating conditions.[7] This protocol first describes the necessary conversion of the starting aniline to the corresponding o-phenylenediamine via a nitration-reduction sequence.
Overall Workflow:
Caption: Multi-step synthesis of a benzimidazole derivative.
Detailed Step-by-Step Protocol:
-
Part A: Synthesis of 3-Chloro-6-methyl-4-(trifluoromethoxy)benzene-1,2-diamine
-
Nitration:
-
Dissolve 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (10.0 g) in concentrated sulfuric acid (50 mL) at 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. The position ortho to the amine and meta to the trifluoromethoxy group is activated for electrophilic substitution.
-
After addition, stir for 1-2 hours at 0-5°C.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide to precipitate the nitro-aniline intermediate.
-
Filter, wash with water, and dry the solid.
-
-
Reduction:
-
Suspend the crude nitro-aniline in ethanol (150 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) in portions.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool, pour into water, and basify with concentrated NaOH until the tin salts redissolve.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the o-phenylenediamine.
-
-
-
Part B: Cyclization to 6-Chloro-2,5-dimethyl-7-(trifluoromethoxy)-1H-benzo[d]imidazole
-
Materials & Reagents:
-
o-phenylenediamine from Part A (5.0 g, 20.8 mmol)
-
Glacial acetic acid (50 mL)
-
Hydrochloric acid (4 M, 10 mL)
-
-
Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
Combine the o-phenylenediamine and glacial acetic acid in the flask.
-
Add the hydrochloric acid.
-
Heat the mixture to reflux (approx. 120°C) for 2-4 hours.
-
Cool the reaction to room temperature.
-
Slowly pour the mixture into a beaker of cold water (200 mL) and carefully neutralize with aqueous ammonia or sodium carbonate until a precipitate forms.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure benzimidazole.
-
-
Protocol 3: Synthesis of a Substituted Indole via Fischer Indole Synthesis
Rationale: The indole nucleus is one of the most important heterocycles in drug discovery, famously present in neurotransmitters like serotonin and numerous pharmaceuticals.[8][9] The Fischer indole synthesis is a robust, acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[10] This protocol requires the initial conversion of the aniline to its corresponding hydrazine derivative.
Detailed Step-by-Step Protocol:
-
Part A: Synthesis of (5-Chloro-2-methyl-4-(trifluoromethoxy)phenyl)hydrazine
-
Diazotization:
-
Add 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (10.0 g, 44.3 mmol) to a mixture of concentrated HCl (25 mL) and water (50 mL).
-
Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (3.2 g, 46.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition to form the diazonium salt solution.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (40 g, 177 mmol) in concentrated HCl (40 mL) and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring.
-
A precipitate of the hydrazine hydrochloride salt will form. Stir the mixture for 1 hour at 0°C.
-
Collect the salt by vacuum filtration.
-
To obtain the free hydrazine base, suspend the salt in water and basify with 20% NaOH solution.
-
Extract the free hydrazine into diethyl ether or ethyl acetate, dry the organic layer, and concentrate under vacuum. Use immediately in the next step.
-
-
-
Part B: Cyclization to 6-Chloro-5-(trifluoromethoxy)-4,7-dimethyl-1H-indole
-
Materials & Reagents:
-
Hydrazine from Part A (5.0 g, 20.8 mmol)
-
Acetone (propan-2-one) (1.8 g, 31.2 mmol)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (50 mL)
-
-
Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle.
-
Procedure:
-
Dissolve the crude hydrazine in ethanol and add acetone. Stir at room temperature for 1-2 hours to form the intermediate hydrazone. The hydrazone may precipitate and can be isolated, or the reaction can proceed in one pot.
-
Remove the ethanol under reduced pressure.
-
Add polyphosphoric acid (approx. 50 g) to the crude hydrazone.
-
Heat the mixture to 80-100°C with stirring for 1-3 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., 50% NaOH) and extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure indole.
-
-
References
-
ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Sciforum. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. (2024). Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. (2019). Available at: [Link]
-
Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. (2011). Available at: [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health. Available at: [Link]
-
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. (2017). Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fischer Indole Synthesis. ResearchGate. (2021). Available at: [Link]
-
Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry. (2011). Available at: [Link]
-
The Benzyne Fischer-Indole Reaction. Organic Chemistry Portal. Available at: [Link]
- Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research. (2021). Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. (2019). Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct. SciSpace. Available at: [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. Available at: [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC - NIH. (2021). Available at: [Link]
-
Exploration of the interrupted Fischer indolization reaction. PMC. Available at: [Link]
-
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Available at: [Link]
-
B(C 6 F 5 ) 3 -Catalyzed Dehydrogenative Cyclization of N -Tosylhydrazones and Anilines via a Lewis Adduct: A Combined Experimental and Computational Investigations. ResearchGate. (2019). Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Available at: [Link]
-
B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct: a combined experimental and computational investigation. PMC - NIH. Available at: [Link]
- 2-aminobenzoxazole process. Google Patents.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). Available at: [Link]
-
5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem. Available at: [Link]
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Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors. PMC - NIH. Available at: [Link]
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Application Note & Experimental Protocol: N-Functionalization Strategies for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Scientific Overview & Strategic Importance
The N-functionalization of aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. Aryl amines are prevalent substructures in high-throughput screening libraries and approved pharmaceuticals.[1] However, the aniline moiety itself can be a metabolic liability, sometimes leading to the formation of reactive metabolites and associated toxicities.[1][2][3] Strategic functionalization of the nitrogen atom is a key approach to modulate the physicochemical properties, metabolic stability, and target engagement of aniline-containing molecules, thereby mitigating these risks and fine-tuning pharmacological activity.[3]
This guide provides a detailed technical overview and actionable protocols for the N-functionalization of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline , a structurally complex and electronically deactivated substrate. The presence of a strongly electron-withdrawing trifluoromethoxy group at the para-position and a chloro group at the meta-position significantly reduces the nucleophilicity of the amine. This presents a unique challenge compared to simple anilines, often necessitating carefully optimized or more forcing reaction conditions. The ortho-methyl group, while slightly activating, introduces steric hindrance that must also be considered.
This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Critical Safety Considerations
Handling of halogenated and fluorinated anilines requires stringent safety protocols. 4-(Trifluoromethoxy)aniline and related compounds are classified as toxic if swallowed and potentially fatal in contact with skin, causing serious eye damage.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or a face shield.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4][6]
-
Handling: Avoid direct contact with the substance.[4] Do not get in eyes, on skin, or on clothing.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from sources of ignition.[5][6]
-
Disposal: Dispose of waste according to institutional and local regulations. Do not allow the product to enter drains.[7]
-
Emergency Procedures: In case of skin contact, immediately wash with plenty of water and call a poison center or doctor. In case of eye contact, rinse cautiously with water for several minutes.
General Reaction Setup & Monitoring
For all subsequent protocols, the following general procedures apply unless otherwise specified:
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Use reagents from reliable sources. Aniline starting materials are prone to oxidation (indicated by a dark reddish-brown color) and may require purification by distillation under reduced pressure from a drying agent like KOH or CaH2 before use.[8]
-
Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize spots using UV light and/or a potassium permanganate stain.
Module 1: N-Acylation via Acyl Chlorides
Introduction & Rationale: N-acylation is a fundamental transformation that converts the basic amino group into a neutral amide. This is often done to protect the amine, reduce its reactivity, or introduce a specific acyl moiety for structure-activity relationship (SAR) studies.[9] The reaction proceeds via a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[10] A non-nucleophilic base is typically added to scavenge the HCl byproduct, driving the reaction to completion.[10]
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of anilines.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[10]
-
Reagent Addition: In a separate flask, dissolve the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 10-15 minutes.[10]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's completion using TLC (typically 1-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Wash the organic layer successively with 10% HCl (aq), saturated NaHCO₃ (aq), and brine.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Causality & Expert Insights:
-
Why Triethylamine? Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the equilibrium towards product formation.[10]
-
Why 0 °C? The reaction between anilines and acyl chlorides is often exothermic. Initial cooling controls the reaction rate, preventing potential side reactions.
-
Deactivated Substrate: Due to the electron-withdrawing groups, this specific aniline is less reactive. If the reaction is sluggish, it may be gently heated to reflux after the initial addition at 0 °C.
| Parameter | Expected Outcome/Data |
| Typical Yield | 85-95% |
| ¹H NMR | Disappearance of the broad N-H signal (typically 3.5-4.5 ppm). Appearance of a new, sharp N-H singlet (amide) further downfield (7.5-9.0 ppm). |
| ¹³C NMR | Appearance of a new carbonyl (C=O) signal around 165-175 ppm.[11] |
| IR Spectroscopy | Disappearance of N-H stretches (two bands for -NH₂) around 3300-3500 cm⁻¹. Appearance of a strong C=O stretch around 1650-1680 cm⁻¹ and a new N-H stretch (one band) around 3300 cm⁻¹.[11] |
Module 2: N-Alkylation via Reductive Amination
Introduction & Rationale: Reductive amination is a powerful and widely used method for N-alkylation, providing a more controlled alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation.[12][13] The process involves two steps, often in a one-pot reaction: the formation of an imine intermediate by reacting the aniline with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[14] Mild reducing agents like sodium borohydride or sodium triacetoxyborohydride are typically used.[14][15]
Experimental Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol (MeOH).
-
Stirring: Stir the solution at room temperature. Imine formation can be slow with this deactivated aniline; adding a catalytic amount of acetic acid can be beneficial. Monitor imine formation by TLC or ¹H NMR if necessary.
-
Cooling: Once imine formation is evident (or after 2-4 hours), cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature until the imine is fully consumed (as monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality & Expert Insights:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is an inexpensive and effective reducing agent for this purpose.[14] For more sensitive substrates, sodium triacetoxyborohydride (STAB) is a milder and more selective alternative that can be added at the beginning of the reaction.[15]
-
pH Control: An acidic catalyst (like acetic acid) can accelerate imine formation, but the pH must not be too low, as it would fully protonate the aniline. For the reduction step, the conditions are typically neutral or slightly basic.
-
One-Pot vs. Stepwise: While often performed as a one-pot reaction, for challenging substrates, a stepwise procedure involving the formation and isolation of the imine before reduction can sometimes provide better yields.[15]
| Parameter | Expected Outcome/Data |
| Typical Yield | 60-85% |
| ¹H NMR | Disappearance of the aldehyde/ketone signals. Appearance of new signals corresponding to the newly introduced alkyl group. The N-H proton will now be a triplet or quartet if coupled to adjacent protons on the new alkyl chain. |
| ¹³C NMR | Appearance of new aliphatic carbon signals from the added alkyl group. |
| Mass Spec | The molecular ion peak will correspond to the mass of the starting aniline plus the mass of the alkyl group minus the mass of a water molecule. |
Module 3: N-Arylation via Buchwald-Hartwig Amination
Introduction & Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[16][17] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[16] The reaction requires a palladium source, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to handle increasingly challenging substrates.[16]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude diarylamine product by silica gel column chromatography.
Causality & Expert Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand like XPhos is crucial for activating the aryl halide and facilitating the C-N bond formation.[18]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the aniline, forming the active nucleophile in the catalytic cycle.
-
Substrate Considerations: Coupling an electron-deficient aniline with an electron-deficient aryl halide can be challenging. Higher catalyst loading or the use of a more advanced ligand system may be necessary. Conversely, coupling with an electron-rich aryl halide should proceed more readily.
| Parameter | Expected Outcome/Data |
| Typical Yield | 50-90% |
| ¹H NMR | Appearance of a new set of aromatic signals corresponding to the added aryl group. |
| ¹³C NMR | Appearance of new aromatic carbon signals. |
| ¹⁹F NMR | The chemical shift of the -OCF₃ group may shift slightly depending on the electronic nature of the newly introduced aryl ring. |
| Mass Spec | The molecular ion peak will correspond to the mass of the coupled diarylamine product. |
Module 4: N-Sulfonylation
Introduction & Rationale: The sulfonamide functional group is a key pharmacophore found in numerous drugs, including antibiotics and diuretics. N-sulfonylation of anilines provides direct access to these important N-arylsulfonamides. The most common method involves reacting the aniline with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.[19] Modern methods using photoredox catalysis offer milder conditions.[20][21][22]
Detailed Step-by-Step Protocol (Classical Method):
-
Reaction Setup: Dissolve 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (1.0 eq.) in pyridine (which acts as both solvent and base) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise to the cooled solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.[19]
-
Work-up: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will precipitate the sulfonamide product and dissolve the pyridine as its hydrochloride salt.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent like ethanol.
Causality & Expert Insights:
-
Base/Solvent Choice: Pyridine is a common choice as it is a moderately effective base to scavenge the HCl byproduct and is also a good solvent for the reactants.
-
Chemoselectivity: In molecules containing both an amine and a hydroxyl group, sulfonylation often occurs chemoselectively at the more nucleophilic nitrogen atom.[19]
-
Modern Alternatives: For sensitive substrates, visible-light-mediated methods using sulfinate salts and a photoredox catalyst offer an exceptionally mild alternative to traditional sulfonylation.[21][22]
| Parameter | Expected Outcome/Data |
| Typical Yield | 70-90% |
| ¹H NMR | Disappearance of the aniline N-H signals. Appearance of a new, sharp N-H singlet for the sulfonamide, typically far downfield (9.0-11.0 ppm). |
| ¹³C NMR | Minimal change in the aromatic region, but the shifts of the carbons attached to the nitrogen will be affected. |
| IR Spectroscopy | Appearance of two characteristic, strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |
References
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI Green Chemistry. [Link]
-
Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog, RSC Publishing. [Link]
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Safety Data Sheet - 4-(Trifluoromethoxy)aniline. Shanghai Haohong Scientific Co., Ltd. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
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Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
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Reductive aminations of ketones with aniline. ResearchGate. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Selective N-alkylation of anilines in ionic liquids. Green Chemistry, RSC Publishing. [Link]
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N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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-
Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters, ACS Publications. [Link]
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
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Acetylation of Aniline. Scribd. [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate. [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. [Link]
-
Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. [Link]
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1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
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Direct sulfonylation of anilines mediated by visible light. Chemical Science, RSC Publishing. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
-
Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC, NIH. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
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(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. ResearchGate. [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. [Link]
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NMR Spectra of Anilines. ResearchGate. [Link]
-
A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. PubMed. [Link]
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Purify and dry aniline? Reddit. [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC, NIH. [Link]
-
METHOD FOR THE PURIFICATION OF ANILINE. WIPO Patentscope. [Link]
-
5-chloro-2-(trifluoromethoxy)aniline. PubChem. [Link]
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Agrochemical screening of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline derivatives
An Application Guide for the Agrochemical Screening of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline Derivatives
Authored by: A Senior Application Scientist
Abstract
The quest for novel, effective, and environmentally sound agrochemicals is a cornerstone of modern agricultural science. Fluorinated organic molecules, particularly those containing the trifluoromethoxy (-OCF₃) group, have emerged as a highly promising class of compounds. The unique physicochemical properties conferred by the -OCF₃ moiety—such as enhanced lipophilicity, metabolic stability, and potent electron-withdrawing effects—can significantly improve the biological activity and pharmacokinetic profile of a molecule.[1][2][3] This guide provides a comprehensive, tiered protocol for the systematic agrochemical screening of derivatives based on the 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline scaffold. We present an integrated workflow designed to efficiently identify and characterize novel herbicidal, insecticidal, and fungicidal candidates, moving from high-throughput primary screening to detailed secondary and tertiary characterization.
Introduction: The Scientific Rationale
Aniline derivatives have a long and successful history in the development of agrochemicals, forming the backbone of numerous commercial products.[4][5] The strategic incorporation of a trifluoromethoxy group is a modern approach to amplify the potential of this chemical class.[6] The -OCF₃ group acts as a "super-halogen" or pseudohalogen bioisostere, which can enhance binding to target receptors, improve transport across biological membranes, and increase resistance to metabolic degradation by crop or pest enzymes.[1][2] These properties make trifluoromethoxy aniline derivatives, such as those derived from 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, compelling candidates for discovery programs.
This document outlines a logical, field-proven screening cascade. The primary objective is to cast a wide net to identify any biological activity (a "hit"), followed by progressively more focused assays to determine potency, spectrum of activity, and potential mode of action. This self-validating system ensures that resources are concentrated on the most promising candidates.
The Agrochemical Screening Cascade: A Tiered Approach
A successful screening program relies on a structured workflow that efficiently filters a library of compounds to identify lead candidates. We propose a three-tiered approach that balances throughput with data richness.
Caption: Tiered workflow for agrochemical screening.
Tier 1: Primary High-Throughput Screening (HTS) Protocols
The goal of Tier 1 is to rapidly and cost-effectively identify "hits" from the compound library. Assays are typically run at a single, high concentration to maximize the chances of detecting activity. High-throughput screening (HTS) technologies, utilizing miniaturized tests on whole organisms or in vitro systems, are essential for this stage.[7][8]
Protocol 3.1: Primary Herbicidal Screening
This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weed species.
-
Objective: Identify compounds causing growth inhibition, chlorosis, necrosis, or mortality.
-
Materials:
-
Test Compounds: 10-20 mM stock solutions in DMSO.
-
Weed Species: Amaranthus retroflexus (Redroot pigweed, dicot), Echinochloa crus-galli (Barnyard grass, monocot).
-
Growth Medium: Standard potting mix.
-
Containers: 96-well plates or small pots.
-
Positive Control: Commercial herbicide (e.g., Glyphosate for post-emergence, Saflufenacil for pre-emergence).[9]
-
Negative Control: 0.5% DMSO in water.
-
-
Step-by-Step Methodology (Post-Emergence):
-
Sow 2-3 seeds of each weed species into pots and grow in a controlled environment (25°C, 16:8h light:dark cycle) until the 1-2 leaf stage.
-
Prepare the final spray solution by diluting the stock to a concentration equivalent to a field rate of 1-2 kg/ha . Include a surfactant.
-
Apply the solution evenly to the foliage using a track sprayer.
-
Return plants to the growth chamber.
-
Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
Hit Criteria: A compound is considered a "hit" if it causes ≥70% injury to either species at 14 DAT.
-
Protocol 3.2: Primary Insecticidal Screening
This protocol uses a common lepidopteran pest to assess activity via ingestion.
-
Objective: Identify compounds causing insect mortality or severe feeding inhibition.
-
Materials:
-
Test Compounds: 10-20 mM stock solutions in DMSO.
-
Insect Species: 2nd or 3rd instar larvae of Plutella xylostella (Diamondback moth) or Mythimna separata (Armyworm).[10][11]
-
Diet: Cabbage leaf discs or artificial diet.
-
Containers: 24- or 48-well microtiter plates.
-
Positive Control: Commercial insecticide (e.g., Chlorantraniliprole).[10]
-
Negative Control: 0.5% DMSO in water.
-
-
Step-by-Step Methodology (Leaf-Dip Bioassay):
-
Prepare test solutions at a final concentration of 100-200 µg/mL in water with 0.5% DMSO and a surfactant.
-
Excise 1-2 cm diameter leaf discs from cabbage or another suitable host plant.
-
Dip each leaf disc into the test solution for 10-15 seconds and allow it to air dry.
-
Place one treated leaf disc into each well of a microtiter plate.
-
Introduce one larva into each well.
-
Seal the plate with a perforated lid to allow air exchange and incubate at 25°C.
-
Assess mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to make coordinated movements when prodded are considered moribund/dead.
-
Hit Criteria: A compound is considered a "hit" if it causes ≥80% mortality at 72 hours.
-
Protocol 3.3: Primary Fungicidal Screening
This protocol evaluates the ability of compounds to inhibit the in vitro growth of key plant pathogenic fungi.
-
Objective: Identify compounds that inhibit fungal mycelial growth.
-
Materials:
-
Test Compounds: 10-20 mM stock solutions in DMSO.
-
Fungal Species: Botrytis cinerea (Gray mold), Fusarium graminearum (Fusarium head blight), Phytophthora infestans (Late blight).
-
Growth Medium: Potato Dextrose Agar (PDA) or V8 Agar for P. infestans.[12]
-
Containers: 96-well microtiter plates.
-
Positive Control: Commercial fungicide (e.g., Boscalid).[13]
-
Negative Control: PDA with 0.5% DMSO.
-
-
Step-by-Step Methodology (In Vitro Mycelial Growth Assay):
-
Prepare molten PDA and cool to 45-50°C.
-
Add the test compound stock solution to the molten agar to achieve a final concentration of 50-100 µM. Mix thoroughly.
-
Dispense the amended agar into the wells of a 96-well plate.
-
Inoculate the center of each well with a small plug (2 mm) of actively growing mycelium from a source plate.
-
Seal the plates and incubate at 22-25°C in the dark.
-
After 3-5 days (when the negative control wells show significant growth), measure the diameter of the fungal colony.
-
Calculate the percent inhibition relative to the negative control.
-
Hit Criteria: A compound is considered a "hit" if it causes ≥70% growth inhibition.
-
Tier 2: Secondary Screening and Data Analysis
Compounds identified as hits in Tier 1 advance to secondary screening to confirm their activity, determine their potency, and explore their spectrum of activity.
Protocol 4.1: Dose-Response Analysis
-
Objective: To determine the half-maximal effective concentration (EC₅₀) for herbicides and fungicides, or the lethal concentration/dose (LC₅₀/LD₅₀) for insecticides.[14][15]
-
Methodology:
-
Repeat the relevant primary screening protocol.
-
Instead of a single high concentration, use a serial dilution of the test compound (typically 6-8 concentrations, e.g., 100 µM down to 0.1 µM).
-
Plot the response (e.g., % inhibition, % mortality) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to calculate the EC₅₀ or LC₅₀ value.
-
Protocol 4.2: Spectrum of Activity Analysis
-
Objective: To assess the activity of confirmed hits against a broader panel of commercially relevant species.
-
Methodology:
-
Herbicides: Include additional weeds (e.g., Setaria viridis, Abutilon theophrasti) and key crop species (e.g., Triticum aestivum (wheat), Zea mays (corn), Glycine max (soybean)) to assess for crop selectivity.
-
Insecticides: Include pests from different orders, such as aphids (Hemiptera) or spider mites (Acari).
-
Fungicides: Include additional pathogens with different lifestyles, such as Sclerotinia sclerotiorum or Pyricularia oryzae.[16]
-
Data Presentation
All quantitative data from Tier 2 should be summarized in tables for clear comparison.
Table 1: Hypothetical Herbicidal Potency (EC₅₀ in µM)
| Compound ID | A. retroflexus (Dicot) | E. crus-galli (Monocot) | Z. mays (Crop) |
|---|---|---|---|
| Derivative-01 | 5.2 | 8.7 | >100 |
| Derivative-02 | 15.6 | >100 | >100 |
| Derivative-03 | 2.1 | 45.3 | 89.1 |
| Control Herbicide | 3.5 | 6.8 | 95.0 |
Table 2: Hypothetical Insecticidal Potency (LC₅₀ in µg/mL)
| Compound ID | P. xylostella (Lepidoptera) | Aphis gossypii (Hemiptera) |
|---|---|---|
| Derivative-04 | 1.8 | >200 |
| Derivative-05 | 25.1 | 15.7 |
| Control Insecticide | 0.9 | 5.4 |
Tier 3: Tertiary Characterization
The most promising leads from Tier 2 are subjected to in-depth studies to elucidate their mechanism of action (MoA) and confirm their safety profile.
Caption: Elucidating the Mechanism of Action (MoA).
Protocol 5.1: Herbicide Target-Site Assays
-
Rationale: Many commercial herbicides act by inhibiting specific enzymes in the plant.[17] Aniline derivatives have been associated with various MoAs, including inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[18]
-
Example Assay (In Vitro ALS/AHAS Inhibition):
-
Isolate the ALS enzyme from a suitable plant source (e.g., etiolated corn shoots).
-
Conduct the enzyme reaction in a microplate, combining buffer, enzyme, substrate (pyruvate), and cofactors.
-
Add the test compound at various concentrations.
-
Incubate to allow the reaction to proceed.
-
Stop the reaction and convert the product (acetolactate) to acetoin.
-
Quantify acetoin colorimetrically after derivatization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity. For detailed protocols, refer to established biochemical methods.[19]
-
Protocol 5.2: Insecticide Target-Site Assays
-
Rationale: The structural features of the aniline derivatives may suggest potential targets. For instance, some aniline-containing insecticides are known to target the ryanodine receptor (RyR).[10][20]
-
Example Assay (Calcium Imaging for RyR Activity):
-
Prepare primary cultures of neurons from the target insect.
-
Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Monitor the baseline intracellular calcium levels using a fluorescence plate reader or microscope.
-
Apply the test compound and observe any changes in fluorescence, which would indicate a release of intracellular calcium stores, a hallmark of RyR activation.
-
Protocol 5.3: Fungicide Mode of Action
-
Rationale: It is crucial to determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Example Assay (Fungistatic vs. Fungicidal Determination):
-
Perform a standard mycelial growth inhibition assay as in Protocol 3.3.
-
After the incubation period, take the mycelial plugs from the wells showing complete inhibition.
-
Transfer these plugs to fresh, non-amended PDA plates.
-
Incubate and observe for new growth.
-
Interpretation: If no new growth occurs, the compound is considered fungicidal at that concentration. If growth resumes, it is fungistatic.
-
Conclusion and Future Directions
This application guide provides a robust and logical framework for the comprehensive agrochemical screening of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline derivatives. By following this tiered approach, researchers can efficiently identify promising hit compounds, characterize their potency and spectrum of activity, and gain initial insights into their mechanism of action. The unique properties imparted by the trifluoromethoxy group suggest that this chemical space is fertile ground for the discovery of next-generation herbicides, insecticides, and fungicides.[2][21] Successful lead candidates identified through this workflow would then proceed to more advanced stages of development, including formulation, field trials, and regulatory toxicology studies.
References
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Secor, J. (n.d.). Fungicide resistance assays for fungal plant pathogens. PubMed. Available at: [Link]
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de F. F. da Silva, V., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest Management Science. Available at: [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Available at: [Link]
-
Wang, X., et al. (2021). Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea. Taylor & Francis Online. Available at: [Link]
-
Gershon, H., et al. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. PMC - NIH. Available at: [Link]
-
Wang, B., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylanilines in Modern Agrochemical Development. Available at: [Link]
- Google Patents. (n.d.). PL127861B1 - Herbicide and method of obtaining aniline derivatives.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. Available at: [Link]
-
Beckie, H. J., & Tardif, F. J. (2000). Screening for Herbicide Resistance in Weeds. BioOne Complete. Available at: [Link]
- Google Patents. (n.d.). EP0116409A2 - Fungicidal aniline derivatives.
-
Gore, J., et al. (2010). Bioassays for Monitoring Insecticide Resistance. PMC - NIH. Available at: [Link]
-
Gershon, H., et al. (1971). Antifungal activity of substituted nitrobenzenes and anilines. PubMed. Available at: [Link]
-
ResearchGate. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Available at: [Link]
-
The Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Available at: [Link]
-
Dayan, F. E., et al. (n.d.). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. CORE. Available at: [Link]
-
El-Gali, Z. I. (n.d.). Recent Approaches towards Control of Fungal Diseases in Plants: An Updated Review. Available at: [Link]
-
Kim, S., et al. (2022). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. PMC - NIH. Available at: [Link]
-
LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance. Available at: [Link]
-
AgriSustain-An International Journal. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Available at: [Link]
-
Sci-Hub. (1998). High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals. Available at: [Link]
-
Geden, C. J., & Kaufman, P. E. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Insect Science. Available at: [Link]
- Google Patents. (n.d.). EP0117024B1 - Fungicidal aniline derivatives.
-
Scavo, A., et al. (2023). Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. MDPI. Available at: [Link]
-
ResearchGate. (2018). Fate of anilide and aniline herbicides in plant-materials-amended soils. Available at: [Link]
-
Efremenko, E., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC - NIH. Available at: [Link]
-
Ogawa, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Grokipedia. (n.d.). Trifluoromethoxy group. Available at: [Link]
-
De la Cruz, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Cui, Z., et al. (2012). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. PMC - NIH. Available at: [Link]
-
ACS Publications. (2024). Degradation-Risk-Inspired Optimization of the Antifungal Oxazolinyl Aniline Lead by a Fusion of Triazole with Nicotinamide. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Tietjen, K., et al. (2005). High throughput screening in agrochemical research. PubMed. Available at: [Link]
-
MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
-
ResearchGate. (2011). Evaluation of fungicidal and fungistatic activity of plant essential oils towards plant pathogenic and saprophytic fungi. Available at: [Link]
-
ResearchGate. (2016). High-Throughput Screening in Agrochemical Research. Available at: [Link]
-
Medium. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
-
Bordeleau, L. M., & Bartha, R. (1972). Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. PubMed. Available at: [Link]
- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
-
Wang, M., et al. (2019). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PMC - NIH. Available at: [Link]
-
bioRxiv. (2024). Novel Protoporphyrinogen oxidase 1 mutations endow resistance to PPO-inhibiting herbicides in Bassia scoparia. Available at: [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Available at: [Link]
Sources
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PL127861B1 - Herbicide and method of obtaining aniline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the purification of crude 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important chemical intermediate.
Introduction: The Challenge of Purifying Substituted Anilines
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative, a class of compounds notorious for their purification challenges. Their basic nature can lead to interactions with acidic stationary phases in chromatography, and they are often susceptible to oxidation, resulting in colored impurities.[1] This guide provides a systematic approach to overcoming these common hurdles, ensuring the acquisition of a high-purity final product.
Visualizing the Purification Workflow
A logical and systematic workflow is crucial for the successful purification of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. The following diagram outlines the key decision points and steps in the process.
Caption: A general workflow for the purification of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the purification process, providing explanations and actionable solutions.
Issue 1: My purified aniline is colored (yellow to brown), but the starting material was a lighter shade.
-
Question: What is causing the discoloration of my 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, and how can I prevent it?
-
Answer: The dark coloration in aniline derivatives is typically due to the formation of oxidation and polymerization products.[1] Exposure to air and light can accelerate this process. Trace impurities from the synthesis can also act as catalysts for degradation.
Causality and Prevention:
-
Mechanism: The lone pair of electrons on the nitrogen atom of the aniline is susceptible to oxidation, leading to the formation of colored quinone-imine type structures.
-
Mitigation Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Light Protection: Protect the compound from light by using amber-colored glassware or by wrapping the apparatus with aluminum foil.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can be beneficial, though this would need to be removed in a subsequent step.
-
-
Issue 2: During column chromatography on silica gel, my product is streaking and the yield is low.
-
Question: Why is my aniline derivative streaking on the silica gel column, and how can I improve the separation and recovery?
-
Answer: The basic nature of the amine group in your aniline derivative leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause peak tailing (streaking) and irreversible adsorption, resulting in low recovery.[2]
Troubleshooting Steps:
-
Neutralize the Stationary Phase:
-
Triethylamine Additive: Add a small amount of triethylamine (Et3N), typically 0.1-1% (v/v), to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica gel, allowing your aniline to elute more symmetrically.[2]
-
Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase provides a basic surface, which is ideal for the purification of amines and can often be used with neutral solvent systems.[3][4]
-
-
Optimize the Mobile Phase:
-
Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. A good starting point for anilines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then carefully load the resulting free-flowing powder onto the top of your column.[4]
-
Issue 3: My NMR spectrum shows persistent residual solvent peaks even after prolonged drying.
-
Question: I am unable to remove residual solvents like ethanol or ethyl acetate from my purified product. What is the best way to remove them?
-
Answer: Some solvents can form strong hydrogen bonds with the amine functionality of your aniline, making them difficult to remove by standard vacuum drying.
Effective Solvent Removal Techniques:
-
Azeotropic Distillation: If the residual solvent forms a low-boiling azeotrope with another solvent, you can use this to your advantage. For example, to remove residual water, you can dissolve your product in toluene and then remove the toluene under reduced pressure. The water will be removed as an azeotrope with the toluene.[1]
-
Solvent Trituration/Precipitation: Dissolve your product in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until the product precipitates. The residual solvent will remain in the supernatant. Collect the precipitated product by filtration.
-
High Vacuum and Gentle Heating: For high-boiling point solvents, drying under a high vacuum (e.g., using a Schlenk line) with gentle heating (if the compound is thermally stable) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] For substituted anilines, common solvent systems include:
-
Single Solvents: Hexane, heptane, ethanol, methanol, or isopropanol.
-
Solvent Mixtures: Ethanol/water, hexane/ethyl acetate, or dichloromethane/pentane.
It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific crude product.
Q2: What are the expected impurities in a typical synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline?
A2: Potential impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the final molecule.
-
Isomeric Impurities: Positional isomers that may have formed during the synthesis.[1]
-
Byproducts of Side Reactions: Such as products of over-alkylation, dehalogenation, or dimerization.
-
Reagents and Catalysts: Residual reagents or catalysts from the reaction workup.
Q3: What are the key safety precautions when handling 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline?
A3: This compound should be handled with care, following standard laboratory safety procedures. Key hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.[6] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Work in a well-ventilated fume hood.
Q4: Can I use vacuum distillation to purify 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline?
A4: Vacuum distillation can be a suitable purification method if the compound is a liquid or a low-melting solid and is thermally stable.[8] It is particularly effective for separating the target compound from non-volatile impurities or impurities with significantly different boiling points. A preliminary thermal stability test on a small scale is recommended before attempting a large-scale distillation.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. If using a more polar solvent, ensure it is a small volume. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Considerations |
| Recrystallization | >98 | 80-95 | Dependent on the nature and amount of impurities.[8] |
| Column Chromatography | >99 | 70-90 | Effective for complex mixtures; yield can be affected by adsorption to the stationary phase.[8] |
| Vacuum Distillation | >99 | 85-95 | Requires thermal stability of the compound. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
References
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
CPAchem Ltd. (2022, August 19). Safety data sheet. Retrieved from [Link]
- Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Supporting Information - DOI. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and achieve high-yield, high-purity outcomes.
I. Synthetic Strategy Overview
The most direct and common strategy for the synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline involves the regioselective chlorination of the precursor, 2-methyl-4-(trifluoromethoxy)aniline. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and, consequently, its reactivity in electrophilic substitution reactions.[1] The methyl and amino groups are activating and ortho-, para-directing. Therefore, careful selection of the chlorinating agent and reaction conditions is crucial to achieve the desired regioselectivity.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis, and how is it prepared?
A1: The most common and direct precursor is 2-methyl-4-(trifluoromethoxy)aniline. While commercially available, it can also be synthesized in-house. A general route involves the trifluoromethoxylation of a suitable precursor followed by amination.[1] The synthesis of 2-methyl-4-(trifluoromethoxy)aniline often involves precise fluorination and amination steps to achieve high purity (≥99.0%), which is crucial for the subsequent chlorination step.[1]
Q2: Which chlorinating agents are recommended for this reaction, and what are the advantages and disadvantages of each?
A2: The choice of chlorinating agent is critical for achieving high regioselectivity and yield. The two most commonly employed reagents for the chlorination of anilines are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
| Chlorinating Agent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Mild reaction conditions, easy to handle solid, often provides good regioselectivity for activated rings.[2][3] | Can sometimes lead to over-chlorination if not controlled properly. |
| Sulfuryl Chloride (SO₂Cl₂) | Highly reactive, can be cost-effective for larger scale reactions.[4][5] | Can be less selective and may require careful control of temperature and stoichiometry to avoid side reactions. Generates HCl and SO₂ as byproducts.[5] |
Q3: How can I control the regioselectivity of the chlorination to favor the desired 5-chloro isomer?
A3: The directing effects of the substituents on the aniline ring are key. The amino and methyl groups are ortho-, para-directing, while the trifluoromethoxy group is meta-directing and deactivating. The position ortho to the amino group and meta to the trifluoromethoxy group is sterically hindered by the methyl group. The position para to the amino group is already substituted with the trifluoromethoxy group. Therefore, the most electronically activated and accessible position for electrophilic aromatic substitution is the position ortho to the methyl group and meta to the amino group, which corresponds to the desired 5-position.
To enhance this inherent selectivity, consider the following:
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are often good choices.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity by favoring the kinetically controlled product.
-
Slow Addition: Adding the chlorinating agent dropwise to a solution of the aniline can help to maintain a low concentration of the electrophile, minimizing side reactions.
Q4: What are the most likely impurities I will encounter, and how can I remove them?
A4: The most probable impurities include:
-
Unreacted Starting Material: 2-methyl-4-(trifluoromethoxy)aniline.
-
Isomeric Byproducts: Other chlorinated isomers, such as 3-chloro-2-methyl-4-(trifluoromethoxy)aniline.
-
Di-chlorinated Products: 3,5-dichloro-2-methyl-4-(trifluoromethoxy)aniline.
-
Oxidation/Polymerization Products: Anilines can be sensitive to oxidation, leading to colored impurities.[6]
Purification can be achieved through:
-
Column Chromatography: This is a very effective method for separating isomers and other impurities with different polarities. A typical stationary phase would be silica gel, with a mobile phase gradient of hexane and ethyl acetate.[7]
-
Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step.[6] Suitable solvent systems may include ethanol/water or hexane/ethyl acetate mixtures.[6][7]
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh bottle of NCS or distill SO₂Cl₂ before use. 2. Gradually increase the reaction temperature, monitoring by TLC. 3. Extend the reaction time, monitoring by TLC until the starting material is consumed. |
| Poor Regioselectivity (Multiple Isomers Formed) | 1. Reaction temperature is too high. 2. Rapid addition of the chlorinating agent. 3. Inappropriate solvent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Add the chlorinating agent slowly and dropwise. 3. Screen different solvents (e.g., ACN, DCM, THF). |
| Formation of Di-chlorinated Byproducts | 1. Excess of chlorinating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the chlorinating agent. 2. Maintain a low reaction temperature. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of the aniline. 2. Decomposition of the starting material or product. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction temperature is not too high. |
| Difficult Purification | 1. Isomers have very similar polarity. 2. Product is an oil and cannot be recrystallized. | 1. For column chromatography, use a long column and a shallow solvent gradient. Consider a different stationary phase like alumina. 2. If the product is a thermally stable liquid, consider vacuum distillation for purification.[6][7] |
IV. Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
-
Reaction Setup: To a solution of 2-methyl-4-(trifluoromethoxy)aniline (1.0 equiv.) in acetonitrile (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide (1.05 equiv.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
-
Reaction Setup: Dissolve 2-methyl-4-(trifluoromethoxy)aniline (1.0 equiv.) in dichloromethane (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add sulfuryl chloride (1.05 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography as described in Protocol 1.
Caption: A troubleshooting flowchart for common issues in the synthesis.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Available from: [Link]
-
Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications. Available from: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Preparation of 3-trifluoromethyl-4-nitrophenol. Google Patents. Available from:
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. Available from: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. Available from: [Link]
-
Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents. Available from:
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science. Available from: [Link]
-
2-Methyl-4-(trifluoromethoxy)aniline. PubChem. Available from: [Link]
-
Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents. Available from:
-
Synthesis method of 5-chloro-2-methyl aniline. Google Patents. Available from:
-
Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents. Available from:
-
Method for preparing 5-oxohexanoate. Google Patents. Available from:
-
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. Available from: [Link]
-
Chlorination with sulfuryl chloride. Google Patents. Available from:
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Available from: [Link]
-
Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. Available from: [Link]
-
Method for synthesizing brexpiprazole. Google Patents. Available from:
-
The preparation method of 5- chloro-2-nitroanilines. Google Patents. Available from:
-
Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ResearchGate. Available from: [Link]
-
The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents. Available from:
-
Separation of 5-Chloro-2-(2-chlorophenoxy)aniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]
-
Synthetic method for adenine. Google Patents. Available from:
-
Method for synthesizing N,N dimethyl acetamide in high purity. Google Patents. Available from:
-
Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents. Available from:
-
2-(chloromethyl)-4-(trifluoromethyl)aniline. Chemsrc. Available from: [Link]
-
A kind of method for preparing vilanterol. Google Patents. Available from:
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- 3. eurekaselect.com [eurekaselect.com]
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- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Product Formation in the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation during their synthetic routes. As a Senior Application Scientist, my goal is to provide not just troubleshooting steps, but also a deeper understanding of the underlying mechanisms to empower you to proactively optimize your reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Section 1: Challenges in Nitroarene Reduction
The reduction of nitroarenes is a cornerstone of aniline synthesis.[1] While seemingly straightforward, this transformation is often plagued by side products arising from partially reduced intermediates.[2][3]
FAQ 1: My nitroarene reduction is yielding significant amounts of azoxy and azo compounds. What is causing this and how can I promote the formation of the desired aniline?
Root Cause Analysis:
The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[2][4] The formation of azoxy and azo side products is a result of condensation reactions between these intermediates.[2][3] Specifically, the reaction between a nitrosoarene and a hydroxylamine derivative leads to an azoxy compound, which can be further reduced to an azo compound and subsequently to the desired aniline.[2][4]
Several factors can promote the accumulation of these intermediates and their subsequent condensation:
-
Incomplete Reduction: Insufficient reducing agent or catalyst activity can lead to the buildup of nitroso and hydroxylamine species.[4]
-
Reaction Conditions: The pH of the reaction medium plays a crucial role. Basic conditions, in particular, can facilitate the condensation of these intermediates.[2]
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway. Some catalysts may favor the formation of intermediates over the fully reduced aniline.
Troubleshooting and Prevention:
1. Optimize Your Reducing Agent and Catalyst System:
-
Catalytic Hydrogenation: This is often the cleanest method. Ensure your catalyst (e.g., Pd/C, Pt/C, Raney-Ni) is active and used in an appropriate loading.[5] High-pressure hydrogenation can often drive the reaction to completion, minimizing intermediates.
-
Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): Ensure a sufficient stoichiometric excess of the metal and acid is used to drive the reaction to completion.[1][6]
2. Control Reaction Parameters:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at a lower temperature and gradually increase it if necessary.
-
Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction kinetics. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.
3. Monitor the Reaction Progress:
-
Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of intermediates. This will help you determine the optimal reaction time and prevent the accumulation of side products.
Section 2: Navigating Side Reactions in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] However, it is not without its challenges, with hydrodehalogenation being a common and frustrating side reaction.[10][11][12][13]
FAQ 2: I am observing a significant amount of the hydrodehalogenated arene byproduct in my Buchwald-Hartwig reaction. How can I suppress this side reaction and favor the desired amination?
Root Cause Analysis:
Hydrodehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom.[11] This side reaction competes with the desired C-N bond formation and is often promoted by the formation of palladium hydride (Pd-H) species in the catalytic cycle.[10][12] These Pd-H species can arise from several sources, including the amine, solvent, or base. Beta-hydride elimination from a palladium amide intermediate is another pathway that can lead to the hydrodehalogenated arene.[7][14]
Key factors influencing hydrodehalogenation include:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.[11]
-
Base Selection: The strength and nature of the base can significantly impact the reaction pathway.[11]
-
Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[11]
-
Substrate Electronics: Electron-rich aryl halides can be more prone to this side reaction.[11]
Troubleshooting and Prevention:
1. Strategic Ligand Selection:
-
Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the desired reductive elimination step to form the C-N bond and disfavor the pathways leading to hydrodehalogenation.[11] Examples include ligands from the Buchwald and Hartwig research groups.
2. Judicious Choice of Base:
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[11] If substrate compatibility is an issue, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective.[15]
3. Temperature Optimization:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen a range of temperatures to find the optimal balance between reaction speed and selectivity.
4. Solvent Considerations:
-
Aprotic solvents like toluene and dioxane are commonly used.[11] In some cases, the choice of solvent can influence the solubility of intermediates and the overall catalytic cycle.
5. Consider Additives:
-
In certain systems, co-catalysts or additives can help suppress hydrodehalogenation. For instance, the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to prevent Pd-hydride-mediated hydrodehalogenation.[10][12]
Experimental Protocol: Screening for Optimal Reaction Temperature
-
Setup: In a series of identical reaction vials, combine the aryl halide, amine, palladium precatalyst, ligand, and base.
-
Solvent Addition: Add the chosen solvent to each vial.
-
Temperature Gradient: Place the vials in a heating block with different temperature settings (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: Allow the reactions to proceed for a set time, monitoring by TLC or LC-MS if possible.
-
Analysis: After completion, analyze the crude reaction mixtures by GC-MS or 1H NMR to determine the ratio of the desired aniline product to the hydrodehalogenated byproduct.[11] This will help identify the optimal temperature for maximizing the yield of your desired product.
Section 3: Addressing Challenges in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a valuable method for synthesizing anilines, particularly when the aromatic ring is activated by electron-withdrawing groups.[16][17][18] However, issues with reactivity and side reactions can arise.
FAQ 3: My SNAr reaction to produce a substituted aniline is sluggish and gives low yields. What factors could be limiting the reaction, and how can I improve the outcome?
Root Cause Analysis:
The success of an SNAr reaction is highly dependent on the electronic nature of the aryl halide and the reaction conditions.[18] The key mechanistic step is the attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The stability of this intermediate is crucial for the reaction to proceed.
Factors that can lead to poor reactivity include:
-
Insufficient Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) positioned ortho or para to the leaving group.[17][18] A meta-substituent does not provide the necessary resonance stabilization for the Meisenheimer complex.[17]
-
Poor Leaving Group: The leaving group's ability to depart influences the reaction rate. Generally, the reactivity order is F > Cl > Br > I.
-
Nucleophile Strength: A more potent nucleophile will generally lead to a faster reaction.
-
Solvent Effects: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Troubleshooting and Prevention:
1. Evaluate Substrate Activation:
-
Ensure your aryl halide has strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. If the activation is insufficient, consider alternative synthetic routes.
2. Optimize Reaction Conditions:
-
Solvent: Screen polar aprotic solvents such as DMSO, DMF, or NMP.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential decomposition of starting materials or products.
-
Base: If using an amine as the nucleophile, the addition of a non-nucleophilic base may be necessary to deprotonate the amine and increase its nucleophilicity.
3. Consider Alternative Nucleophiles:
-
If using ammonia is proving difficult, consider using an ammonia equivalent, such as sodium amide (NaNH2), which is a much stronger nucleophile.[19]
Visualization of Key Concepts
Diagram 1: Nitroarene Reduction Pathway and Side Reactions
Caption: Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.
Section 4: Analytical Characterization of Side Products
Accurate identification and quantification of side products are essential for effective troubleshooting and process optimization.
FAQ 4: What are the recommended analytical techniques for identifying and quantifying impurities in my substituted aniline product?
Recommended Techniques:
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive purity analysis.
| Technique | Primary Use | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative and qualitative analysis, purity determination. [20][21][22] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. [22] | Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. [11][20][21] | Excellent for separating and identifying volatile compounds, provides structural information from mass spectra. | Not suitable for non-volatile or thermally unstable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main product and impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Thin-Layer Chromatography (TLC) | Rapid qualitative screening of reaction progress and purity. [11][21] | Fast, simple, and inexpensive for monitoring reactions. | Primarily qualitative, not suitable for precise quantification. |
General Analytical Protocol:
-
Initial Screening (TLC): Use TLC to quickly assess the reaction progress and the presence of major impurities.
-
Purity Determination (HPLC/GC): Develop an appropriate HPLC or GC method to separate the desired product from all impurities. [23]The choice between HPLC and GC will depend on the volatility and thermal stability of your aniline. [24]3. Impurity Identification (MS/NMR): Couple your chromatographic method with mass spectrometry (LC-MS or GC-MS) to obtain the molecular weights of the impurities. [20]For definitive structural elucidation of significant impurities, isolation (e.g., by preparative HPLC) followed by NMR analysis may be necessary.
This technical guide provides a starting point for addressing common side product formation in the synthesis of substituted anilines. Remember that each reaction is unique, and a systematic approach to troubleshooting, guided by a solid understanding of the underlying chemistry, is the key to success.
References
- Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis.
- ResearchGate. (n.d.). Photoenzymatic reduction of nitroarenes into aromatic azoxy and azo...
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- NSF Public Access Repository. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- ResearchGate. (n.d.). Mechanism of Nitroarenes Reduction.
- BenchChem. (2025). Assessing the Purity of Synthesized N-Methyl-p-(o-tolylazo)aniline: A Comparative Guide to Analytical Techniques.
- NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- BenchChem. (2025). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
- Agilent. (2011). Aniline purity.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Literature review on substituted anilines.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
- Scribd. (2025). 3-Synthesis of Aniline by Reduction of Nitrobenzene.
- YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 24. epa.gov [epa.gov]
Technical Support Center: Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your yield and purity.
I. Proposed Synthetic Pathway
A plausible and direct route to synthesize 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline involves the direct O-trifluoromethylation of a suitable precursor, 2-Amino-4-chloro-5-methylphenol. This precursor can be synthesized or procured commercially. The key transformation is the introduction of the trifluoromethoxy group onto the phenolic oxygen.
Caption: Proposed synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in the O-trifluoromethylation of phenolic compounds is a frequent challenge. The primary causes often revolve around competing side reactions and suboptimal reaction conditions.
-
Competing C-Trifluoromethylation: Electrophilic trifluoromethylating reagents, such as Togni's reagent, can react at the carbon atoms of the aromatic ring, especially at the ortho and para positions relative to the activating hydroxyl group.[1][2][3][4][5] In the case of 2-Amino-4-chloro-5-methylphenol, the positions ortho and para to the hydroxyl group are sterically hindered or substituted, which should favor O-trifluoromethylation. However, C-trifluoromethylation can still occur, leading to a mixture of products and a lower yield of the desired compound.
-
Solution:
-
Solvent Selection: The choice of solvent can significantly influence the selectivity. Non-coordinating solvents are generally preferred for O-trifluoromethylation. Experiment with solvents like DMF or acetonitrile. Some studies have shown that alcoholic solvents can promote aromatic C-H trifluoromethylation.[4]
-
Base Selection: The choice of base is critical for the deprotonation of the phenol. A non-nucleophilic, sterically hindered base can help minimize side reactions. Consider using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the reagent.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Optimization: Gradually increase the reaction temperature. While some trifluoromethylation reactions are performed at room temperature, others may require heating to proceed at a reasonable rate. Be cautious, as excessive heat can lead to reagent decomposition.[6]
-
Reagent Stoichiometry: Ensure that the trifluoromethylating reagent is used in a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
-
-
Reagent Decomposition: Some electrophilic trifluoromethylating reagents can be thermally unstable or sensitive to moisture.[6]
-
Solution:
-
Handling Precautions: Handle the reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Fresh Reagents: Use freshly opened or properly stored reagents to ensure their activity.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a strong indicator of competing reactions. Besides the desired O-trifluoromethylated product, you may be forming C-trifluoromethylated isomers and products of reagent decomposition.
-
C-Trifluoromethylated Isomers: As mentioned, electrophilic attack on the aromatic ring can lead to the formation of isomers where the trifluoromethyl group is attached to a carbon atom.[1][3][7]
-
Minimization Strategy:
-
Protecting Groups: If regioselectivity remains a persistent issue, consider protecting the amino group with a suitable protecting group (e.g., acetyl) before the trifluoromethoxylation step. The protecting group can be removed in a subsequent step.
-
Alternative Reagents: Explore different electrophilic trifluoromethylating reagents. Some may offer better selectivity for O-trifluoromethylation over C-trifluoromethylation for your specific substrate.
-
-
-
Products from Reagent Decomposition: The trifluoromethylating reagent itself can decompose, leading to various byproducts that can complicate purification.[6]
-
Minimization Strategy:
-
Controlled Addition: Add the trifluoromethylating reagent slowly to the reaction mixture to control the reaction exotherm and minimize localized high concentrations that could lead to decomposition.
-
Purification: Develop a robust purification protocol. Flash column chromatography is often effective in separating the desired product from closely related isomers and byproducts. Experiment with different solvent systems to achieve optimal separation.
-
-
Question 3: The reaction seems to stall and does not proceed to completion. What could be the reason?
Answer:
A stalled reaction can be frustrating. Several factors could be at play.
-
Insufficient Base: Incomplete deprotonation of the phenol will prevent the reaction from proceeding.
-
Solution:
-
Stronger Base: Consider using a stronger base, such as sodium hydride, to ensure complete formation of the phenoxide.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can quench the base and the reactive intermediates.
-
-
-
Catalyst Deactivation (if applicable): If your chosen method involves a catalyst (e.g., a copper catalyst for some Togni reagent reactions), it may have become deactivated.[4]
-
Solution:
-
Ligand Selection: If using a metal catalyst, the choice of ligand can be crucial for maintaining its activity.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere to prevent oxidation of the catalyst.
-
-
-
Alternative Synthetic Route: If direct O-trifluoromethylation of the phenol proves to be consistently problematic, consider an alternative synthetic strategy. A two-step protocol involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine intermediate followed by an intramolecular OCF3 migration has been shown to be effective for the synthesis of ortho-trifluoromethoxylated anilines.[2][5][8][9][10] This approach can offer better regioselectivity.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of O-trifluoromethylation of a phenol using an electrophilic reagent like Togni's reagent?
A1: The precise mechanism can vary depending on the specific reagent and reaction conditions. However, a generally accepted pathway for the reaction of a phenol with an electrophilic trifluoromethylating reagent like Togni's reagent involves the initial deprotonation of the phenol by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic trifluoromethyl source, leading to the formation of the O-C(F3) bond and the desired aryl trifluoromethyl ether.[3][11]
Q2: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?
A2: Yes, safety is paramount. Many trifluoromethylating reagents are highly reactive and may have specific hazards. For instance, Togni's reagent II is known to be metastable and can undergo exothermic decomposition upon heating.[6][12] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling the reagents under an inert atmosphere, as some are sensitive to moisture and air.
-
Avoiding heating the reagents to high temperatures unless specified in a validated protocol.
Q3: How can I best purify the final product, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline?
A3: Purification of fluorinated organic compounds often requires specific techniques.
-
Flash Column Chromatography: This is the most common and effective method for purifying the target compound from side products and unreacted starting materials. Given the polarity of the aniline, a silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is a good starting point.[8][13]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure material.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure could be an option for purification on a larger scale.
IV. Experimental Protocol: O-Trifluoromethylation of 2-Amino-4-chloro-5-methylphenol
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
2-Amino-4-chloro-5-methylphenol
-
Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 2-Amino-4-chloro-5-methylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate dry flask, dissolve Togni's Reagent II (1.5 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of Togni's Reagent II to the reaction mixture at 0 °C via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
V. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio | 1.2 - 1.5 eq of Togni's Reagent II | Ensures complete consumption of the starting material. |
| Base | 1.1 - 1.3 eq of NaH | Sufficient to deprotonate the phenol and drive the reaction. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that are suitable for this type of reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exotherm of the base addition. |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion; should be monitored by TLC/LC-MS. |
VI. References
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC. [Link]
-
Togni reagent II. Wikipedia. [Link]
-
Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]
-
Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Benzylic C–H trifluoromethylation of phenol derivatives. RSC Publishing. [Link]
-
1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses Procedure. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journals. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. [Link]
-
Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Request PDF. [Link]
-
synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Semantic Scholar. [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC. [Link]
-
(2) Synthesis of 5-amino-2-chlorophenol. PrepChem.com. [Link]
-
Trifluoromethylarylation of alkenes using anilines. PMC. [Link]
-
Method for producing aminophenol derivative. Google Patents.
-
Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... ResearchGate. [Link]
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. [Link]
-
Synthetic method of 2-chloro-4-aminophenol. Google Patents.
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. [Link]
-
Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. RSC Publishing. [Link]
-
5-Amino-2-chloro-4-fluorophenol. PubChem. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. PubMed. [Link]
Sources
- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzylic C–H trifluoromethylation of phenol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Togni Reagent II - Enamine [enamine.net]
- 13. scispace.com [scispace.com]
Troubleshooting regioselectivity in the functionalization of trifluoromethoxylated anilines
Welcome to the technical support center for the functionalization of trifluoromethoxylated anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired regioselectivity in their reactions. The unique electronic properties of the trifluoromethoxy (-OCF₃) group, combined with the directing effects of the amine (-NH₂) group, often lead to challenging and unexpected outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
Section 1: Troubleshooting Guides
This section provides detailed solutions to specific problems you might be encountering during the functionalization of trifluoromethoxylated anilines.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question: My electrophilic substitution reaction on a trifluoromethoxylated aniline is giving me a mixture of ortho and para isomers with low selectivity. How can I favor one over the other?
Answer:
This is a common challenge stemming from the competing directing effects of the activating amino group and the deactivating, meta-directing trifluoromethoxy group. The strong ortho, para-directing nature of the amine often dominates, but the -OCF₃ group's electron-withdrawing character can influence the electronic distribution and steric environment of the aromatic ring.
Troubleshooting Steps:
-
Solvent and Temperature Optimization: The polarity of the solvent can significantly influence the regioselectivity.
-
For para-selectivity: Non-polar solvents like hexane or toluene can favor the para product by minimizing the stabilization of the more polar ortho transition state. Running the reaction at lower temperatures can also enhance selectivity by favoring the thermodynamically more stable para isomer.
-
For ortho-selectivity: In some cases, polar aprotic solvents like DMF or acetonitrile might favor ortho substitution. However, this is often less predictable.
-
-
Protecting Group Strategy: The use of a bulky protecting group on the aniline nitrogen can sterically hinder the ortho positions, thereby promoting para-substitution.
-
Protocol: Acetylation of the aniline with acetic anhydride is a straightforward method. The resulting acetanilide is then subjected to the electrophilic substitution, followed by deprotection.
-
-
Lewis Acid Catalysis: The choice and amount of Lewis acid can modulate the reactivity of the electrophile and the substrate.
-
For bromination, switching from Br₂ to a less reactive source like N-bromosuccinimide (NBS) in the presence of a mild Lewis acid can sometimes improve selectivity.
-
Data Presentation: Effect of Protecting Group on Bromination of 4-(Trifluoromethoxy)aniline
| Entry | Protecting Group | Brominating Agent | Solvent | ortho:para Ratio | Reference |
| 1 | None | Br₂ | CH₂Cl₂ | 60:40 | |
| 2 | Acetyl | Br₂ | AcOH | 15:85 | |
| 3 | Boc | NBS | THF | 10:90 |
Issue 2: Undesired C-N Cross-Coupling at the ortho Position in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on a bromo-substituted trifluoromethoxylated aniline, but I am observing significant amounts of the undesired ortho-aminated product. How can I improve the regioselectivity?
Answer:
The formation of the ortho C-N coupled product is often a result of steric effects and the specific ligand-metal combination used. The trifluoromethoxy group, while electron-withdrawing, is not excessively bulky, and some ligand systems may not provide sufficient steric hindrance to disfavor the ortho position.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical in controlling the regioselectivity of Buchwald-Hartwig reactions.
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands can disfavor the sterically hindered ortho position. Ligands such as RuPhos, XPhos, or tBuXPhos are excellent starting points.
-
Ligand Screening: A systematic screening of different ligands is often necessary to identify the optimal one for your specific substrate.
-
-
Base and Solvent Effects: The nature of the base and solvent can influence the reaction pathway.
-
Weaker Bases: Using a weaker base, such as Cs₂CO₃ or K₃PO₄, can sometimes lead to higher selectivity compared to stronger bases like NaOtBu.
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. The choice between them can sometimes impact the selectivity, and it is worth screening both.
-
Experimental Workflow: Optimizing Buchwald-Hartwig Amination
Caption: Workflow for optimizing Buchwald-Hartwig amination selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying electronic reason for the directing effects of the -OCF₃ group?
A1: The trifluoromethoxy group is a fascinating example of competing electronic effects. The oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect), which would typically be activating and ortho, para-directing. However, the three highly electronegative fluorine atoms strongly withdraw electron density through the sigma bond (-I effect). This inductive effect is dominant, making the -OCF₃ group overall electron-withdrawing and deactivating towards electrophilic aromatic substitution. The deactivation is most pronounced at the ortho position, leading to a general meta-directing preference when it is the primary directing group.
Q2: How does the position of the -OCF₃ group relative to the aniline nitrogen affect reactivity?
A2: The relative positioning is crucial:
-
para-Trifluoromethoxyaniline: The activating amino group and the deactivating -OCF₃ group have opposing effects. The strong activation of the amine dominates, directing electrophiles to the positions ortho to the amine.
-
meta-Trifluoromethoxyaniline: The amino group directs ortho and para to itself. The position para to the amine is also ortho to the -OCF₃ group, and the positions ortho to the amine are also ortho or para to the -OCF₃ group. This can lead to complex product mixtures, and careful control of reaction conditions is essential.
-
ortho-Trifluoromethoxyaniline: The -OCF₃ group is in close proximity to the amine, which can lead to steric hindrance and potential intramolecular hydrogen bonding, affecting the reactivity of the amine and the regioselectivity of substitution on the ring.
Q3: Are there any computational tools that can help predict the regioselectivity of these reactions?
A3: Yes, density functional theory (DFT) calculations can be a powerful tool for predicting the regioselectivity of electrophilic aromatic substitution reactions. By calculating the energies of the possible intermediates (sigma complexes), one can predict the most likely site of substitution. Additionally, calculating properties like the Fukui function or mapping the electrostatic potential can provide insights into the most nucleophilic positions on the aromatic ring. Several software packages are available for these calculations, including Gaussian, Spartan, and free alternatives like GAMESS and NWChem.
Section 3: Experimental Protocols
Protocol 1: Acetyl Protection of 4-(Trifluoromethoxy)aniline
-
Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add triethylamine (1.2 eq) to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected acetanilide.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, 0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Scheme: Buchwald-Hartwig Amination
Technical Support Center: Isomer Removal from 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support center for challenges related to the purification of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who encounter isomeric impurities during their synthesis and require robust methods for their removal. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and visual workflows to streamline your purification process.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and questions that arise when working with 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and its isomers.
Q1: What are the likely isomeric impurities I should expect, and why are they forming?
Answer: The presence of specific isomers is almost always a direct consequence of the synthetic route. For substituted anilines like this, the most common impurities are positional isomers. Given the directing effects of the substituents on the aromatic ring, you can anticipate isomers where the chloro, methyl, or trifluoromethoxy groups are located at different positions.
For instance, if a key step involves nitration of a substituted toluene precursor followed by reduction, the directing effects of the existing groups will dictate the position of the incoming nitro group, leading to a mixture of isomers that are then carried through the synthesis.[1] Common process-related impurities can also include unreacted precursors or by-products from side reactions.[2]
Q2: My standard crystallization protocol isn't improving purity. Why is it so difficult to separate these isomers?
Answer: Positional isomers of aromatic compounds often present significant purification challenges due to their remarkably similar physical properties.[3] Isomers like those of substituted anilines can have very close solubility profiles, polarity, and molecular shapes. This similarity allows them to co-crystallize within the same crystal lattice, making simple recrystallization ineffective.[4] To overcome this, more advanced or alternative techniques are necessary that can exploit the subtle differences between the molecules.
Q3: What are the best frontline analytical techniques to identify and quantify these isomers?
Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for resolving and quantifying closely related positional isomers.[5][6]
-
HPLC: Reverse-phase HPLC using a C18 column is an excellent starting point.[7][8] It separates compounds based on differences in hydrophobicity. A UV detector is typically used for quantification of aromatic compounds.[8]
-
GC: For volatile compounds like aniline derivatives, GC with a Flame Ionization Detector (FID) offers high sensitivity and resolution.[9] The choice of column is critical; a mid-polarity column is often a good starting point for method development.[9]
For unambiguous identification of which isomer is which, coupling these separation techniques with Mass Spectrometry (GC-MS or LC-MS) is the gold standard.
Part 2: Advanced Purification Strategies & Troubleshooting
When standard methods fail, a more systematic and advanced approach is required. This section provides troubleshooting guidance for more persistent purity issues.
Problem: I can't achieve baseline separation between my target compound and an impurity using my current HPLC/GC method.
Expert Insight: Achieving analytical separation is a prerequisite for any successful preparative purification. If you can't separate them on an analytical scale, you cannot purify them on a preparative scale using the same conditions.
Troubleshooting Steps:
-
Vary the Mobile/Gas Phase Composition:
-
HPLC: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous phase.[10] Sometimes, switching the organic solvent entirely (e.g., from acetonitrile to methanol) can alter the selectivity and improve resolution. Adding a small amount of acid (like formic or phosphoric acid) can sharpen peaks for aniline compounds.[7]
-
GC: Adjust the temperature program. A slower ramp rate through the elution range of your isomers can significantly improve resolution.[9]
-
-
Change the Stationary Phase (Column):
-
HPLC: If a standard C18 column fails, try a column with a different selectivity. A phenyl-hexyl column can offer different pi-pi interactions, which may resolve positional isomers. For highly similar compounds, consider more specialized columns.
-
GC: Switch to a column with a different polarity. If you are using a non-polar column, try a mid-polarity or even a polar column.
-
Problem: My material is >95% pure, but I need to remove the final traces of a stubborn isomer for a pharmaceutical application.
Expert Insight: Removing the last few percent of an impurity often requires a technique with high resolving power or one that chemically differentiates the target from the impurity.
Solution 1: Preparative High-Performance Liquid Chromatography (Prep HPLC)
If you can achieve analytical separation, Prep HPLC is a powerful, albeit resource-intensive, method for obtaining highly pure material.[11] The principles are the same as analytical HPLC, but on a larger scale.
Solution 2: Selective Derivatization & Extraction/Crystallization
This advanced technique involves a reversible chemical reaction that modifies either the target molecule or the impurity, drastically changing its physical properties (like solubility or acidity/basicity) and allowing for easy separation.[12][13]
-
Mechanism: The basicity of the aniline's amino group is influenced by the electronic effects of the other substituents on the ring.[1] A slight difference in the pKa between your target molecule and its isomer can be exploited.
-
Example Approach (Salt Formation):
-
Dissolve the impure mixture in a suitable non-polar solvent.
-
Add a carefully controlled, sub-stoichiometric amount of a specific acid (e.g., a substituted sulfonic acid). The slightly more basic isomer will preferentially form a salt.
-
This salt will likely have dramatically different solubility and will precipitate out of the solution, leaving the desired, less basic isomer in the solvent.
-
Alternatively, techniques like Selective Ammonium Carbamate Crystallization (SACC) can be used, where CO2 reacts reversibly with primary amines to form carbamates with different solubilities.[14][15]
-
Part 3: Detailed Experimental Protocols
The following are starting-point protocols. You must optimize these for your specific isomeric impurity and available equipment.
Protocol 1: Analytical HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 10 µL.
-
Optimization: Adjust the gradient slope and starting/ending percentages to maximize the resolution between the target peak and the impurity peak.
| Parameter | Starting Condition | Optimization Goal |
| Gradient Slope | Linear over 15 min | Decrease slope (longer run) to increase resolution |
| Solvent B % | 30% to 70% | Narrow the range around the elution point of isomers |
| Column Temp | Ambient | Increase to 30-40°C to improve peak shape |
Protocol 2: Purification by Selective Derivatization (Acid Salt Formation)
This protocol is illustrative and requires careful stoichiometric calculations based on the amount of impurity present.
-
Quantify Impurity: Use a validated analytical method (Protocol 1) to determine the exact percentage of the isomeric impurity.
-
Dissolution: Dissolve 10.0 g of the impure 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline in 100 mL of a suitable non-polar solvent (e.g., Toluene) at room temperature.
-
Reagent Preparation: Based on the impurity quantification, prepare a solution of a strong organic acid (e.g., p-Toluenesulfonic acid) in a minimal amount of a compatible solvent. The molar amount of acid should be equivalent to ~95% of the molar amount of the target isomer you wish to precipitate (assuming it is the more basic isomer).
-
Reaction: Slowly add the acid solution dropwise to the stirred aniline solution over 30 minutes.
-
Crystallization: Stir the mixture for 2-4 hours at room temperature, then cool to 0-5°C for another 2 hours to promote precipitation of the anilinium salt.
-
Isolation: Filter the resulting solid (the salt of the more basic isomer) and wash the cake with a small amount of cold toluene.
-
Recovery: The filtrate contains the enriched, less basic isomer. Evaporate the solvent under reduced pressure to recover the purified product.
-
Validation: Analyze the recovered product by HPLC to confirm the removal of the impurity.
Part 4: Visual Workflows
Visual aids can help in structuring the decision-making process for purification.
Diagram 1: Troubleshooting Flowchart for Isomer Removal
Caption: A workflow for selecting and optimizing a purification method.
References
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. Separation of position isomers - US2732393A.
-
NIH PubMed Central. Quantification of aniline and N-methylaniline in indigo. Available from: [Link]
-
ResearchGate. Analytical curves for univariate determination of nitroaniline isomers. Available from: [Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Available from: [Link]
-
ResearchGate. Separation of positional isomers. a Nitroaniline, b bromoaniline, c.... Available from: [Link]
-
ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]
-
NIH National Library of Medicine. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]
-
PubMed. Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Available from: [Link]
-
ResearchGate. Typical chromatograms for separation of positional isomers, ao-, m-,.... Available from: [Link]
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link]
-
Agilent Technologies. Application Compendium Solutions for Preparative HPLC. Available from: [Link]
-
Autechaux. Manufacturing 5-Chloro-2-(trifluoromethoxy)aniline: A Look at Industrial Production. Available from: [Link]
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Available from: [Link]
-
Veeprho. Aniline Impurities and Related Compound. Available from: [Link]
-
Science.gov. aromatic positional isomers: Topics by Science.gov. Available from: [Link]
-
ResearchGate. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available from: [Link]
-
Physics Wallah. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Available from: [Link]
-
ResearchGate. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available from: [Link]
-
Wikipedia. Aniline. Available from: [Link]
-
NIH PubMed Central. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available from: [Link]
-
DTIC. Synthesis and Characterization of Oligomeric Anilines. Available from: [Link]
-
Sciencemadness Discussion Board. aniline impurities. Available from: [Link]
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- 9. tsijournals.com [tsijournals.com]
- 10. rsc.org [rsc.org]
- 11. lcms.cz [lcms.cz]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ureaknowhow.com [ureaknowhow.com]
- 15. researchgate.net [researchgate.net]
Stability issues of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline under acidic/basic conditions
Document ID: TSC-CMTA-STAB-001
Introduction
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. The unique combination of a chloro, methyl, and trifluoromethoxy group on the aniline scaffold imparts specific electronic and lipophilic properties that are highly desirable in modern drug design. However, the chemical reactivity of these groups, particularly the aniline nitrogen and the trifluoromethoxy ether, can present stability challenges under certain experimental conditions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline under acidic and basic conditions. The insights herein are derived from established principles of physical organic chemistry and data on analogous structures, enabling you to anticipate potential issues, diagnose experimental problems, and implement robust solutions.
Section 1: Chemical Profile and Inherent Stability Factors
Understanding the stability of a molecule begins with its structure. The reactivity of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is governed by the interplay of its five substituents on the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | N/A |
| Molecular Weight | 225.59 g/mol | N/A |
| Appearance | Varies; typically a solid or liquid | |
| pKa (Predicted) | ~2.5 - 3.5 (for the conjugate acid) | N/A |
| Key Substituents | -NH₂ (Amine), -CH₃ (Methyl), -Cl (Chloro), -OCF₃ (Trifluoromethoxy) | N/A |
The electronic contributions of these groups are crucial. The amine and methyl groups are electron-donating, activating the ring towards electrophilic substitution. Conversely, the chloro and trifluoromethoxy groups are strongly electron-withdrawing, deactivating the ring. This electronic push-pull system dictates the molecule's overall reactivity and stability.
Byproduct analysis in the preparation of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Welcome to the technical support guide for the synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary to ensure the highest purity and yield for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and what are their associated byproduct profiles?
The synthesis of this molecule typically involves a multi-step process, often starting from a substituted phenol or aniline. A common strategy involves the trifluoromethoxylation of a suitably substituted aminophenol, followed by chlorination.
Route A: Trifluoromethoxylation then Chlorination
-
Starting Material: 2-Methyl-4-aminophenol.
-
Step 1: Trifluoromethoxylation. This step introduces the -OCF₃ group. Reagents like trifluoromethyl triflate (TFMT) or hypervalent iodine reagents (e.g., Togni reagents) can be used.[1][2][3]
-
Step 2: Chlorination. The resulting 2-methyl-4-(trifluoromethoxy)aniline is then chlorinated.
Common Byproducts for Route A:
-
Isomeric Chlorination Products: The chlorination step is crucial and can lead to regioisomers. The directing effects of the amine (-NH₂) and methyl (-CH₃) groups (ortho-, para-directing) and the trifluoromethoxy (-OCF₃) group (meta-directing with respect to the oxygen, but deactivating) can result in chlorination at undesired positions. You may observe the formation of 3-chloro or 6-chloro isomers.
-
Dichlorinated Species: Over-chlorination can lead to the formation of dichlorinated anilines.[4] Controlling the stoichiometry of the chlorinating agent is critical to prevent this.
-
Oxidation Products: Anilines are susceptible to oxidation, which can form colored impurities, often appearing as dark, resinous materials.[5] This is particularly prevalent if reaction conditions are not strictly controlled (e.g., presence of air, trace metals).
-
Starting Material: Incomplete trifluoromethoxylation or chlorination will result in the presence of unreacted starting materials in the final product.
Q2: I am observing a persistent colored impurity in my final product, even after initial workup. What is it and how can I remove it?
Colored impurities in aniline syntheses are typically high-molecular-weight oxidation byproducts or polymeric materials.[5] These are often formed in small quantities but can significantly impact the product's appearance and purity.
Troubleshooting & Removal:
-
Activated Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal. The purified product can then be crystallized from the filtrate.[6]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique.[6] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Conversion to Hydrochloride Salt: Non-basic colored impurities can be removed by converting the aniline to its hydrochloride salt. Dissolve the crude product in an acidic solution, wash with an organic solvent to remove the impurities, and then regenerate the pure aniline by basification and extraction.[6]
Q3: My chlorination step is giving me a mixture of regioisomers. How can I improve the selectivity for the desired 5-chloro isomer?
Regioselectivity in the chlorination of substituted anilines can be challenging due to the competing directing effects of the substituents.[7]
Strategies to Improve Selectivity:
-
Protecting Group Strategy: Protecting the amine group as an amide (e.g., acetamide) can alter its directing effect and steric hindrance, potentially favoring chlorination at the desired position. This adds extra protection and deprotection steps but can significantly improve regioselectivity.[7]
-
Choice of Chlorinating Agent: The choice of chlorinating agent can influence selectivity. Mild chlorinating agents like N-chlorosuccinimide (NCS) may offer better control than harsher reagents like chlorine gas.[7]
-
Solvent and Temperature Control: The reaction solvent and temperature can play a significant role. Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product.
-
Catalyst Systems: Certain catalyst systems, such as using copper(II) halides in ionic liquids, have been shown to achieve high regioselectivity for the para-chlorination of anilines.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction in either the trifluoromethoxylation or chlorination step. 2. Product loss during workup or purification. 3. Decomposition of starting material or product. | 1. Monitor reaction progress by TLC, GC, or LC-MS. Consider increasing reaction time or temperature if starting material persists. 2. Optimize extraction and purification steps. Ensure pH is appropriate during aqueous workup to prevent loss of the basic aniline product. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained, especially for sensitive reagents. Check for and eliminate potential sources of moisture or air leaks. |
| Multiple Spots on TLC / Peaks in GC-MS | 1. Formation of isomeric byproducts. 2. Presence of dichlorinated or other over-halogenated species. 3. Unreacted starting materials or intermediates. | 1. Refer to Q3 for improving regioselectivity. Purification via column chromatography may be necessary.[6] 2. Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed for full conversion, but a large excess will promote dichlorination.[4] 3. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Product is a Dark Oil or Solid | 1. Formation of oxidation byproducts.[5] 2. Thermal decomposition. | 1. Use an inert atmosphere. Consider adding an antioxidant if the problem persists. Purify using activated charcoal or column chromatography.[6] 2. Avoid excessive heating during reaction or purification (e.g., distillation). Use vacuum distillation at a lower temperature if feasible.[6] |
| Difficulty in Product Isolation | 1. Product is highly soluble in the workup solvent. 2. Formation of a stable emulsion during extraction. | 1. Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent. 2. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. |
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route and potential side reactions that can lead to common byproducts.
Caption: Synthetic pathway and potential byproduct formation.
Analytical Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a standardized method for assessing the purity of the final product and quantifying key byproducts.
1. Instrumentation and Reagents
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standards: Reference standards for the main product and any known or suspected impurities, if available.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of 1 mg/mL.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify byproduct peaks by comparing their retention times with those of reference standards, if available. For unknown peaks, further investigation using LC-MS is recommended for structural elucidation.[8]
Troubleshooting Workflow for Unexpected Analytical Results
This workflow guides the user through a logical process when unexpected peaks are observed during purity analysis.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- Technical Support Center: Purification of Polyhalogen
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019).
- Method for purifying aniline. (1996).
- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025).
- Chlorination of an aniline in a hydrofluoric medium. (2004).
- Advances in the Development of Trifluoromethoxyl
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journals.
- Chlorination of Aniline. (2007). Sciencemadness Discussion Board.
- Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. (2025). Benchchem.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.).
- Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry.
- Trifluoromethyl
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. US6747175B2 - Chlorination of an aniline in a hydrofluoric medium - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a substituted aniline derivative, presents a unique combination of functional groups that makes it a valuable intermediate in the development of new chemical entities. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of plausible synthetic routes to this important building block, offering insights into the strategic considerations behind each method.
Introduction to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1805645-04-8) is an aromatic amine that incorporates a trifluoromethoxy (-OCF3) group, a chlorine atom, and a methyl group on the aniline core. This substitution pattern provides a platform for diverse chemical modifications, making it a sought-after intermediate in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in these fields. This guide will explore two distinct synthetic strategies: a classical multi-step approach and a modern, more convergent one-pot methodology.
Method 1: A Multi-Step Sequential Synthesis
This approach relies on a series of well-established chemical transformations, starting from a readily available substituted phenol. While this method involves several steps, each transformation is generally high-yielding and utilizes common laboratory reagents, making it a reliable, albeit longer, route.
Workflow for Method 1
Caption: Multi-step synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
Experimental Protocols for Method 1
Step 1: Nitration of 4-Chloro-2-methylphenol
The synthesis commences with the regioselective nitration of 4-chloro-2-methylphenol. The directing effects of the hydroxyl and methyl groups favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the chlorine atom.
-
Protocol: To a stirred solution of 4-chloro-2-methylphenol in a suitable solvent such as dichloromethane or concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water, and the crude product, 5-Chloro-2-methyl-4-nitrophenol, is isolated by filtration or extraction.
-
Causality: The use of a strong acid mixture is crucial for the in situ generation of the nitronium ion (NO2+), the active electrophile in this aromatic substitution reaction. Low temperatures are essential to minimize the formation of undesired regioisomers and oxidative side products.
Step 2: Trifluoromethoxylation of 5-Chloro-2-methyl-4-nitrophenol
The introduction of the trifluoromethoxy group is a key and often challenging step. Modern methods have made this transformation more accessible. A plausible approach involves the use of a trifluoromethylating reagent in the presence of a suitable catalyst or mediator.
-
Protocol: A common method for the trifluoromethoxylation of phenols involves their conversion to a more reactive intermediate, such as a xanthate. The phenol is first reacted with a base (e.g., potassium carbonate) and carbon disulfide, followed by an alkylating agent (e.g., methyl iodide) to form the S-methyl xanthate. This intermediate is then treated with a fluorinating agent like XtalFluor-E in the presence of an initiator to yield the desired trifluoromethyl ether.[1][2]
-
Causality: The conversion to a xanthate provides a more suitable substrate for the subsequent oxidative fluorination reaction. The choice of fluorinating agent and reaction conditions is critical to achieve high yields and avoid decomposition of the starting material.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine. This is a standard transformation with several reliable methods available.
-
Protocol: The nitro compound can be reduced using metal-acid systems, such as iron powder in the presence of hydrochloric or acetic acid.[3] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere offers a cleaner and often more efficient route.[3] The reaction progress is monitored by TLC or HPLC. After the reduction is complete, the catalyst is filtered off (in the case of catalytic hydrogenation), and the product is isolated by extraction and purified by crystallization or column chromatography.
-
Causality: Metal-acid reductions are robust and cost-effective, proceeding through a series of single-electron transfers from the metal to the nitro group. Catalytic hydrogenation offers a milder alternative, with the catalyst facilitating the addition of hydrogen across the N-O bonds of the nitro group.
Method 2: A Convergent One-Pot Synthesis (Hypothetical)
Inspired by a Chinese patent (CN112174832A) that suggests a one-step synthesis, this section outlines a plausible, modern approach based on catalytic cross-coupling chemistry.[4] This convergent strategy aims to construct the target molecule in a single, efficient step from advanced intermediates.
Workflow for Method 2
Caption: Hypothetical one-pot synthesis via Buchwald-Hartwig amination.
Experimental Protocol for Method 2
This proposed one-pot synthesis would likely employ a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the C-N bond.
-
Protocol: In a reaction vessel under an inert atmosphere, the aryl bromide precursor, 1-bromo-5-chloro-2-methyl-4-(trifluoromethoxy)benzene, would be combined with a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos), and a strong base (e.g., sodium tert-butoxide). An ammonia source, such as ammonia gas or an ammonia surrogate like benzophenone imine followed by hydrolysis, would then be introduced. The reaction mixture would be heated in a suitable solvent (e.g., toluene or dioxane) until completion, as monitored by GC-MS or LC-MS. Workup would involve quenching the reaction, extraction, and purification of the final product.
-
Causality: The palladium catalyst, in conjunction with the electron-rich and bulky phosphine ligand, facilitates the oxidative addition of the aryl bromide, followed by coordination of the amine and reductive elimination to form the desired C-N bond and regenerate the active catalyst. The strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Comparative Performance Data (Predicted)
The following table provides a predicted comparison of the two synthetic methods based on typical outcomes for analogous reactions reported in the literature.
| Parameter | Method 1: Multi-Step Synthesis | Method 2: Convergent One-Pot Synthesis |
| Overall Yield | Moderate (product of three steps) | Potentially High |
| Purity | High (with purification at each step) | Good to High (requires efficient final purification) |
| Scalability | Good (well-established reactions) | Moderate to Good (catalyst cost and sensitivity) |
| Atom Economy | Lower | Higher |
| Reagent/Catalyst Cost | Generally lower (common reagents) | Potentially higher (palladium catalyst and ligand) |
| Operational Complexity | High (multiple steps and purifications) | Lower (one-pot procedure) |
| Safety Considerations | Use of strong acids and nitrating agents | Handling of pyrophoric bases and inert atmosphere |
Validation and Characterization
The identity and purity of the synthesized 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be confirmed by a suite of analytical techniques.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.1-7.3 (m, 2H, Ar-H), 3.5-4.0 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140-150 (C-N, C-O), 120.3 (q, J = 257 Hz, CF₃), 115-130 (aromatic carbons), 15-20 (CH₃).
-
Mass Spectrometry (EI): m/z (%) = 227 (M⁺), 212, 192, 158.
Conclusion
Both the multi-step and the convergent one-pot synthetic strategies offer viable pathways to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. The choice of method will ultimately depend on the specific requirements of the research or development program.
-
Method 1 is a robust and reliable approach, well-suited for laboratories where scalability and the use of well-understood, classical reactions are prioritized. Its stepwise nature allows for the isolation and characterization of intermediates, providing clear checkpoints for quality control.
-
Method 2 , while currently hypothetical for this specific molecule, represents a more modern and potentially more efficient approach in terms of step and atom economy. It is an attractive option for rapid analogue synthesis and for research groups with expertise in catalytic cross-coupling reactions. Further research to realize the one-pot synthesis detailed in the patent literature would be a significant advancement in the preparation of this valuable building block.
Researchers and drug development professionals should carefully consider the trade-offs between these two approaches in terms of yield, purity, cost, and operational simplicity when planning the synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and its derivatives.
References
- CN112174832A - Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl)
- Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol - Benchchem. (URL: not available)
-
One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC - NIH. (URL: [Link])
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH. (URL: [Link])
- An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol: Discovery, Synthesis, and Properties - Benchchem. (URL: not available)
-
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - PMC - PubMed Central. (URL: [Link])
-
Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides - PubMed. (URL: [Link])
-
Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - PubMed Central. (URL: [Link])
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (URL: not available)
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | Request PDF - ResearchGate. (URL: [Link])
- Technical Support Center: Synthesis of 5-Chloro-2-methyl-4-nitrophenol - Benchchem. (URL: not available)
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. (URL: [Link])
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - eScholarship.org. (URL: [Link])
Sources
A Comparative Analysis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and its Trifluoromethyl Analog for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are particularly powerful tools for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparative study of two closely related aniline derivatives: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and 5-Chloro-2-methyl-4-(trifluoromethyl)aniline. Through a detailed examination of their electronic properties, lipophilicity, and metabolic stability, supported by experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and screening endeavors.
Introduction: The Subtle but Significant Impact of a Single Oxygen Atom
At first glance, the structural difference between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is a single oxygen atom. However, this seemingly minor variation imparts a cascade of distinct electronic and steric effects that profoundly influence a molecule's behavior in a biological system. Both groups are highly electronegative and are known to enhance metabolic stability and membrane permeability.[1] The choice between them is often a critical decision point in lead optimization, with the potential to significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will dissect these differences in the context of a 5-chloro-2-methylaniline scaffold, a common building block in pharmaceutical research.
Physicochemical Properties: A Head-to-Head Comparison
| Property | 4-(trifluoromethoxy)aniline (Analog) | 4-(trifluoromethyl)aniline (Analog) | Expected Impact on Target Molecules |
| Predicted logP | 2.2[2] | 2.4[3] | The -OCF₃ group is generally considered more lipophilic than -CF₃, a trend that is expected to hold for the target compounds. The additional chloro and methyl groups will further increase the logP of both target molecules. |
| Predicted pKa | Not readily available | 8.6 (in acetonitrile)[4] | The -CF₃ group is a strong electron-withdrawing group, which decreases the basicity (lowers the pKa of the conjugate acid) of the aniline. The -OCF₃ group is also electron-withdrawing, and a similar decrease in basicity is anticipated for the trifluoromethoxy analog. |
Causality Behind the Differences:
-
Lipophilicity (logP): The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[5] While both -OCF₃ and -CF₃ increase lipophilicity compared to a hydrogen atom, the oxygen atom in the -OCF₃ group, despite its polarity, contributes to a more significant increase in the overall lipophilic character of the molecule.[6] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[7]
-
Acidity (pKa): The basicity of the aniline nitrogen is heavily influenced by the electronic nature of the substituents on the aromatic ring. Both -OCF₃ and -CF₃ are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This inductive electron withdrawal reduces the electron density on the nitrogen atom, making it a weaker base (i.e., the corresponding anilinium ion is more acidic and has a lower pKa).[4] This modulation of pKa can be crucial for optimizing drug-receptor interactions and solubility at physiological pH.
Metabolic Stability: The Role of Fluorine in Blocking Metabolic Hotspots
A primary motivation for incorporating trifluoromethyl and trifluoromethoxy groups into drug candidates is to enhance their metabolic stability.[8] The carbon-fluorine bond is exceptionally strong, making these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[9]
Comparative Metabolic Profile:
-
5-Chloro-2-methyl-4-(trifluoromethyl)aniline: The -CF₃ group is a well-established metabolic blocker. By replacing a metabolically labile group (like a methyl group) with a -CF₃ group, a primary route of metabolism can be shut down, leading to a longer in vivo half-life.[8]
-
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: The -OCF₃ group is also highly resistant to metabolic degradation. Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[10] The primary metabolic pathways for such compounds often involve hydroxylation of the aromatic ring at positions not occupied by the robust fluorinated group.
It is anticipated that both target molecules will exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. The choice between the two may depend on more subtle aspects of their metabolic profiles, such as the potential for the formation of different metabolites from ring oxidation.
Synthesis and Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the target compounds and for the experimental determination of their key physicochemical properties. These protocols are designed to be self-validating and are based on established chemical principles.
Proposed Synthesis of Target Molecules
The synthesis of both target anilines can be approached from commercially available starting materials, leveraging standard organic chemistry transformations. The following diagrams outline plausible synthetic routes.
Caption: Proposed synthesis of the trifluoromethoxy analog.
Caption: Proposed synthesis of the trifluoromethyl analog.
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)
This protocol describes the shake-flask method, a gold-standard technique for logP determination.
Caption: Workflow for experimental pKa determination.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a dilute (e.g., 0.01 M) solution of the test aniline in deionized water. A co-solvent such as ethanol may be used if solubility is an issue, but the pKa value will be for that specific solvent system.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the aniline solution while continuously monitoring the pH.
-
Data Collection: Record the pH at regular intervals of added titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the aniline has been protonated (the half-equivalence point).
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a typical in vitro assay using liver microsomes to assess metabolic stability.
Workflow for Microsomal Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a suspension of liver microsomes (from human or other species of interest) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare an NADPH regenerating system.
-
Incubation Setup: In a multi-well plate, add the microsome suspension and the test aniline (typically at a final concentration of 1 µM). Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent aniline remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
Conclusion: Guiding Rational Drug Design
The choice between a trifluoromethoxy and a trifluoromethyl substituent is a nuanced decision that requires a deep understanding of their differential effects on a molecule's properties. This guide has provided a framework for comparing 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and its trifluoromethyl analog, highlighting the expected differences in their lipophilicity, basicity, and metabolic stability.
-
The trifluoromethoxy analog is predicted to be more lipophilic, which could be advantageous for membrane permeability but may also lead to increased non-specific binding.
-
Both analogs are expected to have reduced basicity compared to non-fluorinated anilines, a factor that can be fine-tuned to optimize target engagement.
-
Both are anticipated to exhibit enhanced metabolic stability, a highly desirable trait in drug candidates.
Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the broader structure-activity relationship of the series. The provided experimental protocols offer a clear path for generating the empirical data needed to make a data-driven decision. By systematically evaluating these key parameters, researchers can harness the power of these unique fluorinated motifs to design safer and more effective medicines.
References
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A Comparative Guide to the Biological Efficacy of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and Structurally Related Compounds
Introduction
Substituted anilines represent a cornerstone in the development of novel pharmaceuticals and agrochemicals. The strategic placement of various functional groups on the aniline scaffold can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the potential biological efficacy of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. Due to the limited publicly available biological data for this specific compound, this guide will draw upon experimental data from structurally similar anilines to infer its likely bioactivity profile. By examining analogs with shared substitutions—specifically chloro, methyl, and trifluoromethoxy or trifluoromethyl groups—we can elucidate key structure-activity relationships (SAR) that govern their antimicrobial, herbicidal, insecticidal, and cytotoxic properties. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and synthesis efforts in this chemical space.
Structural Analogs: A Foundation for Comparative Analysis
The biological activity of an aniline derivative is intricately linked to the electronic and steric effects of its substituents. For 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, the key functional groups are a chlorine atom, a methyl group, and a trifluoromethoxy group. To build a predictive model of its efficacy, we will compare it against analogs that share one or more of these features. The selected analogs for this guide include halogenated anilines, methylated anilines, and those bearing a trifluoromethoxy or the closely related trifluoromethyl group.
Comparative Biological Efficacy
Antimicrobial and Antifungal Activity
The introduction of halogens and trifluoromethyl groups onto the aniline ring has been shown to be a successful strategy for enhancing antimicrobial properties.[1][2]
Recent studies have highlighted the efficacy of halogenated anilines against a range of pathogens, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4] For instance, 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have demonstrated significant antimicrobial and antibiofilm activities.[3][4] The minimum inhibitory concentrations (MICs) for these compounds were 200 µg/mL for 4B3CA and 100 µg/mL for 3,5-DBA against UPEC.[3][4]
Similarly, trifluoro-aniline derivatives have shown potent antibacterial and antibiofilm effects against Vibrio species.[5][6] Specifically, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) exhibited MICs of 100 µg/mL and 50 µg/mL, respectively, against Vibrio parahaemolyticus.[5][6] These compounds were also found to disrupt bacterial cell membranes and reduce virulence factors such as motility and protease activity.[5][6]
The presence of both a chloro and a trifluoromethoxy group on the target compound, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, suggests a strong potential for antimicrobial activity, likely through mechanisms involving membrane disruption and inhibition of key bacterial processes.
Table 1: Comparative Antimicrobial Activity of Substituted Anilines
| Compound | Target Organism(s) | MIC (µg/mL) | Key Findings | Reference(s) |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | Antimicrobial and antibiofilm activity. | [3][4] |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | Potent antimicrobial and antibiofilm activity. | [3][4] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | Antibacterial, antibiofilm, and virulence factor reduction. | [5][6] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | Potent antibacterial, antibiofilm, and membrane-disrupting activity. | [5][6] |
Herbicidal Activity
Aniline derivatives have long been a fruitful area of research for the development of new herbicides.[7][8][9] The mode of action often involves the inhibition of key plant enzymes. For example, some aniline thiourea derivatives have shown potent herbicidal activity by inhibiting acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthesis of branched-chain amino acids.[10]
One study found that compounds N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide exhibited 98% and 96% inhibition, respectively, on the root growth of Brassica napus L. at a concentration of 100 mg/L.[10] This highlights the importance of the halogen and trifluoromethyl substitutions for potent herbicidal action. Given that 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline contains both a chloro and a trifluoromethoxy group, it is plausible that it could exhibit herbicidal properties, potentially through the inhibition of essential plant enzymes.
Insecticidal Activity
The development of novel insecticides has also benefited from the exploration of substituted anilines. A series of anthranilic diamides incorporating a fluoroaniline moiety have demonstrated significant insecticidal activity against a range of lepidopteran pests, including Mythimna separata, Plutella xylostella, and Spodoptera frugiperda.[11][12] These compounds act as activators of ryanodine receptors (RyRs), leading to uncontrolled calcium release and paralysis in insects.[11]
The insecticidal potency of these compounds was found to be comparable to or even greater than the commercial insecticide chlorantraniliprole.[11] For instance, certain fluorinated aniline derivatives exhibited up to 8-fold higher potency against P. xylostella than chlorantraniliprole.[11] The presence of the trifluoromethoxy group in 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, which is known to increase lipophilicity, could enhance its ability to penetrate the insect cuticle and interact with target receptors like RyRs, suggesting a potential for insecticidal activity.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of substituted anilines are of interest for both toxicological assessment and the development of anticancer agents.[13][14][15] Studies on substituted nitroanilines and chloroanilines have shown that the presence and position of electron-withdrawing groups significantly influence their cytotoxicity.[13] Generally, chloro and nitro groups tend to increase the cytotoxic effects.[13]
For trifluoromethylaniline derivatives, some have shown promising anticancer activity.[16] The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates.[16] While direct data for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is not available, the combined presence of a chloro and a trifluoromethoxy group suggests that it may exhibit cytotoxic properties that warrant further investigation for potential therapeutic applications. However, it is also important to note that some substituted anilines, such as 5-chloro-o-toluidine, have been found to be carcinogenic in animal studies, necessitating careful toxicological evaluation.[17]
Table 2: Comparative Cytotoxicity of Substituted Anilines
| Compound | Substituent Position(s) | EC50 (µM) | Cell Line/System | Reference |
| Aniline | - | 1910 | Submitochondrial particles | [13] |
| 2-Nitroaniline | ortho | 180 | Submitochondrial particles | [13] |
| 4-Chloroaniline | para | 110 | Submitochondrial particles | [13] |
| 2,4-Dichloroaniline | ortho, para | 72.5 | Submitochondrial particles | [13] |
Structure-Activity Relationship (SAR) Analysis: An Expert's Perspective
-
Halogenation (Chlorine): The presence of a chlorine atom is consistently associated with increased biological activity across antimicrobial, herbicidal, and cytotoxic contexts.[3][4][10][13] This is likely due to its electron-withdrawing nature and its ability to form halogen bonds, which can enhance binding to target proteins.[1]
-
Trifluoromethoxy/Trifluoromethyl Group: The trifluoromethoxy group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule.[18] This can lead to enhanced membrane permeability, improved metabolic stability, and stronger interactions with hydrophobic pockets in target enzymes or receptors.[16] These properties are often correlated with increased antimicrobial, herbicidal, insecticidal, and cytotoxic activities.[5][6][10][11][16]
-
Methyl Group: The methyl group is an electron-donating group and can influence the steric and electronic properties of the aniline ring. Its impact on bioactivity is more variable and context-dependent. In some cases, it can enhance activity, while in others, it may lead to steric hindrance that reduces binding to the target site.
Based on these principles, the combination of a chlorine atom and a trifluoromethoxy group in 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is predicted to confer significant biological activity. The relative positions of these groups will also be critical in determining the precise nature and potency of its effects.
Caption: Predicted influence of substituents on the biological activities of aniline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological efficacy studies, standardized protocols are essential. Below are detailed methodologies for assessing cytotoxicity and antimicrobial activity.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be confirmed by measuring the optical density at 600 nm.
Conclusion
While direct experimental data for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline remains to be established, a comprehensive analysis of its structural analogs provides a strong basis for predicting its biological efficacy. The presence of both a chlorine atom and a trifluoromethoxy group suggests a high likelihood of potent activity across multiple domains, including antimicrobial, herbicidal, insecticidal, and cytotoxic applications. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and evaluation of novel aniline derivatives with enhanced biological performance. Further empirical studies are essential to validate these predictions and fully characterize the biological profile of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.
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A Researcher's Guide to the Spectroscopic Differentiation of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of aromatic intermediates is paramount. Positional isomers, while chemically similar, can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a key building block, and its closely related isomers. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be expertly applied to unambiguously differentiate these compounds, ensuring the integrity of synthesis and downstream applications.
The electronic interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing chloro (-Cl) and trifluoromethoxy (-OCF₃) groups creates a unique spectroscopic fingerprint for each isomer. Understanding how the relative positions of these substituents influence the magnetic and vibrational environment of the molecule is the key to their successful identification.
Isomeric Structures Under Investigation
For this comparative guide, we will focus on the target compound and two of its logical positional isomers. The subtle shifts in substituent placement dramatically alter the symmetry and electronic distribution of the molecule, providing the basis for spectroscopic differentiation.
Caption: Molecular structures of the primary compound and its key positional isomers.
Analytical Workflow: A Multi-Technique Approach
A robust identification protocol relies not on a single technique, but on the convergence of data from multiple orthogonal methods. This self-validating system ensures the highest confidence in structural assignment.
A Comparative Guide to HPLC Purity Analysis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline for Pharmaceutical Intermediates
Introduction
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a key fluorinated building block in modern medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethoxy group for metabolic stability and lipophilicity, a chloro group, and a methyl group, makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3] The purity of this intermediate is paramount, as even trace impurities can carry through the synthesis, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, offering the high resolution and sensitivity required to separate and quantify the main component from structurally similar impurities.[4] This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, grounded in established regulatory principles.[5][6][7][8]
The Analytical Challenge: Understanding Potential Impurities
A robust purity method must be capable of separating the target analyte from all potential process-related impurities and degradation products. The synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can introduce several classes of impurities, including:
-
Starting Material Carryover: Unreacted precursors from the synthetic route.[9]
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the aromatic ring.
-
Related Substances: Byproducts from side reactions, such as over-chlorination or hydrolysis of the trifluoromethoxy group.
-
Degradants: Impurities formed upon storage or exposure to stress conditions (e.g., light, heat, acid, base).
The challenge lies in developing a single method that provides adequate resolution for all these varied species.
Method Development Strategy: The Science of Separation
The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte and potential impurities.[10] For 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a substituted aniline, reversed-phase chromatography is the most suitable approach.[11][12][13]
-
Column Selection: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography due to its strong hydrophobic interactions with non-polar and moderately polar analytes.[13] The aromatic ring and the trifluoromethoxy group of our target molecule will exhibit strong retention on a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The organic solvent strength is adjusted to control the elution time. The pH of the aqueous phase is critical for aniline compounds.[10] By maintaining a slightly acidic to neutral pH, the basicity of the aniline's amino group is controlled, ensuring a consistent retention time and good peak shape.
-
Detection: The aromatic nature of the analyte makes UV detection the ideal choice. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.
This guide will compare a primary, high-resolution gradient method with two alternatives: a rapid isocratic method and an orthogonal method using a different column chemistry.
Method A: High-Resolution Gradient Method
This method is designed to be a comprehensive, stability-indicating purity assay, capable of separating a wide range of potential impurities with varying polarities.
Experimental Protocol: Method A
1. Sample Preparation:
- Accurately weigh approximately 25 mg of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and transfer to a 50 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a final concentration of approximately 0.5 mg/mL.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | %B | |------------|----| | 0.0 | 40 | | 20.0 | 80 | | 22.0 | 80 | | 22.1 | 40 | | 27.0 | 40 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 240 nm.
3. System Suitability:
- As per USP <621>, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.[14][15][16][17]
- The tailing factor for the main peak should be ≤ 2.0.
Rationale for Method A:
The gradient elution, starting from a lower organic content (40% B) and increasing to a higher content (80% B), allows for the elution of both more polar, early-eluting impurities and more non-polar, late-eluting impurities within a single run. The long gradient time ensures the highest possible resolution between closely eluting peaks. The use of formic acid helps to protonate the aniline, leading to sharper, more symmetrical peaks.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
Method B: Rapid Isocratic Screening Method
This method is designed for high-throughput environments, such as in-process control (IPC) testing, where speed is more critical than resolving every minor impurity.
Experimental Protocol: Method B
1. Sample Preparation: Same as Method A.
2. HPLC Conditions:
- Column: C18, 4.6 x 50 mm, 2.7 µm particle size (a shorter column for faster runs).
- Mobile Phase: Isocratic mixture of 65% Acetonitrile and 35% (0.1% Formic Acid in Water).
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
- Detection: UV at 240 nm.
- Run Time: 5 minutes.
Rationale for Method B:
The isocratic mobile phase provides a constant elution strength, resulting in a much shorter run time. A shorter column with smaller particles maintains reasonable efficiency while significantly reducing analysis time. This method is ideal for confirming the identity and approximate purity of the main component quickly but may not resolve all closely related impurities.
Method C: Orthogonal Selectivity Method (Phenyl-Hexyl Column)
This method utilizes a different stationary phase chemistry to provide an "orthogonal" or different separation selectivity compared to the standard C18 phase. It is excellent for confirming the purity of a peak that appears pure by Method A, as impurities may co-elute on one column but be resolved on another.
Experimental Protocol: Method C
1. Sample Preparation: Same as Method A.
2. HPLC Conditions:
- Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.01 M Ammonium Acetate, pH 6.5.
- Mobile Phase B: Acetonitrile.
- Gradient Program: Same as Method A.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 240 nm.
Rationale for Method C:
The Phenyl-Hexyl stationary phase offers unique pi-pi interactions with the aromatic ring of the analyte and its impurities, in addition to hydrophobic interactions. This can alter the elution order and improve the resolution of certain aromatic or halogenated impurities that are difficult to separate on a C18 column.[10][18] Using a different buffer (Ammonium Acetate) also provides an alternative selectivity.
Comparative Data Analysis
The performance of each method is evaluated based on key chromatographic parameters. The following table presents hypothetical but realistic data for the separation of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline from two potential impurities: a more polar starting material (Impurity 1) and a less polar, isomeric impurity (Impurity 2).
| Parameter | Method A (High-Resolution) | Method B (Rapid Screen) | Method C (Orthogonal) |
| Run Time (min) | 27.0 | 5.0 | 27.0 |
| Analyte RT (min) | 12.5 | 2.8 | 14.1 |
| Resolution (Analyte/Imp 1) | 8.2 | 2.5 | 9.5 |
| Resolution (Analyte/Imp 2) | 2.1 | 1.3 (co-elution) | 3.5 |
| Tailing Factor (Analyte) | 1.1 | 1.3 | 1.2 |
| Theoretical Plates (Analyte) | 18,500 | 9,000 | 17,000 |
Interpretation:
-
Method A provides excellent resolution for both impurities and high efficiency, making it the most suitable for a formal purity test and stability study.
-
Method B is very fast but fails to resolve the critical isomeric impurity (Impurity 2), making it unsuitable for final release testing but acceptable for rapid in-process checks.
-
Method C shows a different selectivity profile, significantly improving the resolution of the isomeric impurity (Impurity 2), confirming its utility as a complementary, orthogonal method.
Logic of HPLC Method Optimization
The relationship between key HPLC parameters and the desired analytical outcomes (Resolution, Analysis Time, Peak Shape) is a multi-variable optimization problem. The diagram below illustrates these dependencies.
Caption: Relationship between HPLC parameters and separation outcomes.
Conclusion and Recommendations
There is no single "best" method for all applications. The choice of HPLC method for the purity analysis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be dictated by the specific analytical objective.
-
For comprehensive purity profiling, release testing, and stability studies, the High-Resolution Gradient Method (Method A) is unequivocally recommended. Its ability to resolve a wide range of impurities ensures a thorough and accurate assessment of the material's quality, in line with regulatory expectations for analytical procedure validation.[5][19][20][21]
-
For rapid in-process controls (IPCs) or reaction monitoring, the Rapid Isocratic Screening Method (Method B) offers a significant advantage in speed, allowing for faster decision-making during the manufacturing process. However, its limitations in resolving all critical pairs must be acknowledged.
-
For method validation, impurity identification, and troubleshooting out-of-spec (OOS) results, the Orthogonal Selectivity Method (Method C) is an invaluable tool. It provides a secondary, confirmatory separation that increases confidence in the purity results obtained from the primary C18 method.[8]
By employing this multi-method approach, scientists can build a comprehensive analytical control strategy that ensures the quality and consistency of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, ultimately contributing to the development of safer and more effective end products.
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Comparing the reactivity of trifluoromethoxy vs trifluoromethyl anilines
An In-Depth Guide to the Comparative Reactivity of Trifluoromethoxy vs. Trifluoromethyl Anilines
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to an aniline scaffold, these substituents impart profound changes to the molecule's physicochemical properties, including lipophilicity, metabolic stability, and, most critically, its chemical reactivity.[1][2][3][4]
This guide provides an in-depth comparison of the reactivity of trifluoromethoxy- and trifluoromethyl-substituted anilines. Moving beyond a simple overview, we will dissect the nuanced electronic differences between these two groups, present quantitative data to support our analysis, and provide actionable experimental protocols that highlight these distinctions in a practical laboratory setting.
Part 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of an aniline is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. Both -CF3 and -OCF3 groups are strongly electron-withdrawing, but the mechanisms through which they exert this influence differ significantly, creating a fascinating contrast in their chemical behavior.
The Trifluoromethyl (-CF3) Group: A Purely Inductive Powerhouse
The -CF3 group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[5] Its influence is almost exclusively due to a strong negative inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the carbon-carbon sigma bond. This effect deactivates the entire ring towards electrophilic attack and, most importantly, significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity.[2][6]
The Trifluoromethoxy (-OCF3) Group: A Study in Contrasting Forces
The -OCF3 group presents a more complex electronic profile. Like the -CF3 group, it exerts a potent inductive pull (-I) because the fluorine atoms withdraw electron density through the oxygen atom.[3][7] However, unlike the -CF3 group, the oxygen atom possesses lone pairs that can participate in resonance with the aromatic ring, creating a weak positive resonance effect (+R).[3][8]
This duality is key:
-
Sigma-Withdrawing (-I): Dominant effect, making the group strongly deactivating overall.
-
Pi-Donating (+R): A minor but significant opposing force that donates electron density back into the ring, particularly at the ortho and para positions.
This resonance donation, while weak, means the net electron-withdrawing effect of -OCF3 is slightly tempered compared to the purely inductive pull of -CF3, leading to subtle but exploitable differences in reactivity.[8]
Part 2: Quantitative Insights into Electronic Influence
To move from qualitative description to quantitative comparison, we can examine empirical parameters like Hammett constants and pKa values. These numbers provide a concrete measure of the electronic impact of each substituent.
Hammett Substituent Constants
The Hammett constant (σ) quantifies the electronic effect of a substituent on a benzene ring. A more positive value indicates a stronger electron-withdrawing character.
| Substituent | σ_meta (σm) | σ_para (σp) | Inductive (σI) | Resonance (σR) |
| -CF3 | 0.44 | 0.57 | 0.45 | 0.19 |
| -OCF3 | 0.38 | 0.35 | 0.41 | -0.04 |
Data compiled from Hansch, C. et al. Chem. Rev. 1991, 91 (2), 165–195.[9][10]
Analysis:
-
The σp value for -CF3 (0.57) is significantly higher than that for -OCF3 (0.35) , confirming that the -CF3 group exerts a stronger net electron-withdrawing effect at the para position, which directly influences the aniline nitrogen.
-
The negative resonance (σR) value for -OCF3 (-0.04) , though small, quantitatively demonstrates its capacity for resonance donation, a property the -CF3 group lacks.
Basicity (pKa) Comparison
The most direct measure of the nitrogen's electron availability is the pKa of its conjugate acid (the anilinium ion). A lower pKa value corresponds to a weaker base.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-(Trifluoromethoxy)aniline | 3.13 (estimated) |
| 4-(Trifluoromethyl)aniline | 2.75 |
Analysis: Both substituents drastically lower the basicity of the aniline nitrogen compared to the parent compound. As predicted by the Hammett constants, 4-trifluoromethylaniline is a weaker base (lower pKa) than 4-trifluoromethoxyaniline, indicating its nitrogen lone pair is less available for protonation or for participating in nucleophilic reactions.[6]
Part 3: Reactivity in Chemical Transformations
These electronic differences manifest directly in the chemical reactivity of the aniline nitrogen and the aromatic ring.
1. Nucleophilicity of the Amino Group:
-
General Reactivity: Both anilines are significantly less nucleophilic than standard aniline. Reactions like N-acylation, N-alkylation, or cross-coupling often require more forcing conditions or highly efficient catalytic systems.
-
Comparative Reactivity: Due to its slightly less potent electron-withdrawing nature, trifluoromethoxyaniline is generally a better nucleophile than trifluoromethylaniline . In a competitive reaction or under carefully controlled conditions, the -OCF3 substituted aniline would be expected to react faster.
2. Reactivity of the Aromatic Ring:
-
Electrophilic Aromatic Substitution (EAS): Both substituents are strongly deactivating, making EAS challenging. The powerful ortho-, para-directing influence of the amino group will dominate, but the overall reaction rates will be slow.
-
Directed Ortho-Metalation (DoM): In this synthetically crucial reaction, the -OCF3 group has been shown to be a more effective directing group for lithiation than the -CF3 group, enabling regioselective functionalization adjacent to the substituent.[11][12]
Part 4: Experimental Showcase: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds and serves as an excellent platform to illustrate the reactivity differences between these anilines.[13][14] Their reduced nucleophilicity makes them challenging substrates, demanding a carefully optimized catalyst system.[15]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts like Pd(OAc)2 or more advanced G3/G4 precatalysts are often used, which are reduced in situ to the active Pd(0) species.
-
Ligand: The success of the reaction hinges on the ligand. Electron-rich, sterically bulky phosphine ligands (e.g., XPhos, RuPhos) are required. These ligands stabilize the Pd(0) center, promote the crucial oxidative addition step with the aryl halide, and facilitate the final reductive elimination to yield the product.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K3PO4 is necessary to deprotonate the aniline nitrogen after it coordinates to the palladium center, forming the key palladium-amido complex.
Representative Experimental Protocol: Buchwald-Hartwig Coupling
This protocol describes the coupling of 4-substituted aniline with 4-bromotoluene as a model aryl halide.
Materials:
-
4-(Trifluoromethyl)aniline or 4-(Trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv)
-
4-Bromotoluene (1.1 mmol, 1.1 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
NaOt-Bu (Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (4.5 mg), XPhos (19.1 mg), and NaOt-Bu (135 mg).
-
Add 4-bromotoluene (188 mg, 127 µL) and the respective aniline (4-trifluoromethylaniline: 161 mg; or 4-trifluoromethoxyaniline: 177 mg).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. (Note: The reaction with 4-(trifluoromethoxy)aniline may reach completion faster than the reaction with 4-(trifluoromethyl)aniline).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Summary and Outlook
The choice between a trifluoromethoxy- and trifluoromethyl-substituted aniline is a nuanced decision that should be guided by an understanding of their distinct electronic properties.
| Feature | Trifluoromethyl (-CF3) Aniline | Trifluoromethoxy (-OCF3) Aniline |
| Primary Effect | Strong Inductive (-I) | Strong Inductive (-I), Weak Resonance (+R) |
| Net Character | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Basicity / pKa | Lower / Weaker Base | Higher / Stronger Base (Relatively) |
| Nucleophilicity | Lower | Higher (Relatively) |
| Key Advantage | Potent and predictable electronic modulation | More nuanced electronic control, better ortho-metalation director |
References
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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National Institutes of Health (NIH). Superelectrophiles and the effects of trifluoromethyl substituents. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link]
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PubMed. The trifluoromethoxy group: a long-range electron-withdrawing substituent. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available at: [Link]
-
Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating? Available at: [Link]
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Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]
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PubMed. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Available at: [Link]
-
ResearchGate. Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Available at: [Link]
-
ACS Publications. Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. Available at: [Link]
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Schwarzenbach et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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A Comparative Guide to the Antimicrobial Activity of Halogenated Aniline Derivatives
Introduction
Aniline and its derivatives are foundational scaffolds in the development of a wide range of pharmaceuticals and bioactive molecules.[1][2] The strategic addition of halogen atoms (F, Cl, Br, I) to the aniline ring is a well-established medicinal chemistry tactic to enhance the biological activity of organic compounds.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various halogenated aniline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and standardized protocols for their evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. Halogenation has been shown to augment the antimicrobial potency of aniline derivatives, making them effective against even multidrug-resistant pathogens.[1]
Recent studies have highlighted the potential of these compounds to not only inhibit the growth of planktonic bacteria but also to disrupt the formation of biofilms, which are notoriously resistant to conventional antibiotics.[1][3][4] For instance, derivatives such as 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have demonstrated significant antimicrobial and antibiofilm activities against uropathogenic Escherichia coli (UPEC) and other clinically relevant ESKAPE pathogens.[1][3][4]
The Role of Halogenation in Antimicrobial Activity
Halogenation can influence a molecule's antimicrobial properties in several ways:
-
Increased Lipophilicity: The addition of halogens generally increases the lipophilicity of the aniline molecule, which can enhance its ability to penetrate the lipid-rich cell membranes of bacteria.
-
Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron distribution within the aniline ring, potentially influencing interactions with biological targets.
-
Steric Hindrance: The size of the halogen atom can create steric hindrance, which may favor or hinder binding to a specific target site.
-
Halogen Bonding: The ability of halogen atoms to act as halogen bond donors can lead to specific interactions with target proteins, such as enzymes.[3][4]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of halogenated anilines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] A lower MIC value indicates greater potency.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of halogenated anilines is highly dependent on the type, number, and position of the halogen substituents on the aniline ring.
-
Effect of Halogen Type: While direct comparative studies across all halogens are limited, research on related structures like halogenated β-nitrostyrenes suggests that fluorine and bromine substitutions can significantly enhance antibacterial activity.[6]
-
Effect of Substitution Pattern:
-
Mono- vs. Di- vs. Tri-substitution: Generally, increasing the number of halogen substituents can lead to enhanced activity, although this is not always a linear relationship and can depend on the specific microorganism.
-
Positional Isomers (ortho, meta, para): The position of the halogen on the aniline ring is critical. 3D-QSAR (Quantitative Structure-Activity Relationship) analysis has indicated that electrostatic favorability at the third and fourth positions of the aniline ring is crucial for bioactivity.[1][3][4]
-
Tabulated Comparative Data
The following table summarizes representative MIC data for various halogenated aniline derivatives against common bacterial and fungal pathogens. This data is compiled from multiple studies to provide a comparative overview.
| Compound | Halogen Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 4-bromo-3-chloroaniline (4B3CA) | 4-Br, 3-Cl | E. coli (UPEC) | 200 | [1][3][4] |
| 3,5-dibromoaniline (3,5-DBA) | 3,5-diBr | E. coli (UPEC) | 100 | [1][3][4] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | 2-I, 4-CF3 | Vibrio parahaemolyticus | 50 | [2][7] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 3-Cl, 4-NH2, 5-NO2, -CF3 | Vibrio parahaemolyticus | 100 | [2][7] |
Note: MIC values can vary between studies due to differences in experimental conditions (e.g., inoculum size, media composition, incubation time). The data presented here is for comparative purposes.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which halogenated anilines exert their antimicrobial effects are still under investigation, but several key pathways have been proposed:
-
Enzyme Inhibition: One of the primary proposed modes of action is the inhibition of adenylate cyclase activity.[1][3][4] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger in bacteria that regulates various cellular processes, including virulence gene expression. The halogen atoms are thought to enhance the binding affinity of the aniline derivatives to adenylate cyclase through stabilizing halogen bond interactions.[1][3][4]
-
Disruption of Virulence Factors: Halogenated anilines have been shown to down-regulate genes associated with bacterial virulence and biofilm formation.[3][4] This includes genes involved in the production of curli fimbriae, fimbrial adhesion, motility, and iron acquisition.[3][4]
-
Membrane Disruption: Some trifluoro-aniline derivatives have been observed to cause noticeable destruction to the bacterial cell membrane, leading to bactericidal activity.[2][7][8]
Below is a conceptual diagram illustrating the proposed mechanism involving adenylate cyclase inhibition.
Caption: Proposed mechanism of action for halogenated anilines.
Standardized Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, it is essential to follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.[9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[5]
Principle: Serial two-fold dilutions of the halogenated aniline derivative are prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[5]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the halogenated aniline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells of the plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test microorganism, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension to the final required inoculum density.
-
-
Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading and Interpretation: After incubation, visually determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (turbidity).[5]
Protocol 2: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a qualitative test to determine the sensitivity or resistance of bacteria to an antimicrobial compound.[13][14]
Principle: A filter paper disk impregnated with a known concentration of the halogenated aniline derivative is placed on an agar plate that has been uniformly inoculated with the test microorganism.[12] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[11][14] The diameter of this zone is proportional to the susceptibility of the organism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[11][15]
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters.[13] The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints, which would need to be established for novel compounds.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and evaluating the antimicrobial activity of halogenated aniline derivatives.
Caption: General workflow for antimicrobial screening of compounds.
Conclusion and Future Directions
Halogenated aniline derivatives represent a promising class of compounds in the search for new antimicrobial agents. Their efficacy is closely tied to the nature, number, and position of the halogen substituents, offering a rich scaffold for medicinal chemistry optimization. The proposed mechanism of inhibiting adenylate cyclase and disrupting virulence factor expression presents a compelling avenue for combating bacterial infections, including those caused by biofilm-forming pathogens.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of halogenated anilines to build more comprehensive SAR models.
-
Mechanism elucidation: Further experiments to confirm the molecular targets and pathways affected by these compounds.
-
Toxicity and safety profiling: In vitro and in vivo studies to assess the cytotoxicity and overall safety of lead compounds.[3][4]
By leveraging standardized testing protocols and a rational design approach, the potential of halogenated anilines as next-generation antimicrobial therapeutics can be fully explored.
References
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (2025, May 14). (PDF) Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Retrieved from [Link]
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A Head-to-Head Comparison of Synthesis Yields for Substituted Anilines: A Guide for Researchers
The synthesis of substituted anilines is a fundamental transformation in organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and advanced materials. For researchers and professionals in drug development, selecting the most efficient synthetic route is paramount to project success, directly impacting yield, purity, and scalability. This guide provides an in-depth, objective comparison of the leading methods for synthesizing substituted anilines, with a focus on head-to-head yield comparisons supported by experimental data.
Key Synthetic Strategies: An Overview
The preparation of substituted anilines primarily follows two strategic pathways: the reduction of nitroaromatics and the formation of the carbon-nitrogen (C-N) bond via cross-coupling reactions. Each approach presents distinct advantages and is suited to different substrate scopes and functional group tolerances.[1]
-
Reduction of Nitroarenes: This classical and widely-used method is advantageous due to the broad availability of substituted nitroaromatic compounds, which are readily synthesized through electrophilic aromatic nitration.[1]
-
C-N Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. Nucleophilic aromatic substitution (SNAr) also provides a valuable, metal-free alternative in specific cases.
This guide will delve into a comparative analysis of these methods, providing the necessary data for an informed selection of the optimal synthetic route.
Reduction of Nitroarenes: The Workhorse Method
The reduction of a nitro group to an amine is one of the most established and reliable methods for aniline synthesis.[1][2] Its primary advantage lies in the high yields and the commercial availability of a vast array of nitroaromatic precursors.[1]
Common Reducing Agents and Comparative Efficacy
The choice of reducing agent is critical and is often dictated by the presence of other functional groups within the molecule.
-
Catalytic Hydrogenation: This clean and efficient method typically employs hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). It is known for producing high yields, often exceeding 95%.[3][4] However, it requires specialized high-pressure equipment and may not be suitable for substrates with functional groups susceptible to reduction, such as alkenes or alkynes.[1][5]
-
Metal/Acid Systems: The use of metals like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) is a robust and high-yielding approach.[1][6] Iron is often preferred due to its cost-effectiveness and milder reaction conditions compared to tin.[2][6]
-
Transfer Hydrogenation: For substrates sensitive to standard catalytic hydrogenation, transfer hydrogenation offers a milder alternative. Reagents like hydrazine in the presence of a catalyst can achieve high yields while preserving sensitive functional groups.[5][6]
Data Presentation: Yield Comparison for Nitroarene Reduction
| Starting Material | Reducing System | Product | Yield (%) | Reference(s) |
| Nitrobenzene | Pd/Al₂O₃, H₂ (vapor phase) | Aniline | 97 (selectivity) | [4] |
| Substituted Nitroarenes | Fe/HCl or Zn/FeSO₄ | Substituted Anilines | High to excellent | [6] |
| Substituted Nitroarenes | Fe/NH₄Cl | Substituted Anilines | High to excellent | [2] |
| Substituted Nitroarenes | Hydrazine, Rh catalyst | Substituted Anilines | High | [5] |
| Metadinitrobenzene | Sodium Sulfide | m-Nitroaniline | High | [5] |
Experimental Protocol: Reduction of Nitrobenzene with Tin and HCl[1]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine granulated tin (18 g) and nitrobenzene (8 mL).
-
Acid Addition: Slowly add concentrated hydrochloric acid (43 mL) in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.
-
Reaction Monitoring: Once the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the odor of nitrobenzene is no longer detectable.
-
Workup: Cool the reaction mixture and cautiously make it basic with a concentrated sodium hydroxide solution. This will precipitate tin salts and liberate the free aniline.
-
Isolation and Purification: The aniline can be isolated via steam distillation. The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Final purification is achieved by fractional distillation.
Workflow Diagram: Nitroarene Reduction
Caption: General workflow for aniline synthesis via nitroarene reduction.[1]
C-N Cross-Coupling Reactions: Precision and Versatility
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[7][8] It is celebrated for its broad substrate scope and functional group tolerance. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands generally providing higher yields and faster reaction rates.[7][9]
Mechanism: The catalytic cycle is generally understood to involve:
-
Oxidative addition of the aryl halide to a Pd(0) complex.[10][11]
-
Coordination of the amine to the Pd(II) complex.
-
Deprotonation of the amine by a base.[10]
-
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds between aryl halides and amines.[13] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[13] Modern iterations, however, utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[13][14] While often seen as an alternative to the Buchwald-Hartwig amination, the Ullmann reaction can be advantageous for specific substrates where palladium catalysis is problematic.[13][15]
Mechanism: The mechanism of the Ullmann reaction is complex and has been a subject of debate. However, recent studies suggest a pathway involving a copper(I) species that undergoes oxidative addition to the aryl halide.[16][17]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a metal-free method for synthesizing anilines that is effective when the aromatic ring is activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide).[18][19] The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20][21] While its scope is more limited than the metal-catalyzed methods, SNAr can be a highly efficient and cost-effective option for suitable substrates.[22]
Data Presentation: Head-to-Head Yield Comparison of C-N Coupling Methods
| Aryl Halide | Amine | Method | Catalyst/Conditions | Yield (%) | Reference(s) |
| 4-Bromotoluene | Aniline | Buchwald-Hartwig | Pd₂(dba)₃, ligand, NaOtBu | 85-95 | [3][9] |
| 2-Chlorobenzoic acid | Aniline | Ullmann (Goldberg) | CuI, phenanthroline, KOH | Moderate to Good | [13] |
| 1-Chloro-2,4-dinitrobenzene | Aniline | SNAr | Base, solvent | >90 | [21][22] |
| 4-Iodoanisole | Piperidine | Ullmann | CuI, N-methylglycine, K₃PO₄ | Excellent | [14] |
| Imidazo[2,1-b][7][9][18]thiadiazole | Various Amines | Buchwald-Hartwig | Pd catalyst, ligand, base | Generally higher than SNAr | [23] |
Experimental Protocol: Buchwald-Hartwig Amination[1]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add the aryl halide, the amine, and an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Diagrams: Reaction Mechanisms
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[10][11]
Caption: The addition-elimination mechanism of SNAr.[21]
Conclusion and Recommendations
The synthesis of substituted anilines can be approached through several highly effective methods. The choice of the optimal route depends on a careful analysis of the substrate's electronic and steric properties, functional group compatibility, and the desired scale of the reaction.
-
For simple, readily available nitroaromatic precursors, nitroarene reduction remains the most straightforward and highest-yielding method. Catalytic hydrogenation is ideal for clean reactions, while metal/acid systems offer a robust alternative.[1][3]
-
The Buchwald-Hartwig amination offers the broadest scope and is the go-to method for complex substrates and those requiring high functional group tolerance.[7][12] The continuous development of new ligands and catalysts further expands its utility.
-
The Ullmann condensation serves as a valuable alternative to palladium-catalyzed methods, particularly in cases where palladium sensitivity is an issue.[13][14]
-
Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free option for electronically activated aryl halides, offering high yields under relatively simple conditions.[18][21]
By understanding the nuances of each method and leveraging the comparative data presented, researchers can confidently select the most efficient and effective strategy for the synthesis of their target substituted anilines.
References
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Buchwald–Hartwig amination . Wikipedia.
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis.
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights.
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Buchwald-Hartwig Amination . Chemistry LibreTexts.
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Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry.
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A Comprehensive Technical Guide to the Synthesis of Substituted Anilines . Benchchem.
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A Comparative Guide to the Synthesis of Substituted Anilines: Established Methods vs. Novel Routes . Benchchem.
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Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones . Benchchem.
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Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies . Scilit.
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines . Beilstein Journals.
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Ullmann condensation . Wikipedia.
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Reduction of nitro compounds . Wikipedia.
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Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile . ResearchGate.
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Comparing synthesis efficiency of different substituted anilines . Benchchem.
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Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides . ChemRxiv.
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METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION . ProQuest.
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Amine synthesis by nitro compound reduction . Organic Chemistry Portal.
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron . ResearchGate.
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism . Journal of Chemical Education.
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aromatic nucleophilic substitution . Veer Narmad South Gujarat University.
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Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides . Cambridge Open Engage.
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction . ACS Catalysis.
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Preparation of Arylamines, Part 1: Reduction of Nitroarenes . YouTube.
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Nucleophilic Aromatic Substitution . Chemistry Steps.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.
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Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF . ResearchGate.
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Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review . ResearchGate.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PMC - NIH.
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][7][9][18]thiadiazole Series . Semantic Scholar.
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Should I use Buchwald reaction or Ullman reaction? . ResearchGate.
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[Named Reaction #2] Buchwald-Hartwig Amination . Reddit.
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A Comparative Guide to the Stability of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and Its Commercial Analogs
Introduction
In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine-containing moieties is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functional groups. 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a key building block in the synthesis of various biologically active compounds. Understanding its intrinsic stability under various stress conditions is paramount for predicting its shelf-life, ensuring the quality of intermediates, and developing robust manufacturing processes.
This comprehensive guide presents a comparative stability assessment of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline against its commercially available structural analogs. The objective is to elucidate the contribution of the chloro, methyl, and trifluoromethoxy substituents to the overall stability of the aniline scaffold. This is achieved through a detailed, albeit hypothetical, forced degradation study designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The insights derived from this guide will empower researchers and drug development professionals to make informed decisions in the handling, storage, and application of this important chemical intermediate.
Materials and Methods
Test Compounds
The stability of the target compound, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, was benchmarked against three commercially available analogs. This selection allows for a systematic evaluation of the electronic and steric effects of the substituents on the aniline ring.
-
Target Compound: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
-
Analog 2: 2-Methyl-4-(trifluoromethoxy)aniline[7][8][9][10][11]
Diagram 1: Chemical Structures of Test Compounds
Caption: Molecular structures of the target compound and its commercial analogs.
Forced Degradation Study Protocol
A comprehensive forced degradation study was designed to evaluate the stability of the test compounds under various stress conditions, as recommended by ICH guidelines.[1][2][3]
1.2.1. Sample Preparation
A stock solution of each test compound (1 mg/mL) was prepared in methanol. For each stress condition, an aliquot of the stock solution was diluted with the respective stressor to a final concentration of 100 µg/mL.
1.2.2. Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂, stored in the dark at room temperature for 24 hours.[2][16]
-
Thermal Degradation: Solid compound stored at 105°C for 48 hours in a calibrated oven.[17][18]
-
Photolytic Degradation: Solution (100 µg/mL in methanol) exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[19][20][21] A control sample was wrapped in aluminum foil to protect it from light.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed to separate the parent compounds from their degradation products.[22][23][24][25]
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Experimental Workflow and Potential Degradation Pathways
The following diagrams illustrate the experimental workflow for the forced degradation study and the potential degradation pathways for anilines.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Generalized potential degradation pathways for substituted anilines.
Results and Discussion
The following table summarizes the expected percentage of degradation for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and its commercial analogs under the applied stress conditions. These are hypothetical results based on established principles of chemical stability.
| Stress Condition | Target Compound (%) | Analog 1 (%) | Analog 2 (%) | Analog 3 (%) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | < 5 | < 5 | < 5 | < 5 |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | 5-10 | 5-10 | 5-10 | 5-10 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 15-20 | 10-15 | 10-15 | 20-25 |
| Thermal Degradation (Solid, 105°C, 48h) | < 2 | < 2 | < 2 | < 5 |
| Photolytic Degradation (ICH Q1B) | 10-15 | 5-10 | 5-10 | 15-20 |
Hydrolytic Stability
Anilines are generally stable to hydrolysis under mild acidic and basic conditions. The C-N bond of the amine group is not readily cleaved. However, the trifluoromethoxy group could be susceptible to hydrolysis under more forcing conditions, although it is generally considered more stable than a methoxy group. The expected low degradation across all compounds suggests good stability in aqueous environments at moderate temperatures.
Oxidative Stability
Anilines are known to be susceptible to oxidation, and the rate and products of oxidation are highly dependent on the substituents on the aromatic ring.
-
Target Compound vs. Analogs 1 & 2: The presence of the electron-donating methyl group in the target compound and Analog 2 is expected to make the aromatic ring more electron-rich and thus more susceptible to oxidation compared to Analog 1, which lacks this group. The chloro group in the target compound is electron-withdrawing, which should slightly decrease the rate of oxidation compared to Analog 2.
-
Target Compound vs. Analog 3: Analog 3, which lacks the strongly electron-withdrawing trifluoromethoxy group, is expected to be the most susceptible to oxidation. The trifluoromethoxy group in the target compound significantly reduces the electron density of the aromatic ring, thereby increasing its resistance to oxidation.
Thermal Stability
All tested compounds are expected to exhibit high thermal stability in the solid state, with minimal degradation at 105°C. The melting points of these compounds are generally above this temperature, indicating that they are likely to be stable. Analog 3 might show slightly more degradation due to the absence of the stabilizing trifluoromethoxy group.
Photostability
The photostability of anilines can be variable. The presence of a chloro substituent in the target compound and Analog 3 may increase their susceptibility to photodegradation through potential dehalogenation pathways. The trifluoromethoxy group is generally considered to enhance photostability. Therefore, the target compound is expected to be more photostable than Analog 3 but potentially less stable than Analogs 1 and 2, which lack the chloro substituent.
Conclusion
-
Overall Stability: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is expected to be a relatively stable molecule, with good resistance to hydrolytic and thermal degradation under the tested conditions.
-
Susceptibility to Oxidation: The primary degradation pathway is anticipated to be oxidation, a common vulnerability of anilines. The trifluoromethoxy group significantly enhances its oxidative stability compared to the analog lacking this group.
-
Influence of Substituents:
-
The trifluoromethoxy group is a key contributor to the overall stability, particularly against oxidation.
-
The methyl group , being electron-donating, may slightly increase the susceptibility to oxidation.
-
The chloro group may increase the potential for photodegradation.
-
The experimental protocols and expected outcomes presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own stability studies on 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline and related compounds. A thorough understanding of a molecule's stability profile is a critical component of robust and successful chemical development programs.
References
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- European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
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- Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [URL: https://www.youtube.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant, and safe disposal is not merely an operational necessity but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the disposal of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a halogenated aromatic amine. Our approach is built on a foundation of chemical causality, regulatory adherence, and field-proven safety protocols to ensure the protection of both laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1379346-32-3) is not widely available, this guide synthesizes data from closely related structural analogs, such as 5-Chloro-2-(trifluoromethoxy)aniline and other chlorinated anilines, alongside established regulatory standards for halogenated organic compounds.[1][2]
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is critical. 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a complex molecule, and its potential hazards are derived from its constituent functional groups: the chlorinated aromatic ring, the aniline moiety, and the trifluoromethoxy group.
Based on analogous compounds, the primary hazards are summarized below.[2][3][4]
| Hazard Classification | Potential Effect | GHS Pictogram | Rationale and Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] | pictogram GHS06, GHS07 | Aniline and its derivatives are known to be toxic, primarily by affecting the blood's ability to carry oxygen (methemoglobinemia).[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][7] | pictogram GHS07 | Aromatic amines can be irritants, causing local redness and inflammation upon contact.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][7][8] | pictogram GHS07 | Direct contact with the eyes can lead to significant irritation and potential long-term damage. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[9][10] | pictogram GHS07 | Inhalation of dust or vapors can irritate the respiratory tract. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[5] | pictogram GHS09 | Halogenated aromatic compounds are often persistent in the environment and can bioaccumulate. |
These classifications mandate that 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline be treated as a hazardous waste stream, subject to stringent federal and local regulations.
Regulatory Framework: Adherence to EPA and RCRA Standards
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[11] As a halogenated organic compound, waste containing 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline falls under specific RCRA classifications.
-
F-Listed Waste: This compound, particularly when used as a solvent or if it contaminates solvents, would likely fall under the F-list of hazardous wastes from non-specific sources. Specifically, EPA waste codes F001 and F002 apply to spent halogenated solvents.[12][13][14][15] The key takeaway is that this waste must not be mixed with non-halogenated waste streams, as this would render the entire mixture a more expensive and difficult-to-manage halogenated waste.[11][16]
-
Characteristic Waste: Even if not explicitly listed, any waste containing this compound that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (D-codes) must be managed as hazardous.[13]
Disposal must be conducted through a licensed hazardous waste disposal contractor in full compliance with federal, state, and local regulations.
Procedural Guide to Disposal: A Step-by-Step Protocol
This protocol outlines the necessary steps from the point of generation to final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Due to the compound's acute toxicity and irritant properties, robust PPE is mandatory. The choice of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Aromatic amines can permeate some common glove materials, so ensure the selected gloves are rated for this class of chemical.[6]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[6][7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]
Step 2: Waste Segregation and Collection
The principle of waste segregation is paramount for both safety and cost-effectiveness.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." Polyethylene or glass containers are typically appropriate.
-
Labeling: The hazardous waste tag must be affixed to the container as soon as the first drop of waste is added.[16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Chloro-2-methyl-4-(trifluoromethoxy)aniline"
-
All identified hazards (e.g., "Toxic," "Irritant")[16]
-
The accumulation start date.
-
-
Segregation:
-
DO NOT mix with non-halogenated waste.[11]
-
DO NOT mix with strong oxidizing agents or strong acids, with which it may react.
-
Collect solids, neat liquids, and contaminated materials (e.g., weighing paper, contaminated pipette tips) in the same designated container.
-
Step 3: On-Site Storage
Proper temporary storage within the laboratory is governed by strict rules to prevent accidents.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.
-
Containment: The primary waste container should be kept within a secondary containment bin to capture any potential leaks.[16]
-
Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[16]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or the project is complete, arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
-
Documentation: Ensure all institutional paperwork is completed accurately to maintain the chain of custody required by RCRA.
The entire process can be visualized through the following workflow:
Emergency Procedures: Spill Management
In the event of a spill, a prepared and swift response is essential to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine if the spill is minor (can be handled by lab personnel) or major (requires emergency response). A spill is major if it involves a large quantity, is in a poorly ventilated area, or presents an immediate fire or toxicity hazard.
-
For Minor Spills (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
For Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response line and EHS office.
-
Provide them with the chemical name and any available hazard information.
-
Do not attempt to clean it up yourself.
-
By adhering to this comprehensive disposal framework, you ensure that your critical research and development activities are conducted with the highest standards of safety, integrity, and environmental stewardship.
References
-
F-Listed Hazardous Waste . (n.d.). Environmental Health and Safety - The University of Maryland, Baltimore. Retrieved January 19, 2026, from [Link]
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Waste Code - RCRAInfo . (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
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F List - Hazardous Wastes From Non-Specific Sources . (n.d.). WMSolutions.com. Retrieved January 19, 2026, from [Link]
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EPA HAZARDOUS WASTE CODES . (n.d.). Unknown Source. Retrieved January 19, 2026, from [Link]
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Proper disposal of chemicals . (2025, August 20). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
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5-chloro-2-iodo-4-(trifluoromethyl)aniline . (n.d.). Appretech Scientific Limited. Retrieved January 19, 2026, from [Link]
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4-(Trifluoromethyl)aniline Safety Data Sheet . (2022, August 19). CPAchem Ltd. Retrieved January 19, 2026, from [Link]
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Aniline Safety Data Sheet . (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
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Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved January 19, 2026, from [Link]
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Appendix A: Disposal Procedures by Chemical . (2019, March). University of Wisconsin-La Crosse. Retrieved January 19, 2026, from [Link]
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Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
